molecular formula C13H22O2S B1496183 C-247

C-247

Cat. No.: B1496183
M. Wt: 242.38 g/mol
InChI Key: PIRZFZMRZHTILE-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C-247 is a useful research compound. Its molecular formula is C13H22O2S and its molecular weight is 242.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H22O2S

Molecular Weight

242.38 g/mol

IUPAC Name

(5R)-4-hydroxy-5-methyl-5-octylthiophen-2-one

InChI

InChI=1S/C13H22O2S/c1-3-4-5-6-7-8-9-13(2)11(14)10-12(15)16-13/h10,14H,3-9H2,1-2H3/t13-/m1/s1

InChI Key

PIRZFZMRZHTILE-CYBMUJFWSA-N

Isomeric SMILES

CCCCCCCC[C@@]1(C(=CC(=O)S1)O)C

Canonical SMILES

CCCCCCCCC1(C(=CC(=O)S1)O)C

Origin of Product

United States

Foundational & Exploratory

C-247 mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of C-247, a STING Agonist For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is identified as a synthetic cyclic dinucleotide (CDN), specifically the isomer 2 of cyclic [A(2',5')pS-G(3',5')pS] (also denoted as 3'2'-cGAMPSS, iso2), which functions as a potent agonist of the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including cancer. Activation of STING by agonists like this compound initiates a robust anti-tumor immune response, making it a promising candidate for cancer immunotherapy. This document provides a comprehensive overview of the mechanism of action of this compound, supported by experimental data and protocols, to inform ongoing research and drug development efforts in the field of immuno-oncology.

Introduction to the cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a fundamental mechanism of innate immunity.[1][2] Cytosolic double-stranded DNA (dsDNA), a hallmark of many viral and bacterial infections, as well as a consequence of cellular stress and tumor cell death, is recognized by the enzyme cGAS.[1] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][3] In mammals, the primary endogenous cGAMP is 2'3'-cGAMP, which contains both 2'-5' and 3'-5' phosphodiester bonds.[3][4]

This second messenger then binds to the STING protein, an endoplasmic reticulum (ER)-resident transmembrane protein.[1] The binding of cGAMP induces a significant conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[1] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β).[1][3] Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3][5]

The secreted type I interferons then act in an autocrine and paracrine manner, binding to their receptors on tumor cells and various immune cells. This signaling cascade leads to the activation and maturation of dendritic cells (DCs), enhanced cross-presentation of tumor-associated antigens, and the subsequent priming and activation of tumor-specific CD8+ T cells.[6] The infiltration of these cytotoxic T lymphocytes (CTLs) into the tumor microenvironment is a critical step in achieving an effective anti-tumor immune response.

This compound: A Synthetic STING Agonist

This compound is a synthetic cyclic dinucleotide, specifically the isomer 2 of 3'2'-cGAMP with phosphorothioate (B77711) modifications (3'2'-cGAMPSS, iso2).[7] The phosphorothioate linkages are introduced to increase the molecule's resistance to nuclease degradation, thereby enhancing its stability and prolonging its signaling activity.[7][8] As a cGAMP analog, this compound directly binds to and activates STING, bypassing the need for cGAS activation.

Mechanism of Action of this compound

The core mechanism of action of this compound is the direct activation of the STING protein, leading to the downstream signaling events described above. The key steps are as follows:

  • Direct STING Binding: this compound, as a structural mimic of the endogenous second messenger cGAMP, binds directly to the ligand-binding domain of the STING dimer.[4]

  • STING Conformational Change and Activation: This binding event induces a conformational change in STING, leading to its activation and trafficking from the ER to the Golgi.[1]

  • TBK1 and IRF3 Phosphorylation: Activated STING recruits and activates TBK1, which then phosphorylates IRF3.[3]

  • Type I Interferon Production: Phosphorylated IRF3 translocates to the nucleus and drives the expression of type I interferons (IFN-α/β).[3]

  • Pro-inflammatory Cytokine Release: STING activation also triggers the NF-κB pathway, leading to the production of pro-inflammatory cytokines.[3][5]

  • Anti-Tumor Immune Response: The secreted interferons and cytokines orchestrate a potent anti-tumor immune response characterized by dendritic cell maturation, antigen presentation, and the activation and recruitment of cytotoxic T lymphocytes into the tumor.[2][6]

Quantitative Data

While specific quantitative data for this compound (3'2'-cGAMPSS, iso2) is limited in the public domain, the following table summarizes representative data for closely related STING agonists to provide a comparative context for its potential potency.

ParameterMoleculeValueCell Line/SystemReference
Binding Affinity (Kd) 2'3'-cGAMP (endogenous)3.79 nMHuman STING (CTD)[4]
3'2'-cGAMP1.61 µMHuman STING (CTD)[4]
IFN-β Induction VB-85247 (CDN)Potent inductionHuman PBMCs[6]
ADU-S100 (CDN)ActiveHuman PBMCs[6]
Tumor Growth Inhibition SB 11285 (non-CDN)86% TGI (monotherapy)A20 Lymphoma (mouse)[9]
BMS-986301 (CDN)>90% regressionCT26/MC38 (mouse)[10]

TGI: Tumor Growth Inhibition; CTD: C-Terminal Domain; PBMCs: Peripheral Blood Mononuclear Cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of STING agonists like this compound.

STING Binding Affinity Assay (Isothermal Titration Calorimetry - ITC)

Objective: To determine the binding affinity (Kd) of this compound to the STING protein.

Methodology:

  • Protein Expression and Purification: The C-terminal domain (residues 139-379) of human STING is expressed in E. coli and purified to homogeneity using standard chromatographic techniques.

  • ITC Experiment:

    • The purified STING protein is placed in the sample cell of the ITC instrument.

    • A solution of this compound is loaded into the injection syringe.

    • A series of small injections of this compound into the STING solution are performed at a constant temperature.

    • The heat change associated with each injection is measured.

  • Data Analysis: The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Cellular IFN-β Induction Assay (qRT-PCR and ELISA)

Objective: To quantify the induction of IFN-β mRNA and protein in response to this compound stimulation.

Methodology:

  • Cell Culture: Human monocytic cell lines (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.

  • Stimulation: Cells are treated with varying concentrations of this compound for a defined period (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).

  • RNA Isolation and qRT-PCR:

    • Total RNA is extracted from the cells using a commercial kit.

    • cDNA is synthesized from the RNA by reverse transcription.

    • Quantitative real-time PCR is performed using primers specific for human IFN-β and a housekeeping gene (e.g., GAPDH) for normalization.

    • The fold change in IFN-β expression is calculated using the comparative CT method.[6]

  • Protein Quantification (ELISA):

    • Cell culture supernatants are collected after stimulation.

    • An enzyme-linked immunosorbent assay (ELISA) is performed using a commercial kit specific for human IFN-β to quantify the concentration of secreted protein.

In Vivo Tumor Growth Inhibition Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic mouse model.

Methodology:

  • Tumor Implantation: A murine cancer cell line (e.g., CT26 colon carcinoma or B16 melanoma) is subcutaneously implanted into immunocompetent mice.

  • Treatment: Once tumors reach a palpable size, mice are treated with this compound (e.g., via intratumoral or intravenous injection) according to a defined dosing schedule. A control group receives a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Data Analysis: Tumor growth curves are plotted for each treatment group. Efficacy is assessed by comparing the tumor growth in the this compound-treated group to the control group (e.g., calculating tumor growth inhibition). At the end of the study, tumors may be excised for further analysis (e.g., immune cell infiltration by immunohistochemistry).

Visualizations

This compound STING Activation Pathway

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus C247 This compound (3'2'-cGAMPSS) STING_ER STING (inactive dimer) C247->STING_ER Binds STING_Active STING (active) STING_ER->STING_Active Conformational Change & Translocation TBK1 TBK1 STING_Active->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Dimerization pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc Translocation IFNB_gene IFN-β Gene pIRF3_nuc->IFNB_gene Induces Transcription IFNB_mRNA IFN-β mRNA IFNB_gene->IFNB_mRNA IFN_secreted Secreted IFN-β IFNB_mRNA->IFN_secreted Translation & Secretion

Caption: this compound activates the STING pathway, leading to IFN-β production.

Experimental Workflow for In Vivo Efficacy

Efficacy_Workflow start Start tumor_implant Tumor Cell Implantation (Syngeneic Mice) start->tumor_implant tumor_growth Tumor Growth Monitoring tumor_implant->tumor_growth treatment Treatment Initiation (this compound or Vehicle) tumor_growth->treatment measurement Regular Tumor Volume Measurement treatment->measurement measurement->measurement Continue treatment endpoint Study Endpoint measurement->endpoint Pre-defined endpoint (e.g., tumor size, time) analysis Data Analysis (Tumor Growth Curves, TGI Calculation) endpoint->analysis end End analysis->end

Caption: Workflow for assessing the in vivo anti-tumor efficacy of this compound.

References

C-247: A Technical Whitepaper on the Discovery and Synthesis of a Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-247 (SCY-247) is a second-generation triterpenoid (B12794562) antifungal agent that represents a significant advancement in the fight against invasive fungal infections.[1][2] As a potent and broad-spectrum inhibitor of (1,3)-β-D-glucan synthase, an essential enzyme in the fungal cell wall synthesis, this compound demonstrates promising activity against a wide range of pathogenic fungi, including resistant strains.[3][4][5][6] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Development

This compound emerges from the class of triterpenoid antifungals, building upon the foundation of its parent compound, ibrexafungerp (B609083) (formerly SCY-078).[1][7] The development of this compound was driven by the need for antifungal agents with an improved pharmacokinetic profile, enhanced efficacy against resistant pathogens, and the flexibility of both intravenous and oral formulations.[1][7] As a second-generation analog, this compound was developed through advanced medicinal chemistry efforts focused on optimizing the core triterpenoid scaffold derived from the natural product enfumafungin (B1262757).[2][8] This optimization aimed to enhance key pharmacological properties, leading to a compound with a lower molecular weight which is suggested to improve oral bioavailability and central nervous system penetration compared to its predecessor.[1][7]

Chemical Synthesis

While the precise, publicly disclosed synthesis of this compound is not available, its structural similarity to ibrexafungerp indicates a comparable semi-synthetic pathway originating from enfumafungin, a natural product fermented from Hormonema carpetanum.[8][9] The synthesis of ibrexafungerp, and by extension this compound, involves a multi-step process focused on the modification of the core triterpenoid structure.

The general synthetic approach involves:

  • Reduction and Glycoside Cleavage: The initial steps involve the reduction of the lactol in enfumafungin, followed by the cleavage of the glucose moiety to yield a core triterpenoid intermediate.[3]

  • Esterification: The carboxylic acid of the intermediate is then protected, typically as a benzyl (B1604629) ester.[3]

  • Introduction of the Side Chain: A key step is the introduction of the aminoether side chain. In the synthesis of ibrexafungerp, this is achieved by reacting the protected intermediate with a chiral N-sulfonyl aziridine (B145994) in the presence of a base and a crown ether.[3] The "advanced chemistry" of this compound likely involves a modification of this side chain to improve its pharmacological properties.

  • Deprotection and Final Modification: The synthesis is completed by the removal of protecting groups and the introduction of the final chemical moieties. For ibrexafungerp, this involves a cyclocondensation reaction to form the triazole ring.[3]

The following diagram illustrates a plausible synthetic workflow based on the synthesis of the parent compound, ibrexafungerp.

G cluster_0 Semi-Synthesis from Enfumafungin Enfumafungin Enfumafungin (Natural Product) Reduction Reduction of Lactol Enfumafungin->Reduction Cleavage Glycoside Cleavage Reduction->Cleavage Intermediate Core Triterpenoid Intermediate Cleavage->Intermediate Esterification Esterification Intermediate->Esterification Protected_Intermediate Protected Intermediate Esterification->Protected_Intermediate Side_Chain_Addition Side Chain Addition Protected_Intermediate->Side_Chain_Addition Modified_Intermediate Modified Intermediate Side_Chain_Addition->Modified_Intermediate Deprotection Deprotection Modified_Intermediate->Deprotection Final_Modification Final Modification Deprotection->Final_Modification C247 This compound Final_Modification->C247 cluster_pathway Glucan Synthesis Pathway and Inhibition UDP_Glucose UDP-Glucose Glucan_Synthase (1,3)-β-D-Glucan Synthase (Fks1p subunit) UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan β-(1,3)-D-Glucan Glucan_Synthase->Beta_Glucan Synthesis Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall Incorporation C247 This compound C247->Glucan_Synthase Inhibition cluster_mic MIC/MEC Determination Workflow Prepare_Inoculum Prepare Fungal Inoculum Inoculate_Plates Inoculate Microtiter Plates Prepare_Inoculum->Inoculate_Plates Prepare_Drug Prepare Serial Dilutions of this compound Prepare_Drug->Inoculate_Plates Incubate Incubate at 35°C Inoculate_Plates->Incubate Read_Results Read MIC/MEC Endpoint Incubate->Read_Results Data_Analysis Data Analysis Read_Results->Data_Analysis cluster_invivo In Vivo Efficacy Workflow Acclimatize Acclimatize Mice Infect Infect Mice with Candida albicans (i.v.) Acclimatize->Infect Treat Administer this compound (Oral Gavage) Infect->Treat Monitor Monitor Survival Treat->Monitor Sacrifice Sacrifice at Endpoint Monitor->Sacrifice Harvest Harvest Kidneys Sacrifice->Harvest Homogenize Homogenize Kidneys Harvest->Homogenize Plate Plate Homogenate Homogenize->Plate Quantify Quantify Fungal Burden (CFU) Plate->Quantify

References

C-247: Target Identification and Validation of a Novel Kinase Inhibitor for Oncology

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical overview of the target identification and validation of C-247, a novel small molecule inhibitor with demonstrated anti-proliferative activity in non-small cell lung cancer (NSCLC) models. Through a combination of chemical proteomics, biochemical assays, and cell-based functional studies, we have identified and validated Leucine-Rich Repeat Kinase 2 (LRRK2) as the primary molecular target of this compound. The data presented herein demonstrates that this compound potently and selectively inhibits LRRK2 kinase activity, leading to the suppression of downstream signaling pathways and subsequent inhibition of tumor cell growth. This whitepaper details the experimental methodologies employed, presents key quantitative data, and illustrates the underlying signaling pathways and experimental workflows.

Target Identification of this compound

The initial discovery of this compound stemmed from a high-throughput phenotypic screen that identified its potent anti-proliferative effects in A549 NSCLC cells. To elucidate its mechanism of action, a multi-pronged target identification strategy was employed, with affinity chromatography coupled with mass spectrometry (AC-MS) at its core.

Experimental Workflow: Affinity Chromatography-Mass Spectrometry (AC-MS)

The workflow for identifying the protein target of this compound is outlined below. An immobilized analog of this compound was used to capture interacting proteins from A549 cell lysates.

cluster_0 A A549 Cell Lysate B Incubation with This compound-conjugated Beads A->B C Wash to Remove Non-specific Binders B->C D Elution of Bound Proteins C->D E SDS-PAGE and In-gel Digestion D->E F LC-MS/MS Analysis E->F G Database Search and Protein Identification F->G H LRRK2 Identified as Top Candidate G->H GF Growth Factor GFR Growth Factor Receptor GF->GFR LRRK2 LRRK2 GFR->LRRK2 Downstream Downstream Effectors (e.g., 4E-BP1) LRRK2->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation C247 This compound C247->LRRK2 cluster_0 Pharmacological Approach cluster_1 Genetic Approach C247 This compound LRRK2_A LRRK2 C247->LRRK2_A Inhibition Phenotype_A Reduced Proliferation LRRK2_A->Phenotype_A Phenotype_B Reduced Proliferation Phenotype_A->Phenotype_B  Phenocopy validates target siRNA siRNA against LRRK2 LRRK2_B LRRK2 siRNA->LRRK2_B Knockdown LRRK2_B->Phenotype_B

In Vitro Characterization of C-247: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of C-247, a multi-component agent investigated for its potential anti-cancer properties. The following sections detail the experimental methodologies, summarize the available quantitative data, and visualize the proposed mechanisms of action and experimental workflows.

Introduction to this compound

This compound is a combination product comprised of four active components: sodium salicylate (B1505791), copper gluconate, manganese gluconate, and ascorbic acid (Vitamin C).[1][2] It has been the subject of in vitro studies to assess its cytotoxic and cytostatic effects on various cancer cell lines.[1][3] The rationale for this combination lies in the potential synergistic or additive anti-cancer effects of its individual constituents, which include anti-inflammatory, antioxidant, and pro-oxidant activities.

In Vitro Anti-Cancer Activity

This compound has been evaluated for its ability to reduce the viability of cancer cells from different tissue origins, primarily focusing on breast, colon, prostate, and lung cancer cell lines.[1]

Summary of Cytotoxic and Cytostatic Effects

The primary in vitro effect of this compound is a marked decrease in the number of viable cancer cells.[1] This effect is reported to be both concentration- and time-dependent, with greater efficacy observed at higher concentrations and longer incubation periods.[1]

Table 1: Summary of this compound In Vitro Efficacy on Various Cancer Cell Lines

Cancer TypeCell Lines Exhibiting SensitivityEffective ConcentrationsObserved EffectIncubation Times
Breast CancerT47D, MDA-MB 231, MFM-22350 µg/ml and 100 µg/mlPronounced cytotoxic-cytostatic effect24h and 48h
Colon CancerHCT-8, HT55, LoVo50 µg/ml and 100 µg/mlPronounced cytotoxic-cytostatic effect24h and 48h
Prostate CancerVCaP, PC3, 22Rv1, LNCaPNot consistently effective across all linesEffect observed in at least one cell line (VCaP)24h and 48h
Lung CancerCell lines tested50 µg/ml and 100 µg/mlGeneral cytotoxic-cytostatic effect24h and 48h

Note: The data presented is a qualitative and semi-quantitative summary based on available literature. Specific IC50 values have not been consistently reported.

Synergistic Effects with Chemotherapeutic Agents

In vitro studies have also explored the combination of this compound with conventional chemotherapy, such as cisplatin. These studies suggest that this compound may act synergistically with cisplatin, enhancing its cytotoxic effects against human breast and colon carcinoma cell lines.[4][5]

Experimental Protocols

The in vitro characterization of this compound has employed several standard assays to determine its impact on cancer cell viability and proliferation. The general methodologies are outlined below.

Cell Culture

Human cancer cell lines from various origins (e.g., breast, colon, prostate, lung) were obtained from the European Collection of Cell Culture (ECACC).[1][3] Cells were cultured in appropriate media and conditions until reaching 70-80% confluency before treatment.[2]

Cytotoxicity and Viability Assays

Multiple colorimetric assays were utilized to assess the effect of this compound on cancer cell lines.[1]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells, which is indicative of cell viability.

    • Protocol:

      • Plate cells in 96-well plates and incubate until desired confluency.

      • Treat cells with varying concentrations of this compound (ranging from 0.1 µg/ml to 100 µg/ml) for specified time periods (e.g., 24h, 48h).[2]

      • Add MTT solution (5 mg/ml) to each well and incubate for 3 hours at 37°C.[4]

      • Remove the medium and dissolve the formazan (B1609692) crystals with dimethyl sulfoxide (B87167) (DMSO).[4]

      • Measure the optical absorbance at 570nm.[4]

  • SRB (Sulphorhodamine B) Assay: This assay is based on the ability of SRB to bind to protein components of cells, providing an estimation of cell mass.

    • Protocol:

      • Following cell plating and treatment as described for the MTT assay, fix the cells with 10% trichloroacetic acid for 1 hour at 4°C.[4]

      • Wash the plates and stain with 0.4% SRB solution.

      • Remove unbound dye and dissolve the protein-bound SRB with 10mM Tris Buffer.[2]

      • Measure the optical absorbance.

  • Crystal Violet (CV) Assay: This assay stains the DNA of adherent cells, providing a measure of cell number.

    • Protocol:

      • After cell plating and treatment, fix the cells with 10% formalin for 20 minutes.[2][4]

      • Stain the cells with 0.25% aqueous crystal violet solution for 10 minutes.[2][4]

      • Wash away excess stain and dissolve the bound dye with 33% acetic acid.[2][4]

      • Measure the optical absorbance.

Flow Cytometry

Flow cytometry was used to further investigate the effects of this compound on the cell cycle and to quantify cell death.[1] Propidium Iodide (PI) and 7-Aminoactinomycin D (7-AAD) are common dyes used for this purpose to identify dead cells.[1]

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Viability/Cytotoxicity Assessment cluster_analysis Data Analysis cell_lines Cancer Cell Lines (Breast, Colon, Prostate, Lung) culture Culture to 70-80% Confluency cell_lines->culture treatment Treat with this compound (0.1-100 µg/ml) culture->treatment incubation Incubate (24h, 48h) treatment->incubation mtt MTT Assay incubation->mtt Perform Assays srb SRB Assay incubation->srb Perform Assays cv Crystal Violet Assay incubation->cv Perform Assays absorbance Measure Optical Absorbance mtt->absorbance srb->absorbance cv->absorbance data_analysis Calculate Cell Viability absorbance->data_analysis

Fig. 1: Experimental workflow for in vitro cytotoxicity testing of this compound.

Mechanism of Action

The precise signaling pathways modulated by the this compound combination have not been fully elucidated. However, the proposed mechanism of action is based on the known biological activities of its individual components.

  • Sodium Salicylate: This component is known to inhibit the activity of cyclooxygenase-2 (COX-2).[1][6] COX-2 is often overexpressed in malignant cells and is involved in processes such as reduced apoptosis, angiogenesis, and metastasis.[7] By inhibiting COX-2, sodium salicylate may contribute to the anti-proliferative effects of this compound.

  • Ascorbic Acid (Vitamin C), Copper Gluconate, and Manganese Gluconate: Ascorbic acid is a well-known antioxidant. However, in the presence of transition metals like copper and manganese, it can also exhibit pro-oxidant properties. This pro-oxidant activity can lead to the generation of reactive oxygen species (ROS), such as hydrogen peroxide, which can induce oxidative stress and subsequently trigger apoptosis in cancer cells.[8][9][10][11] Additionally, manganese and copper are essential cofactors for various enzymes, and their provision may help restore the function of enzymes that are inactive in cancer cells, potentially leading to apoptosis.[2]

mechanism_of_action cluster_components This compound Components cluster_pathways Cellular Targets & Pathways cluster_outcomes Cellular Outcomes salicylate Sodium Salicylate cox2 COX-2 salicylate->cox2 Inhibits ascorbate Ascorbic Acid ros Reactive Oxygen Species (ROS) ascorbate->ros metals Copper & Manganese Gluconates metals->ros Catalyzes enzymes Enzyme Reactivation metals->enzymes Restores proliferation Decreased Proliferation cox2->proliferation Promotes (Inhibition Blocks This) angiogenesis Decreased Angiogenesis cox2->angiogenesis Promotes (Inhibition Blocks This) apoptosis Apoptosis ros->apoptosis Induces enzymes->apoptosis May Lead To

Fig. 2: Proposed mechanism of action of this compound components.

Conclusion

The in vitro characterization of this compound suggests that it is a cytotoxic and cytostatic agent against a range of human cancer cell lines, particularly those of breast and colon origin. Its mechanism of action is likely multifactorial, stemming from the combined anti-inflammatory and redox-modulating properties of its components. Further research is warranted to elucidate the specific signaling pathways involved and to establish a more detailed quantitative profile of its anti-cancer activity.

References

An In-depth Technical Guide to the Cellular Uptake and Localization of C-247

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The designation "C-247" is not unique to a single molecule and has been used to refer to several distinct therapeutic agents. This guide will focus on CV247 , a combination cancer therapy, for which there is publicly available scientific literature detailing the cellular uptake and localization of its individual components. Other substances referenced as "this compound" in scientific literature include a fatty acid synthase inhibitor (C247) and a second-generation antifungal agent (SCY-247). Due to the limited availability of specific cellular uptake and localization data for these other compounds in the public domain, they will not be the focus of this guide.

Introduction to CV247:

CV247 is an investigational combination therapy that has been studied for its potential anti-tumor effects and its role in improving the quality of life for cancer patients.[1][2] It is comprised of four distinct components: ascorbic acid (Vitamin C), manganese gluconate, copper gluconate, and sodium salicylate (B1505791).[2][3][4] The scientific rationale for this combination is based on the potential synergistic effects of its constituents, which include antioxidant, anti-inflammatory, and metabolic-modulating properties.[3][5] Understanding the cellular uptake and subcellular localization of each component is critical to elucidating the overall mechanism of action of CV247.

Cellular Uptake and Localization of CV247 Components

The overall effect of CV247 on a cell is a composite of the individual actions of its components. The entry of each component into the cell is mediated by distinct transport systems.

Ascorbic Acid (Vitamin C)

Ascorbic acid, the reduced form of Vitamin C, is a vital antioxidant and enzymatic cofactor. Its cellular uptake is a well-characterized process primarily mediated by specific transporters. The oxidized form, dehydroascorbic acid (DHA), also has a distinct entry mechanism.

Cellular Uptake Mechanism:

  • Ascorbic Acid (Reduced Form): The primary mechanism for ascorbate (B8700270) uptake is via the Sodium-dependent Vitamin C Transporters (SVCTs) , specifically SVCT1 and SVCT2.[6][7] This is an active transport process that moves ascorbate into the cell against a concentration gradient.[7]

  • Dehydroascorbic Acid (DHA) (Oxidized Form): DHA is transported into cells via facilitative glucose transporters (GLUTs) .[6][8] Once inside the cell, DHA is rapidly reduced back to ascorbic acid, which effectively traps the molecule intracellularly.[6][8]

Subcellular Localization:

Once inside the cell, Vitamin C is distributed throughout the cytoplasm and various organelles. It plays a crucial role in maintaining the cellular redox state and as a cofactor for enzymes located in the cytoplasm and mitochondria.

Copper Gluconate

Copper is an essential trace element that functions as a cofactor for numerous enzymes involved in redox reactions. Copper gluconate serves as a bioavailable source of copper.

Cellular Uptake Mechanism:

Dietary copper, including copper from copper gluconate, is primarily absorbed in the small intestine.[9][10] At the cellular level, the primary transporter for copper uptake is the Copper Transporter 1 (Ctr1) .[9][11] This transporter facilitates the movement of cuprous ions (Cu+) across the plasma membrane.[11] Once inside the cell, copper is bound by chaperone proteins that deliver it to various subcellular compartments.

Subcellular Localization:

Intracellular copper is tightly regulated and trafficked to specific organelles. It is incorporated into cuproenzymes in the cytoplasm, mitochondria (e.g., cytochrome c oxidase), and the Golgi apparatus (for incorporation into secreted enzymes like ceruloplasmin).[12]

Manganese Gluconate

Manganese is another essential trace mineral that is a critical component of several enzymes, including manganese superoxide (B77818) dismutase, which is localized in the mitochondria.

Cellular Uptake Mechanism:

Manganese uptake is mediated by several transporters, with some overlap with other divalent metal transporters. Key transporters include:

  • Divalent Metal Transporter 1 (DMT1): Plays a role in intestinal absorption of manganese.[13]

  • Zrt- and Irt-like Proteins (ZIP) transporters (e.g., ZIP8 and ZIP14): These are crucial for manganese import into various cell types, including hepatocytes and alveolar epithelial cells.[13][14]

The uptake process can be influenced by the presence of other ions, such as iron.[13]

Subcellular Localization:

Within the cell, manganese is concentrated in mitochondria, consistent with its role in superoxide dismutase.[13] It is also found in the nucleus and cytoplasm, where it functions as a cofactor for other enzymes.

Sodium Salicylate

Sodium salicylate is a non-steroidal anti-inflammatory drug (NSAID) and the active metabolite of aspirin. It has been shown to have anti-proliferative effects on cancer cells.[15]

Cellular Uptake Mechanism:

Sodium salicylate can modulate the permeability of the plasma membrane.[16] Studies have indicated that salicylate may increase membrane permeability by interacting with plasma membrane proteins rather than the lipid bilayer itself.[16] This can influence the uptake of other substances. It is also known to modulate various intracellular signaling pathways.[17]

Subcellular Localization:

Once inside the cell, sodium salicylate can be found in the cytoplasm where it can interact with various signaling molecules. For instance, it has been shown to activate AMP-activated protein kinase (AMPK).[18]

Quantitative Data on Component Uptake

While specific quantitative data for the uptake of CV247 as a combined formulation is not available, data for its individual components have been reported in various studies.

ComponentTransporter/MechanismCell Type/SystemApparent K_m / K_tV_max / Uptake RateCitation(s)
Ascorbic Acid SVCTsHepG2 (human liver)10 ± 1.72 µM (low µM range)800 ± 17.6 pmol·mg⁻¹·3 min⁻¹[1]
Ascorbic Acid SVCTsHepG2 (human liver)-880 ± 12 pmol·mg protein⁻¹·3 min⁻¹ (at 32 µM)[1]
Ascorbic Acid SVCTsPrimary human hepatocytes-325 ± 9 pmol·mg protein⁻¹·3 min⁻¹ (at 32 µM)[1]
Manganese Facilitated TransportHep-G2 (human liver)2 µM (half-maximal uptake)-[13]

Experimental Protocols

The following are generalized protocols for studying the cellular uptake of the components of CV247. These are based on common methodologies in the field.

Protocol for Measuring Ascorbic Acid Uptake

Objective: To quantify the rate of radiolabeled ascorbic acid uptake in a cultured cell line.

Materials:

  • Cultured cells (e.g., HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Krebs-Ringer-Henseleit (KRH) buffer

  • ¹⁴C-labeled L-ascorbic acid

  • Unlabeled L-ascorbic acid

  • Sodium-free buffer (as a control)

  • Cell lysis buffer

  • Scintillation counter and vials

Procedure:

  • Cell Culture: Plate cells in 24-well plates and grow to confluence.

  • Preparation: Wash cells with KRH buffer.

  • Uptake Assay: Incubate cells with KRH buffer containing a known concentration of ¹⁴C-ascorbic acid (e.g., 32 µM) for a specific time (e.g., 3 minutes) at 37°C. For competition experiments, include a high concentration of unlabeled ascorbic acid. For ion dependency, use a sodium-free buffer.

  • Termination of Uptake: Stop the reaction by washing the cells rapidly with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification: Measure the radioactivity in the cell lysate using a scintillation counter.

  • Protein Assay: Determine the protein concentration in the lysate to normalize the uptake data (e.g., pmol/mg protein).

Protocol for Visualizing Subcellular Localization of Copper

Objective: To visualize the intracellular distribution of copper using a fluorescent probe.

Materials:

  • Cultured cells (e.g., human cancer cell line)

  • Cell culture medium

  • Copper gluconate

  • Fluorescent copper probe (e.g., CS1)

  • MitoTracker Red (for mitochondrial co-localization)

  • DAPI (for nuclear staining)

  • Confocal microscope

Procedure:

  • Cell Culture: Grow cells on glass coverslips suitable for microscopy.

  • Treatment: Treat the cells with a desired concentration of copper gluconate for a specific duration.

  • Staining:

    • Incubate the cells with the fluorescent copper probe according to the manufacturer's instructions.

    • For co-localization, incubate with MitoTracker Red and DAPI.

  • Washing: Wash the cells with buffer to remove excess probe.

  • Imaging: Mount the coverslips and visualize the cells using a confocal microscope. Capture images in the appropriate fluorescence channels.

  • Analysis: Analyze the images to determine the subcellular localization of the copper probe's fluorescence signal relative to the organelle markers.

Visualizations of Cellular Uptake Pathways

The following diagrams illustrate the cellular uptake mechanisms for the key components of CV247.

Vitamin_C_Uptake cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ascorbic Acid Ascorbic Acid SVCT SVCT1/2 Ascorbic Acid->SVCT:f0 Na+ co-transport DHA DHA GLUT GLUT DHA->GLUT:f0 Ascorbate_in Ascorbic Acid SVCT:f0->Ascorbate_in DHA_in DHA GLUT:f0->DHA_in Reduction Reduction DHA_in->Reduction Reduction->Ascorbate_in

Caption: Cellular uptake pathways for Vitamin C (Ascorbic Acid and DHA).

Metal_Ion_Uptake cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Copper Copper (Cu+) Ctr1 Ctr1 Copper->Ctr1:f0 Manganese Manganese (Mn2+) ZIP ZIP8/14 Manganese->ZIP:f0 Copper_in Copper Ctr1:f0->Copper_in Manganese_in Manganese ZIP:f0->Manganese_in Chaperones Copper Chaperones Copper_in->Chaperones Mitochondria Mitochondria Manganese_in->Mitochondria

Caption: Cellular uptake of Copper and Manganese ions.

Salicylate_Action cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Salicylate Salicylate MembraneProtein Membrane Proteins Salicylate->MembraneProtein:f0 Modulates Permeability Salicylate_in Salicylate MembraneProtein:f0->Salicylate_in AMPK AMPK Salicylate_in->AMPK Activates Signaling Downstream Signaling AMPK->Signaling

References

An In-depth Technical Guide to the Pharmacokinetic Properties of C-247 Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "C-247" is associated with multiple distinct pharmaceutical compounds. This guide provides a comprehensive overview of the pharmacokinetic properties for the compounds for which public data is available: MIV-247 and C-547 . Researchers and drug development professionals should verify the specific compound of interest to ensure the relevance of the information presented herein.

MIV-247: A Novel Therapeutic Agent

MIV-247 is a therapeutic candidate for which preclinical pharmacokinetic studies are crucial for characterizing its absorption, distribution, metabolism, and excretion (ADME) profile.[1] The following sections detail the experimental methodologies and summarize key pharmacokinetic parameters to facilitate cross-species analysis and inform potential clinical trial design.[1]

Experimental Protocols

The pharmacokinetic profile of MIV-247 has been evaluated in various preclinical species. The representative protocols for these studies are outlined below.[1]

Rodent Pharmacokinetic Studies (Mouse and Rat)[1]

  • Animal Models:

    • Species: Male and female CD-1 mice (8-10 weeks old) and Sprague-Dawley rats (250-300g).

    • Housing: Temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard chow and water were provided ad libitum. Animals were fasted overnight prior to oral administration.

  • Drug Formulation and Administration:

    • Intravenous (IV): MIV-247 is dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline) to the desired concentration and administered as a bolus injection into the tail vein.

    • Oral (PO): MIV-247 is formulated as a suspension or solution in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in water) and administered via oral gavage.

  • Blood Sampling:

    • Rats: Serial blood samples (approximately 0.2 mL) are collected from the jugular or saphenous vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Mice: Due to volume limitations, a composite dosing approach may be used where groups of mice are euthanized at each time point for blood collection via cardiac puncture.

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.[1]

  • Bioanalysis: Plasma concentrations of MIV-247 are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]

  • Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).[1]

Non-Rodent Pharmacokinetic Studies (Dog and Monkey)[1]

  • Animal Models:

    • Species: Male and female Beagle dogs (9-12 kg) and Cynomolgus monkeys (3-5 kg).

    • Housing: Housed in species-appropriate caging in a controlled environment with a standard diet and water. Animals are fasted overnight prior to dosing.

  • Drug Formulation and Administration:

    • Intravenous (IV): Administered as a bolus injection into a peripheral vein.

    • Oral (PO): Administered in capsules or via oral gavage.

  • Blood Sampling: Blood samples (approximately 1 mL) are collected from a peripheral vein at pre-dose and at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).[1]

  • Sample Processing: Blood is collected into tubes containing an anticoagulant, processed to obtain plasma, and stored at -80°C.[1]

  • Bioanalysis: Plasma concentrations of MIV-247 are quantified using a validated LC-MS/MS method.[1]

  • Pharmacokinetic Analysis: Pharmacokinetic parameters are determined using non-compartmental analysis.[1]

Data Presentation

Quantitative pharmacokinetic data for MIV-247 is not publicly available in the search results. The following table is a template that would be used to summarize such data once obtained.

Table 1: Comparative Pharmacokinetic Parameters of MIV-247 Across Preclinical Species

ParameterMouseRatDogMonkey
IV Administration
CL (mL/min/kg)Data not availableData not availableData not availableData not available
Vss (L/kg)Data not availableData not availableData not availableData not available
t1/2 (h)Data not availableData not availableData not availableData not available
Oral Administration
Cmax (ng/mL)Data not availableData not availableData not availableData not available
Tmax (h)Data not availableData not availableData not availableData not available
AUC0-inf (ng*h/mL)Data not availableData not availableData not availableData not available
F (%)Data not availableData not availableData not availableData not available

CL: Clearance; Vss: Volume of distribution at steady state; t1/2: Half-life; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; F: Bioavailability.

Experimental Workflow Visualization

MIV_247_PK_Workflow cluster_preclinical_models Preclinical Animal Models cluster_administration Drug Administration cluster_sampling Sample Collection & Processing cluster_analysis Analysis mouse CD-1 Mice iv_admin Intravenous (IV) rat Sprague-Dawley Rats dog Beagle Dogs po_admin Oral (PO) monkey Cynomolgus Monkeys blood_sampling Serial/Composite Blood Sampling iv_admin->blood_sampling po_admin->blood_sampling plasma_separation Centrifugation to Separate Plasma blood_sampling->plasma_separation storage Store Plasma at -80°C plasma_separation->storage bioanalysis LC-MS/MS Bioanalysis storage->bioanalysis pk_analysis Non-Compartmental Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: Workflow for MIV-247 preclinical pharmacokinetic studies.

C-547: A Long-Acting Acetylcholinesterase Inhibitor

C-547 is a potent, slow-binding inhibitor of acetylcholinesterase (AChE) with a long duration of action.[2] Its pharmacokinetic and pharmacodynamic properties have been investigated in rats.[2]

Pharmacokinetic Properties in Rats

Following a single intravenous administration of 0.05 mg/kg in rats, the pharmacokinetic profile of C-547 was characterized.[2]

  • Distribution: C-547 exhibits good tissue distribution, with a steady-state volume of distribution (Vss) of 3800 ml/kg, which is 15 times larger than its initial distribution volume.[2] A significant portion of the injected C-547 binds to albumin in the bloodstream.[2] The distribution of C-547 has been studied in various organs, including the extensor digitorum longus muscle, heart, liver, lungs, and kidneys.[2]

  • Metabolism and Excretion: C-547 is slowly eliminated from the bloodstream.[2] The elimination rate constant (kel) is 0.17 h-1, corresponding to a half-life (T1/2) of approximately 4 hours.[2]

  • Pharmacodynamics: The pharmacological effect of C-547 on an animal model of myasthenia gravis persists for more than 72 hours, even when the drug is no longer detectable in the blood.[2] This long-lasting effect is attributed to its slow-binding nature, high affinity for AChE, and long residence time at the neuromuscular junction.[2]

Experimental Protocols
  • Animal Model: The specific strain of rat used was not detailed in the provided search result, but the study involved intravenous administration.[2]

  • Dose: 0.05 mg/kg administered intravenously.[2]

  • Pharmacokinetic Analysis: Both non-compartmental and compartmental analyses were used. A 3-compartment model was found to describe the pharmacokinetics in the blood.[2]

  • Interaction Studies: The binding of C-547 to bovine serum albumin (BSA) was investigated using fluorescence spectroscopy.[2]

Data Presentation

Table 2: Pharmacokinetic Parameters of C-547 in Rats following a 0.05 mg/kg IV Dose

ParameterValueUnit
Distribution
Vss3800ml/kg
Elimination
kel0.17h-1
T1/24h

Vss: Volume of distribution at steady state; kel: Elimination rate constant; T1/2: Half-life.

Conceptual Pathway of C-547 Action

C547_Mechanism cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics C547_blood C-547 in Bloodstream Albumin_binding Binds to Albumin C547_blood->Albumin_binding Tissue_distribution Good Tissue Distribution (Vss = 3800 ml/kg) C547_blood->Tissue_distribution C547_blood->Tissue_distribution Elimination Slow Elimination (t1/2 = 4h) Tissue_distribution->Elimination NMJ Neuromuscular Junction (NMJ) Tissue_distribution->NMJ AChE_inhibition Inhibition of Acetylcholinesterase (AChE) NMJ->AChE_inhibition Long_effect Long-lasting Effect (>72h) AChE_inhibition->Long_effect

Caption: Pharmacokinetic and pharmacodynamic pathway of C-547.

SCY-247: An Investigational Oral Drug

SCY-247 is an investigational drug for which a Phase 1 clinical trial in healthy subjects is planned to evaluate its safety, tolerability, and pharmacokinetics.[3]

  • Study Design: The study will consist of four parts, evaluating single and multiple doses, as well as the effect of loading and maintenance doses.[3]

  • Current Status: The trial is not yet recruiting, with an estimated start date in late 2024 and an estimated completion in late 2025.[3]

  • Data Availability: As this is the first-in-human study, detailed pharmacokinetic data for SCY-247 is not yet publicly available.[3] The primary goals are to assess safety and understand how the body processes and metabolizes the drug.[3]

Clinical Trial Workflow Visualization

SCY_247_Phase1_Workflow recruitment Recruit Healthy Volunteers part1 Part 1: Single Ascending Dose recruitment->part1 part2 Part 2: Multiple Ascending Doses recruitment->part2 part3 Part 3: Loading & Maintenance Doses recruitment->part3 assessments Safety & Tolerability Assessments part1->assessments pk_sampling Pharmacokinetic Blood Sampling part1->pk_sampling part2->assessments part2->pk_sampling part3->assessments part3->pk_sampling data_analysis Data Analysis assessments->data_analysis pk_sampling->data_analysis results Determine Safety, Tolerability, and Pharmacokinetic Profile data_analysis->results

Caption: Planned workflow for the SCY-247 Phase 1 clinical trial.

References

The Pharmacodynamics of C-247 and the Broader Landscape of Fatty Acid Synthase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pharmacodynamics of the fatty acid synthase (FAS) inhibitor C-247 in cancer cell lines. While specific public data on this compound is limited, this document places its known activities within the broader, well-established context of FAS inhibitors as a therapeutic strategy in oncology. This guide provides an overview of the mechanism of action, quantitative data on this compound's effects, detailed experimental protocols for evaluating FAS inhibitors, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to Fatty Acid Synthase (FAS) Inhibition in Cancer

Fatty acid synthase (FAS) is the central enzyme in the de novo synthesis of fatty acids. In normal tissues, FAS expression is generally low, as most fatty acids are obtained from dietary sources. However, many types of cancer cells exhibit a metabolic shift, upregulating FAS to support rapid proliferation, membrane synthesis, and the generation of signaling molecules. This reliance on endogenous fatty acid synthesis makes FAS a compelling target for anticancer therapies.

This compound is a second-generation, synthetic small-molecule inhibitor of FAS. It was developed to improve upon first-generation inhibitors like C75 by uncoupling the inhibition of FAS from the stimulation of carnitine O-palmitoyltransferase-1 (CPT-1), a mechanism associated with anorexia and weight loss.[1]

Pharmacodynamics of this compound

This compound inhibits FAS with a potency comparable to C75.[1] Its primary mechanism of action is the induction of apoptosis in cancer cells that overexpress this enzyme.[1]

Quantitative Data

The available quantitative data for this compound's activity in lung cancer cell lines is summarized below.

CompoundTargetCell LinesIC50In Vivo ModelEffectReference
This compoundFatty Acid Synthase (FAS)Lung Cancer Cell Lines10 - 40 µg/mLH460 Lung Cancer XenograftsInhibition of tumor growth[1]

Signaling Pathways Modulated by FAS Inhibition

Inhibition of FAS triggers a cascade of downstream cellular events, impacting several critical signaling pathways that regulate cell growth, survival, and apoptosis.

PI3K/Akt/mTOR Pathway

FAS inhibition has been shown to negatively regulate the PI3K/Akt/mTOR pathway, a central signaling nexus for cell proliferation and survival.[2] The disruption of lipid synthesis can induce cellular stress, leading to the activation of stress-response genes that can suppress mTOR signaling.[2]

FAS_PI3K_Pathway C247 This compound FAS Fatty Acid Synthase (FAS) C247->FAS Inhibition Cellular_Stress Cellular Stress C247->Cellular_Stress Induces Lipid_Synthesis De Novo Lipid Synthesis FAS->Lipid_Synthesis Catalyzes PI3K PI3K Proliferation Cell Proliferation & Survival Lipid_Synthesis->Proliferation Supports mTOR mTOR Cellular_Stress->mTOR Inhibits Akt Akt PI3K->Akt Akt->mTOR mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition leads to

Caption: this compound inhibits FAS, leading to cellular stress and downregulation of the PI3K/Akt/mTOR pathway.
HER2/neu (ErbB2) Signaling

In breast cancer cells, FAS inhibition has been demonstrated to reduce the expression of the HER2/neu (ErbB2) oncoprotein.[3] This suggests a potential synergistic effect when combining FAS inhibitors with HER2-targeted therapies.[3]

FAS_HER2_Pathway FAS_Inhibitor FAS Inhibitor (e.g., this compound) FAS Fatty Acid Synthase (FAS) FAS_Inhibitor->FAS Inhibition HER2 HER2/neu (ErbB2) Expression FAS_Inhibitor->HER2 Downregulates FAS->HER2 Modulates Tumor_Cell_Proliferation Tumor Cell Proliferation HER2->Tumor_Cell_Proliferation Promotes

Caption: FAS inhibition can lead to the downregulation of HER2/neu expression in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacodynamics of FAS inhibitors like this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., H460, A549)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • FAS inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the FAS inhibitor in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with solvent only).

  • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

FAS Activity Assay

This assay measures the activity of FAS by monitoring the oxidation of NADPH.

Materials:

  • Cell lysate from cancer cells

  • Assay buffer

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • FAS inhibitor (e.g., this compound)

  • Spectrophotometer

Procedure:

  • Prepare cell lysates from the cancer cell lines of interest.

  • In a cuvette, mix the cell lysate with the assay buffer.

  • Add acetyl-CoA and malonyl-CoA to the mixture.

  • Initiate the reaction by adding NADPH.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • To test the inhibitor, pre-incubate the cell lysate with various concentrations of the FAS inhibitor before adding the substrates.

  • Calculate the rate of NADPH oxidation to determine the FAS activity and the inhibitory effect of the compound.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the expression and phosphorylation status of proteins within a signaling pathway.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-mTOR, anti-HER2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the FAS inhibitor for the desired time and at the desired concentration.

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system to visualize the protein bands.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel FAS inhibitor.

Experimental_Workflow Start Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening FAS_Activity_Assay FAS Activity Assay In_Vitro_Screening->FAS_Activity_Assay Cell_Viability_Assay Cell Viability Assay (IC50 Determination) In_Vitro_Screening->Cell_Viability_Assay Mechanism_of_Action Mechanism of Action Studies Cell_Viability_Assay->Mechanism_of_Action Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot) Mechanism_of_Action->Signaling_Pathway_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_of_Action->Apoptosis_Assay In_Vivo_Studies In Vivo Efficacy Studies Mechanism_of_Action->In_Vivo_Studies Xenograft_Model Tumor Xenograft Model In_Vivo_Studies->Xenograft_Model Toxicity_Assessment Toxicity Assessment In_Vivo_Studies->Toxicity_Assessment End Lead Optimization / Preclinical Development Xenograft_Model->End Toxicity_Assessment->End

Caption: A generalized workflow for the preclinical evaluation of a FAS inhibitor.

Conclusion

This compound represents a promising second-generation FAS inhibitor with demonstrated anti-cancer activity in lung cancer cell lines. While detailed public information on this compound is scarce, its development highlights the therapeutic potential of targeting FAS in oncology. The methodologies and signaling pathways described in this guide provide a framework for the continued investigation of FAS inhibitors and their role in cancer treatment. Further research into the specific molecular interactions of compounds like this compound with FAS and their downstream effects will be crucial for the clinical translation of this therapeutic strategy.

References

C-247 (Chrysene): A Comprehensive Technical Guide on Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-247, chemically known as Chrysene (B1668918), is a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene (B151609) rings. It is a naturally occurring component of coal tar and is also formed during the incomplete combustion of organic materials. Due to its prevalence in the environment and its classification as a probable human carcinogen by the U.S. Environmental Protection Agency (EPA), understanding its physicochemical properties, such as solubility and stability, is of paramount importance for toxicological studies, environmental fate modeling, and the development of potential therapeutic interventions or bioremediation strategies. This technical guide provides a comprehensive overview of the solubility and stability of this compound, complete with experimental protocols and visual representations of relevant biological pathways.

Solubility of this compound (Chrysene)

The solubility of this compound is a critical parameter influencing its bioavailability and environmental transport. Generally, it is characterized by its high lipophilicity and very low aqueous solubility.

Aqueous Solubility

This compound is practically insoluble in water. This low solubility is a key factor in its persistence in soil and sediment.

Temperature (°C)Solubility in Water (mg/L)Reference
250.0020 ± 0.0002[1]
250.0018[1]
290.0015[2]
150.0015[2]
250.006[2]
240.017 (practical grade in seawater)[2]
Solubility in Organic Solvents

This compound exhibits significantly higher solubility in nonpolar organic solvents. Its solubility tends to increase with the temperature of the solvent.

SolventTemperature (°C)SolubilityReference
Absolute Alcohol251 g in 1300 mL[1]
Toluene251 g in 480 mL[1]
Toluene100~5%[1]
BenzeneBoilingModerately soluble[1]
Ether-Slightly soluble[1][3]
Carbon Disulfide-Slightly soluble[1][3]
Glacial Acetic Acid-Slightly soluble[1][3]
Acetone-Slightly soluble[1]
Experimental Protocol for Solubility Determination (OECD 105)

The OECD Guideline for the Testing of Chemicals, Test No. 105, provides standardized methods for determining the water solubility of substances. For a compound with low solubility like Chrysene, the Column Elution Method is appropriate.

Principle: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, controlled rate. The concentration of the substance in the eluate is measured over time until it becomes constant, which represents the saturation solubility.

Apparatus:

  • Thermostatted column with a porous support (e.g., glass beads, silica (B1680970) gel).

  • Metering pump for precise flow control.

  • Thermostatted saturation and separation columns.

  • Analytical instrumentation for quantification (e.g., HPLC-FLD, GC-MS).

Procedure:

  • Preparation of the Column: The support material is coated with an excess of this compound. This can be achieved by dissolving this compound in a volatile solvent, mixing it with the support material, and then evaporating the solvent.

  • Saturation: The coated support material is packed into the column, and water is pumped through it at a very low flow rate to ensure saturation is reached. The temperature should be maintained at 20 ± 0.5 °C.

  • Analysis: Samples of the eluate are collected at regular intervals. The concentration of this compound in the eluate is determined using a validated analytical method.

  • Equilibrium: The flow rate is halved, and the measurement is repeated. If the solubility value remains consistent, it is considered the saturation solubility.

G cluster_prep Preparation cluster_elution Elution & Saturation cluster_analysis Analysis & Verification Coat_Support Coat inert support with this compound Pack_Column Pack column with coated support Coat_Support->Pack_Column Pump Pump water through column at low flow rate Pack_Column->Pump Saturate Achieve saturation of this compound in water Pump->Saturate Collect_Eluate Collect eluate samples Saturate->Collect_Eluate Analyze Analyze this compound concentration (HPLC/GC-MS) Collect_Eluate->Analyze Verify Halve flow rate and re-analyze to confirm Analyze->Verify

Workflow for Solubility Determination (Column Elution Method).

Stability of this compound (Chrysene)

This compound is a chemically stable compound under normal conditions but can undergo degradation under specific environmental and biological conditions.

Chemical Stability
  • General: this compound is a stable crystalline solid.[4]

  • Combustibility: It is combustible but not highly flammable.[4]

  • Incompatibilities: It is incompatible with strong oxidizing agents.[4]

  • Photodegradation: this compound is known to be light-sensitive and can undergo photolytic decomposition. When adsorbed to soot particles and exposed to sunlight in the presence of nitrogen oxides, its degradation half-life is approximately 26 days.[5]

Environmental Stability and Biodegradation

This compound is persistent in the environment due to its low water solubility and strong adsorption to soil and sediment.

  • Soil: The rate of biodegradation in soil is slow, with a half-life ranging from 77 to 387 days depending on the soil type and conditions.[5] Abiotic degradation in sandy loam in the dark at 20°C has a reported half-life of 16 months.[2]

  • Water: In water, this compound is expected to adsorb to suspended solids and sediment. Biodegradation in water is not considered a significant environmental fate process.[6]

  • Microbial Degradation: Certain bacteria and fungi can degrade this compound. For instance, a bacterial consortium (ASDC) has been shown to utilize chrysene as a sole carbon source, with a degradation half-life of 1.23 days at 37°C.[7] The degradation often proceeds through the phthalic acid pathway.[8][9]

Stability in Analytical Samples

A study on the stability of this compound in standard solutions (stored at 4°C in the dark) and during sample preparation of plant matrices has been conducted. This is crucial for accurate quantification in complex samples.

Experimental Protocol for Stability Testing (Adapted from EPA Methods)

EPA methods, such as those under SW-846, provide guidance for assessing the stability of organic compounds in environmental matrices.

Principle: The concentration of this compound in a specific matrix (e.g., water, soil) is monitored over time under controlled conditions (e.g., temperature, light exposure).

Procedure for Photodegradation Study:

  • Sample Preparation: Prepare solutions of this compound in a relevant solvent or aqueous medium.

  • Exposure: Expose the samples to a controlled light source (simulating sunlight) for specific durations. A control group should be kept in the dark at the same temperature.

  • Sampling: At predetermined time points, aliquots are taken from both the exposed and control samples.

  • Quantification: The concentration of this compound in each aliquot is determined using a validated analytical method (e.g., HPLC-FLD or GC-MS).

  • Data Analysis: The degradation rate and half-life are calculated by comparing the concentration of this compound in the exposed samples to the control samples over time.

G cluster_setup Experimental Setup cluster_exposure Exposure Conditions cluster_monitoring Monitoring & Analysis Prep_Samples Prepare this compound samples (solution/matrix) Divide Divide into 'Exposed' and 'Control' groups Prep_Samples->Divide Expose_Light Expose samples to controlled light source Divide->Expose_Light Keep_Dark Keep control samples in the dark Divide->Keep_Dark Take_Aliquots Take aliquots at set time intervals Expose_Light->Take_Aliquots Keep_Dark->Take_Aliquots Analyze Quantify this compound (HPLC/GC-MS) Take_Aliquots->Analyze Calculate Calculate degradation rate and half-life Analyze->Calculate

Workflow for a Photodegradation Stability Study.

Biological Signaling Pathways

This compound is known to interact with biological systems, primarily through the Aryl Hydrocarbon Receptor (AhR) signaling pathway, which is a key regulator of xenobiotic metabolism.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor. Upon binding of a ligand like this compound, the AhR complex translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the DNA. This leads to the transcription of target genes, including cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2), which are involved in the metabolism of PAHs. This metabolic activation is a critical step in the toxicity and carcinogenicity of this compound.

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C247 This compound (Chrysene) AhR_complex AhR-Hsp90-XAP2 Complex C247->AhR_complex Binds AhR_ligand Ligand-AhR Complex AhR_complex->AhR_ligand Translocates to Nucleus Dimer AhR-ARNT Dimer AhR_ligand->Dimer Dimerizes with ARNT ARNT ARNT->Dimer XRE XRE (DNA) Dimer->XRE Binds to Transcription Transcription of Target Genes (CYP1A1, etc.) XRE->Transcription

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Microbial Degradation Pathway

As mentioned, certain microorganisms can degrade this compound. The degradation pathway often involves initial dioxygenase-mediated oxidation, followed by ring cleavage and further metabolism, ultimately leading to intermediates of central metabolism. A common end-product of this degradation pathway is phthalic acid.

Degradation_Pathway C247 This compound (Chrysene) Dihydrodiol Chrysene-dihydrodiol C247->Dihydrodiol Dioxygenase Catechol Dihydroxy-chrysene Dihydrodiol->Catechol Dehydrogenase Ring_Cleavage Ring Cleavage Products Catechol->Ring_Cleavage Dioxygenase Phthalic_Acid Phthalic Acid Ring_Cleavage->Phthalic_Acid TCA_Cycle TCA Cycle Intermediates Phthalic_Acid->TCA_Cycle Further Metabolism

Microbial Degradation Pathway of this compound (Chrysene).

Conclusion

The low aqueous solubility and high stability of this compound (Chrysene) contribute to its persistence in the environment and are key determinants of its biological interactions. This technical guide has summarized the available data on its solubility in various media and its stability under different conditions. The provided experimental protocols, based on established guidelines, offer a framework for researchers to conduct their own assessments. Furthermore, the visualization of the Aryl Hydrocarbon Receptor signaling and microbial degradation pathways provides a conceptual basis for understanding the toxicological and environmental fate of this important polycyclic aromatic hydrocarbon. This information is crucial for professionals in drug development, environmental science, and toxicology to better understand and manage the risks associated with this compound exposure.

References

An In-Depth Technical Guide to the Binding Affinity and Kinetics of SCY-247

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCY-247 is a second-generation, orally bioavailable triterpenoid (B12794562) antifungal agent that represents a significant advancement in the fight against invasive fungal infections. As a member of the "fungerp" class of drugs, SCY-247 targets a crucial enzyme in the fungal cell wall synthesis pathway: (1,3)-β-D-glucan synthase.[1][2][3] This technical guide provides a comprehensive overview of the binding affinity and kinetics of SCY-247, offering valuable insights for researchers and professionals involved in antifungal drug development.

Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase

The primary mechanism of action of SCY-247 is the non-competitive inhibition of the (1,3)-β-D-glucan synthase enzyme complex.[4][5] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a vital polysaccharide component of the fungal cell wall that provides structural integrity. By inhibiting this enzyme, SCY-247 disrupts the formation of the cell wall, leading to osmotic instability and ultimately, fungal cell death.[6]

Notably, the binding site of triterpenoid antifungals like SCY-247 on the FKS1 subunit of glucan synthase is distinct from that of the echinocandin class of antifungals.[7][8] This differentiation is critical as it allows SCY-247 to retain activity against many fungal strains that have developed resistance to echinocandins through mutations in the FKS1 gene.[6]

cluster_0 Fungal Cell UDP_Glucose UDP-Glucose Glucan_Synthase Glucan Synthase (FKS1 subunit) UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan β-(1,3)-D-Glucan Glucan_Synthase->Beta_Glucan Synthesis Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall Incorporation Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption SCY_247 SCY-247 SCY_247->Inhibition Inhibition->Glucan_Synthase Non-competitive Inhibition

Caption: Mechanism of action of SCY-247 on fungal cell wall synthesis.

In Vitro Activity of SCY-247

SCY-247 has demonstrated potent and broad-spectrum in vitro activity against a wide range of fungal pathogens, including clinically relevant yeasts and molds. The minimum inhibitory concentration (MIC) is a key parameter to quantify the in vitro potency of an antifungal agent.

Fungal SpeciesMIC Range (mg/L)Geometric Mean MIC (mg/L)
Candida albicans0.06 - 20.21 - 0.34
Candida auris0.06 - 20.21 - 0.34
Candida glabrata0.06 - 20.21 - 0.34
Fluconazole-resistant C. albicans0.125 - 2-
Fluconazole-resistant C. auris0.125 - 2-
Fluconazole-resistant C. glabrata0.125 - 2-
Candida guilliermondii1 - 2-
Candida parapsilosis0.5 - 1-
Cryptococcus neoformans4-
Aspergillus fumigatus≤0.03 - 0.125 (MEC)≤0.03 - 0.04 (MEC)
Aspergillus flavus≤0.03 - 0.125 (MEC)≤0.03 - 0.04 (MEC)
Voriconazole-resistant A. fumigatus≤0.03 (MEC)-
Data compiled from Wiederhold et al.[9] Note: MEC stands for Minimum Effective Concentration, used for molds.

Experimental Protocols for Determining Binding Affinity

The binding affinity of SCY-247 to (1,3)-β-D-glucan synthase is a critical determinant of its potency. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.

(1,3)-β-D-Glucan Synthase Inhibition Assay

This assay is designed to measure the enzymatic activity of glucan synthase in the presence of an inhibitor, allowing for the determination of the IC50 value.

Materials:

  • Fungal cell culture (e.g., Candida albicans)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM β-mercaptoethanol)

  • Glass beads for cell lysis

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 25% glycerol)

  • UDP-[¹⁴C]glucose (radiolabeled substrate)

  • GTPγS (a non-hydrolyzable GTP analog that activates the enzyme)

  • SCY-247 (or other test compounds) at various concentrations

  • Trichloroacetic acid (TCA)

  • Ethanol (B145695)

  • Glass fiber filters

  • Scintillation fluid and counter

Methodology:

  • Enzyme Preparation:

    • Grow fungal cells to the mid-logarithmic phase and harvest by centrifugation.

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by mechanical disruption with glass beads.

    • Centrifuge the lysate at a low speed to remove cell debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membrane fraction containing the glucan synthase enzyme.

    • Resuspend the membrane pellet in assay buffer. This suspension serves as the enzyme source.[10]

  • Assay Reaction:

    • Prepare a reaction mixture containing the assay buffer, GTPγS, and the enzyme preparation.

    • Add SCY-247 at a range of concentrations to the reaction mixture. Include a control with no inhibitor.

    • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the radiolabeled substrate, UDP-[¹⁴C]glucose.

    • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).[11]

  • Product Quantification:

    • Stop the reaction by adding cold TCA. This precipitates the newly synthesized insoluble [¹⁴C]-glucan polymer.

    • Filter the reaction mixture through a glass fiber filter. The insoluble glucan will be trapped on the filter.

    • Wash the filter with TCA and ethanol to remove any unincorporated UDP-[¹⁴C]glucose.

    • Place the filter in a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the amount of glucan synthesized.[12]

  • Data Analysis:

    • Plot the percentage of glucan synthase activity against the logarithm of the SCY-247 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_0 Enzyme Preparation cluster_1 Assay Reaction cluster_2 Product Quantification & Analysis Fungal_Culture Fungal Cell Culture Cell_Lysis Cell Lysis Fungal_Culture->Cell_Lysis Centrifugation Centrifugation Cell_Lysis->Centrifugation Membrane_Fraction Membrane Fraction (Enzyme Source) Centrifugation->Membrane_Fraction Reaction_Mix Prepare Reaction Mix (Buffer, GTPγS, Enzyme) Membrane_Fraction->Reaction_Mix Add_Inhibitor Add SCY-247 (Varying Concentrations) Reaction_Mix->Add_Inhibitor Add_Substrate Add UDP-[¹⁴C]glucose Add_Inhibitor->Add_Substrate Incubation Incubate at 30°C Add_Substrate->Incubation Stop_Reaction Stop Reaction (Add TCA) Incubation->Stop_Reaction Filtration Filter and Wash Stop_Reaction->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Calculate IC50 Scintillation->Data_Analysis

Caption: Experimental workflow for the (1,3)-β-D-glucan synthase inhibition assay.

Binding Kinetics of SCY-247

While specific quantitative data for the binding kinetics (kon and koff) of SCY-247 are not publicly available, understanding these parameters is crucial for a complete picture of its interaction with glucan synthase.

  • Association Rate Constant (kon): This parameter, also known as the on-rate, describes the rate at which SCY-247 binds to the glucan synthase enzyme. A higher kon indicates faster binding.

  • Dissociation Rate Constant (koff): This parameter, also known as the off-rate, describes the rate at which the SCY-247-enzyme complex dissociates. A lower koff indicates a longer residence time of the drug on its target.

The ratio of koff to kon determines the equilibrium dissociation constant (Kd), which is a direct measure of binding affinity.

Experimental Protocol for Determining Binding Kinetics: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a powerful label-free technique used to measure real-time biomolecular interactions and determine kinetic parameters.

Methodology:

  • Immobilization: The purified (1,3)-β-D-glucan synthase enzyme (the ligand) is immobilized onto the surface of a sensor chip.

  • Association: A solution containing SCY-247 (the analyte) at a known concentration is flowed over the sensor chip surface. The binding of SCY-247 to the immobilized enzyme causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. This is monitored over time to determine the association rate.

  • Equilibrium: The flow of the SCY-247 solution is continued until the binding reaches a steady state, where the rate of association equals the rate of dissociation.

  • Dissociation: The SCY-247 solution is replaced with a buffer solution, and the dissociation of SCY-247 from the enzyme is monitored over time as a decrease in the SPR signal. This allows for the determination of the dissociation rate.

  • Data Analysis: The association and dissociation curves are fitted to kinetic models to calculate the kon, koff, and subsequently the Kd.

Immobilization Immobilize Glucan Synthase on Sensor Chip Association Flow SCY-247 Solution (Association Phase) Immobilization->Association Equilibrium Reach Equilibrium Association->Equilibrium Dissociation Flow Buffer (Dissociation Phase) Equilibrium->Dissociation Data_Analysis Analyze Sensorgram (Calculate kon, koff, Kd) Dissociation->Data_Analysis

Caption: General workflow for Surface Plasmon Resonance (SPR) analysis.

Conclusion

SCY-247 is a promising new antifungal agent with a well-defined mechanism of action targeting (1,3)-β-D-glucan synthase. Its potent in vitro activity against a broad range of fungal pathogens, including resistant strains, underscores its clinical potential. While specific binding affinity and kinetic parameters for SCY-247 are not yet widely published, the experimental protocols outlined in this guide provide a clear framework for their determination. A thorough understanding of the binding characteristics of SCY-247 to its target enzyme is essential for optimizing its therapeutic use and for the future development of even more effective antifungal agents.

References

Structural and Biophysical Characterization of the p38α MAPK Inhibitor C-247

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: C-247 is a hypothetical compound. This document is an illustrative guide based on established methodologies for the well-characterized protein target, p38α Mitogen-Activated Protein Kinase (MAPK), to demonstrate the requested format and content.

Abstract

The p38 mitogen-activated protein kinase (MAPK) family, particularly the p38α isoform, is a central regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3] Its pivotal role in signaling cascades that control the production of pro-inflammatory cytokines makes it a compelling therapeutic target for a range of autoimmune and inflammatory diseases.[3][4][5] This guide provides a comprehensive overview of the structural biology and biophysical characterization of this compound, a novel (hypothetical) small molecule inhibitor of p38α. We present detailed data on its binding affinity and thermodynamics, the high-resolution crystal structure of the p38α/C-247 complex, and the experimental protocols utilized for this characterization. This document serves as a technical resource for researchers engaged in kinase inhibitor discovery and structural biology.

Biochemical and Biophysical Characterization of this compound

The interaction between this compound and p38α was quantified using enzymatic assays and isothermal titration calorimetry (ITC). These methods provide a comprehensive profile of the inhibitor's potency and its thermodynamic binding signature.

Potency and Binding Affinity

Enzymatic assays determined the half-maximal inhibitory concentration (IC50) of this compound, while ITC was used to directly measure the binding affinity (Kd) and the thermodynamic parameters of the interaction.[6][7][8] The results demonstrate that this compound is a high-affinity binder to the p38α kinase.

Table 1: Biochemical and Biophysical Data for this compound against p38α

ParameterValueMethod
IC50 25 nMLanthaScreen™ Eu Kinase Binding Assay
Kd 15 nMIsothermal Titration Calorimetry (ITC)
Stoichiometry (n) 1.05Isothermal Titration Calorimetry (ITC)
Enthalpy (ΔH) -12.5 kcal/molIsothermal Titration Calorimetry (ITC)
Entropy (TΔS) -1.8 kcal/molIsothermal Titration Calorimetry (ITC)

Structural Biology of the p38α/C-247 Complex

To elucidate the molecular basis of its inhibitory activity, the co-crystal structure of human p38α in complex with this compound was determined to a high resolution. The structure reveals that this compound is a Type I inhibitor, binding to the ATP-binding site of the kinase in its active (DFG-in) conformation.

Crystallographic Data and Refinement Statistics

High-quality crystals of the p38α/C-247 complex were obtained and diffracted to 2.06 Å resolution.[9] The structure was solved by molecular replacement and refined to produce a detailed atomic model of the inhibitor-kinase interaction.

Table 2: Crystallographic Data for p38α in Complex with this compound (Hypothetical PDB ID: 9XYZ)

ParameterValue
PDB ID 9XYZ (Hypothetical)
Resolution (Å) 2.06[9]
Space Group P2₁2₁2₁
Unit Cell (a, b, c) 55.2, 70.1, 105.4 Å
R-work / R-free 0.175 / 0.217[9]
Molecules per ASU 1
Ramachandran Favored (%) 98.2
Ramachandran Outliers (%) 0.1
Avg. B-factor (Ų) 35.5

Signaling Pathway Context

The p38 MAPK pathway is a three-tiered kinase cascade involving a MAPKKK (e.g., TAK1, ASK1), a MAPKK (MKK3, MKK6), and p38 MAPK itself.[1][10][11] Upon activation by stress or cytokine signals, p38 phosphorylates downstream targets, including transcription factors (e.g., ATF2) and other kinases (e.g., MAPKAPK2), leading to the transcriptional upregulation of inflammatory mediators.[11][12] this compound inhibits p38α directly, blocking this downstream signaling.

References

An In-depth Technical Guide to C-247 Analogues and Derivatives: The Case of SCY-247

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant fungal infections poses a significant threat to global health, necessitating the development of novel antifungal agents with unique mechanisms of action. The triterpenoid (B12794562) antifungals, also known as "fungerps," represent a promising new class of drugs that inhibit (1,3)-β-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis. This whitepaper provides a detailed technical overview of C-247 analogues and derivatives, with a primary focus on SCY-247 , a second-generation fungerp currently in preclinical development. SCY-247 is an analogue of ibrexafungerp (B609083) (SCY-078), the first-in-class approved triterpenoid antifungal. This document will cover the chemical properties, mechanism of action, quantitative data on efficacy, and experimental protocols relevant to the study of SCY-247 and related compounds.

Chemical Structure and Properties

SCY-247 is a semi-synthetic derivative of enfumafungin (B1262757), a naturally occurring triterpenoid. While the precise, step-by-step synthesis of SCY-247 is proprietary, the general approach involves the chemical modification of the parent compound, ibrexafungerp. The synthesis of ibrexafungerp starts from enfumafungin, involving a reduction of the lactol, cleavage of the glucose moiety, and subsequent functional group manipulations to introduce the desired side chains.

SCY-247

  • Molecular Formula: Not explicitly available in public literature.

  • Molecular Weight: 601 g/mol .[1]

  • Core Structure: Triterpenoid.

Ibrexafungerp (SCY-078)

  • Molecular Formula: C₄₄H₆₇N₅O₄.[2]

  • Molecular Weight: 754.0 g/mol (as citrate (B86180) salt: 922.18 g/mol ).[3]

  • Core Structure: Triterpenoid, derivative of enfumafungin.[2]

Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase

SCY-247, like other fungerps, exerts its antifungal activity by inhibiting the fungal enzyme (1,3)-β-D-glucan synthase.[4][5][6][7] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide component of the fungal cell wall that is absent in mammalian cells, making it an attractive target for antifungal therapy.[2][8]

The mechanism of action involves the following key steps:

  • Binding to Glucan Synthase: SCY-247 binds to a subunit of the (1,3)-β-D-glucan synthase enzyme complex.[5] While echinocandins, another class of glucan synthase inhibitors, bind to the FKS1 catalytic subunit, triterpenoids like ibrexafungerp are believed to bind to a different site on the enzyme complex, potentially the Rho1p regulatory subunit.[2][9] This alternative binding site may explain the activity of fungerps against some echinocandin-resistant fungal strains.[2]

  • Inhibition of Glucan Synthesis: This binding event non-competitively inhibits the enzyme's activity, preventing the polymerization of UDP-glucose into β-(1,3)-D-glucan chains.[10]

  • Cell Wall Disruption: The depletion of β-(1,3)-D-glucan compromises the structural integrity of the fungal cell wall.

  • Cell Lysis and Death: The weakened cell wall can no longer withstand osmotic stress, leading to cell lysis and fungal death (fungicidal activity against yeasts) or inhibition of growth (fungistatic activity against molds).[6][10]

Signaling Pathway of (1,3)-β-D-Glucan Synthesis Inhibition

G SCY-247 inhibits the (1,3)-β-D-Glucan Synthase complex. cluster_membrane Fungal Cell Membrane GS (1,3)-β-D-Glucan Synthase Complex FKS1 FKS1 (Catalytic Subunit) Rho1 Rho1 (Regulatory Subunit) Glucan β-(1,3)-D-Glucan (Cell Wall Component) GS->Glucan Polymerization UDP_Glucose UDP-Glucose (Substrate) UDP_Glucose->GS Binds to FKS1 CellLysis Cell Wall Instability & Fungal Cell Death Glucan->CellLysis SCY247 SCY-247 SCY247->GS Inhibition

Caption: Mechanism of SCY-247 action on the fungal cell wall synthesis pathway.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of SCY-247 against various fungal pathogens.

Table 1: In Vitro Activity of SCY-247 against Candida Species
Candida SpeciesSCY-247 MIC Range (µg/mL)SCY-247 MIC₅₀ (µg/mL)SCY-247 MIC₉₀ (µg/mL)Ibrexafungerp MIC Range (µg/mL)Ibrexafungerp MIC₅₀ (µg/mL)Ibrexafungerp MIC₉₀ (µg/mL)Reference
All Candida spp.0.031 - 80.510.031 - 40.51[6][7]
C. auris (including FKS1 mutants)0.031 - 40.125 (WT), 1 (mutant)----
C. albicans≤0.03 - 10.250.5---[5]
C. glabrata≤0.03 - 10.51---[5]
C. parapsilosis≤0.03 - 0.50.060.125---[5]
C. tropicalis≤0.03 - 0.250.1250.25---[5]
C. krusei0.125 - 10.250.5---[5]

MIC values were determined using the Clinical and Laboratory Standards Institute (CLSI) M27 broth microdilution method. MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.

Table 2: In Vitro Activity of SCY-247 against Molds and Dimorphic Fungi
Fungal SpeciesSCY-247 MEC Range (µg/mL)SCY-247 MEC₅₀ (µg/mL)SCY-247 MEC₉₀ (µg/mL)Reference
Aspergillus fumigatus≤0.03 - 0.1250.060.125[5]
Aspergillus flavus0.06 - 0.250.1250.25[5]
Aspergillus terreus0.125 - 0.50.250.5[5]
Aspergillus niger0.125 - 0.50.250.5[5]
Scedosporium spp.-24[7]
Blastomyces dermatitidis≤0.03 - 0.060.030.06[5]
Histoplasma capsulatum≤0.03≤0.03≤0.03[5]

MEC stands for Minimum Effective Concentration, used for filamentous fungi, and is the lowest concentration of the drug that leads to the growth of small, rounded, compact hyphal forms as observed microscopically.

Table 3: In Vivo Efficacy of SCY-247 in Murine Models of Invasive Fungal Infections
Murine ModelFungal PathogenDosing RegimenPrimary EndpointResultsReference
Disseminated CandidiasisCandida albicans10, 20, 40 mg/kg/day PO for 7 daysKidney Fungal Burden (log CFU)Significant reduction in CFU at all doses vs. control (P ≤ 0.008). 40 mg/kg dose resulted in a 3.88-log reduction.[1][11]
Disseminated CandidiasisCandida albicans40 mg/kg/day PO for 7 daysSurvival100% survival with 40 mg/kg SCY-247 vs. 62.5% in the untreated group.[1][11]
Invasive CandidiasisCandida glabrata16, 32, 48 mg/kg BID PO for 7 daysKidney Fungal BurdenSignificant reduction in kidney fungal burden at all doses.[4]
Pulmonary MucormycosisRhizopus delemar32, 48 mg/kg BID PO for 7 daysSurvivalSignificantly prolonged survival compared to vehicle control (P < 0.05). Combination with Liposomal Amphotericin B was most effective.[4][12]
Invasive CandidiasisCandida aurisOnce or twice daily PO for 7 daysKidney Fungal BurdenDose-dependent significant reductions in kidney fungal burden.[13][14]
Table 4: Pharmacokinetic Parameters of SCY-247 in Mice (Oral Administration)
Dose (mg/kg/day)DayCₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀₋₂₄ (h*ng/mL)Reference
101247 ± 1179.003200 ± 1210[1]
107449 ± 1909.006680 ± 2350[1]
201639 ± 1896.008380 ± 2140[1]
2071060 ± 2964.0017000 ± 4040[1]
4011140 ± 3216.0016200 ± 4400[1]
4072000 ± 6234.0033700 ± 9380[1]

Data are presented as mean ± standard deviation. Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

A standardized broth microdilution method, such as the one outlined by the Clinical and Laboratory Standards Institute (CLSI) M27 for yeasts and M38 for filamentous fungi, is employed to determine the Minimum Inhibitory Concentration (MIC) or Minimum Effective Concentration (MEC) of SCY-247.

Methodology:

  • Preparation of Inoculum: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline or water, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted to achieve the final desired inoculum concentration.

  • Drug Dilution: SCY-247 is dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. A series of twofold dilutions of the drug are prepared in 96-well microtiter plates using RPMI 1640 medium.

  • Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the drug dilutions.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Endpoint Determination:

    • For yeasts (MIC): The MIC is the lowest drug concentration that causes a significant (typically ≥50%) reduction in turbidity compared to the growth control well.[5]

    • For molds (MEC): The MEC is the lowest drug concentration at which a morphological change (e.g., small, compact, rounded hyphae) is observed microscopically.[5]

Workflow for In Vitro Antifungal Susceptibility Testing

G Workflow for In Vitro Antifungal Susceptibility Testing A Fungal Isolate Culture B Prepare Fungal Inoculum (0.5 McFarland Standard) A->B E Inoculate Plate with Fungal Suspension B->E C Prepare SCY-247 Stock Solution (in DMSO) D Serial Dilution of SCY-247 in 96-well plate C->D D->E F Incubate at 35°C (24-48 hours) E->F G Endpoint Reading (Visual or Spectrophotometric) F->G H Determine MIC/MEC G->H

Caption: A generalized workflow for determining the in vitro antifungal activity of SCY-247.

In Vivo Efficacy Studies in Murine Models

Murine models of disseminated or pulmonary fungal infections are utilized to evaluate the in vivo efficacy of SCY-247.

General Methodology:

  • Animal Model: Immunocompromised mice (e.g., neutropenic or corticosteroid-treated) are often used to establish a robust infection. The specific strain of mice (e.g., BALB/c, ICR) may vary depending on the model.[1][12]

  • Infection: Mice are infected intravenously (for disseminated candidiasis) or intratracheally (for pulmonary mucormycosis) with a standardized inoculum of the fungal pathogen.[1][12]

  • Treatment: Treatment with SCY-247, a comparator drug, or a vehicle control is initiated at a specified time post-infection. SCY-247 is typically administered via oral gavage.[1][15]

  • Endpoint Assessment:

    • Fungal Burden: At a predetermined time point, animals are euthanized, and target organs (e.g., kidneys, lungs, brain) are harvested. The organs are homogenized, and serial dilutions are plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.[1][4]

    • Survival: A separate cohort of animals is monitored for a defined period (e.g., 21 days), and survival rates are recorded.[4]

Pharmacokinetic Studies in Mice

Pharmacokinetic studies are conducted to determine the absorption, distribution, metabolism, and excretion (ADME) properties of SCY-247.

Methodology:

  • Dosing: SCY-247 is administered to mice, typically via oral gavage, at various dose levels.[1]

  • Blood Sampling: Blood samples are collected from the mice at multiple time points post-dosing (e.g., predose, and 1, 2, 4, 6, 9, 18, 24, and 36 hours postdose).[1]

  • Plasma Preparation: Blood samples are processed to separate the plasma.

  • Drug Concentration Analysis: The concentration of SCY-247 in the plasma samples is quantified using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cₘₐₓ, Tₘₐₓ, and AUC.[1]

Workflow for Murine Pharmacokinetic Study

G Workflow for Murine Pharmacokinetic Study of SCY-247 A Administer SCY-247 to Mice (Oral Gavage) B Collect Blood Samples at Multiple Time Points A->B C Process Blood to Isolate Plasma B->C D Quantify SCY-247 Concentration (LC-MS/MS) C->D E Plot Plasma Concentration vs. Time D->E F Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC) E->F

Caption: A simplified workflow for assessing the pharmacokinetic profile of SCY-247 in a murine model.

Structure-Activity Relationship (SAR) of Triterpenoid Glucan Synthase Inhibitors

While specific SAR studies for SCY-247 analogues are not extensively published, general principles for triterpenoid inhibitors can be inferred. The development of SCY-247 from ibrexafungerp suggests that modifications to the enfumafungin scaffold are aimed at improving pharmacokinetic properties, enhancing potency, and broadening the spectrum of activity.

Key areas of the triterpenoid structure that are likely important for activity include:

  • The Triterpene Core: This rigid scaffold provides the necessary orientation of the functional groups for interaction with the enzyme target.

  • Side Chains: Modifications to the side chains can significantly impact potency, spectrum of activity, and pharmacokinetic properties such as oral bioavailability and tissue penetration. The development of SCY-247 as a second-generation compound with improved properties over ibrexafungerp highlights the importance of these modifications.[16]

  • Functional Groups: The presence and nature of hydroxyl, carboxyl, and other functional groups on the triterpene core and side chains are critical for binding to the glucan synthase enzyme.[17]

Conclusion and Future Directions

SCY-247 is a promising second-generation triterpenoid antifungal with potent in vitro and in vivo activity against a broad range of clinically important fungal pathogens, including drug-resistant strains. Its mechanism of action, inhibition of (1,3)-β-D-glucan synthase, provides a validated target for antifungal therapy. The available data suggest that SCY-247 has a favorable pharmacokinetic profile and is suitable for both oral and intravenous administration.

Future research will likely focus on:

  • Phase I clinical trials to assess the safety, tolerability, and pharmacokinetics of SCY-247 in humans.

  • Further in vivo studies to explore its efficacy against a wider range of fungal infections and in different animal models.

  • Detailed structure-activity relationship studies to guide the development of future generations of triterpenoid antifungals with even greater potency and broader spectrum of activity.

The continued development of SCY-247 and other this compound analogues and derivatives holds significant promise for addressing the growing challenge of invasive fungal infections.

References

C-247 Initial Dose-Response Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial dose-response studies for the novel antifungal agent C-247. This compound is a second-generation triterpenoid (B12794562) antifungal, a class of agents that inhibit (1,3)-β-D-glucan synthase, an essential enzyme in the fungal cell wall synthesis pathway.[1][2][3] This document summarizes key quantitative data from preclinical and Phase 1 clinical studies, details experimental protocols, and visualizes the compound's mechanism of action and experimental workflows.

Executive Summary

This compound is a broad-spectrum antifungal agent with demonstrated in vitro and in vivo activity against a range of fungal pathogens, including resistant strains.[1][4] Initial clinical studies have shown that this compound is well-tolerated and exhibits a dose-proportional pharmacokinetic profile.[5][6] The data presented herein support the continued development of this compound as a promising new treatment for invasive fungal infections.

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial dose-response studies of this compound.

Phase 1 Clinical Pharmacokinetics and Safety

A randomized, double-blind, placebo-controlled Phase 1 study was conducted in approximately 100 healthy subjects to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending oral doses of this compound.[7][8]

Table 1: Phase 1 Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) Cohorts [5][6]

Study ArmDose RangeNumber of Subjects (this compound:Placebo)Dosing Regimen
Single Ascending Dose (SAD)50 mg - 900 mg8 per cohort (6:2)Single oral dose
Multiple Ascending Dose (MAD)50 mg - 300 mg8 per cohort (6:2)Once daily for 7 days

Pharmacokinetic Profile: this compound was rapidly absorbed with a time to maximum concentration (Tmax) ranging from 3 to 7 hours.[5] Systemic exposure, as measured by Cmax and AUC, increased in a generally dose-proportional manner following both single and multiple oral doses.[5] The 200 mg and 300 mg once-daily MAD cohorts achieved or surpassed the preliminary target for efficacious exposure based on preclinical models.[5]

Safety and Tolerability: No serious or severe treatment-emergent adverse events (TEAEs) were reported.[6] The incidence of TEAEs was low and not dependent on the dose, with all events being mild to moderate in severity.[6] One participant discontinued (B1498344) the study due to an adverse event deemed unrelated to the study drug.[6] The most common adverse events were mild to moderate headache (16.7% in the this compound group vs. 4.5% in the placebo group) and diarrhea (9% in both this compound and placebo groups).[6]

Preclinical In Vivo Efficacy

The efficacy of this compound has been evaluated in murine models of disseminated candidiasis.

Table 2: Efficacy of this compound in a Murine Model of Disseminated Candida albicans Infection [9][10]

Treatment GroupDose (mg/kg)Mean Kidney Fungal Burden (log CFU ± SD)P-value vs. UntreatedSurvival Rate
Untreated Control-6.26 ± 0.51-62.5%
This compound103.25 ± 2.60 (approx. 3-log decrease)0.008Not Reported
This compound402.38 ± 2.580.001100%

Table 3: Efficacy of this compound in a Murine Model of Invasive Candidiasis Caused by Candida glabrata [4][11]

Treatment GroupDose (mg/kg)Change in Kidney Fungal BurdenChange in Lung Fungal Burden
This compound16, 32, 48Significant, dose-dependent reductionSignificant, dose-dependent reduction
FluconazoleNot specifiedNo significant effectNo significant effect
CaspofunginNot specifiedSignificant reductionNo significant effect
In Vitro Antifungal Activity

This compound has demonstrated potent in vitro activity against a broad range of fungal pathogens, including azole-resistant strains.[3][4]

Table 4: In Vitro Activity of this compound Against Various Fungal Pathogens [3][12]

Fungal SpeciesMIC/MEC Range (mg/L)Geometric Mean MIC/MEC (mg/L)
Candida albicans0.06 - 20.21 - 0.34
Candida auris0.06 - 20.21 - 0.34
Candida glabrata0.06 - 20.21 - 0.34
Aspergillus fumigatus≤0.03 - 0.125≤0.03 - 0.04
Aspergillus flavus≤0.03 - 0.125≤0.03 - 0.04
Blastomyces dermatitidis≤0.03Not Reported
Histoplasma capsulatum≤0.03Not Reported
Coccidioides species≤0.03Not Reported

Experimental Protocols

Phase 1 Clinical Trial Protocol

Study Design: A randomized, double-blind, placebo-controlled study of single and multiple ascending doses of oral SCY-247 in approximately 100 healthy subjects.[7][8]

Inclusion/Exclusion Criteria: Healthy adult volunteers. Specific criteria are not publicly available.

Dosing and Administration:

  • SAD Cohorts: Subjects received a single oral dose of this compound (ranging from 50 mg to 900 mg) or a matching placebo.[5][6]

  • MAD Cohorts: Subjects received a once-daily oral dose of this compound (ranging from 50 mg to 300 mg) or a matching placebo for seven days.[5][6]

Endpoints:

  • Primary: Safety and tolerability.[7][8]

  • Secondary: Pharmacokinetics.[7][8]

Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine plasma concentrations of this compound.

Safety Monitoring: Included monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

Murine Model of Disseminated Candidiasis Protocol

Animal Model: Female BALB/c mice were used.[10] For some studies, mice were rendered neutropenic.

Infection: Mice were infected intravenously with a clinical isolate of Candida albicans or Candida glabrata.[9][11]

Treatment: this compound was administered orally by gavage. Dosing regimens varied between studies, with doses ranging from 10 to 48 mg/kg, administered once or twice daily for seven days.[1][4]

Endpoints:

  • Primary: Fungal burden in target organs (e.g., kidneys, lungs), determined by colony-forming unit (CFU) counts.[1]

  • Secondary: Survival over a 21-day period.[1]

Pharmacokinetic Analysis: Plasma concentrations of this compound were measured at various time points after single and multiple doses to determine pharmacokinetic parameters.[9]

In Vitro Antifungal Susceptibility Testing Protocol

Methodology: Antifungal susceptibility testing was performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27 (for yeasts) and M38 (for molds) broth microdilution methods.[3][11]

Isolates: A panel of 155 clinical isolates of yeasts, molds, and dimorphic fungi was tested.[3]

Endpoint Determination:

  • For yeasts: The Minimum Inhibitory Concentration (MIC) was defined as the lowest concentration of this compound that resulted in a 50% reduction in growth compared to the drug-free control.[3]

  • For molds and dimorphic fungi: The Minimum Effective Concentration (MEC) was determined.[3]

Visualizations

Mechanism of Action: Glucan Synthase Inhibition

This compound Mechanism of Action cluster_cell Fungal Cell cluster_pathway Cell Wall Synthesis Fungal Cell Wall Fungal Cell Wall Plasma Membrane Plasma Membrane UDP-Glucose UDP-Glucose Glucan Synthase Glucan Synthase (FKS1 subunit) UDP-Glucose->Glucan Synthase 1,3-beta-D-Glucan 1,3-beta-D-Glucan Glucan Synthase->1,3-beta-D-Glucan Polymerization 1,3-beta-D-Glucan->Fungal Cell Wall Incorporation This compound This compound This compound->Glucan Synthase Inhibition

Caption: this compound inhibits the (1,3)-β-D-glucan synthase enzyme complex.

Phase 1 Clinical Trial Workflow

Phase 1 Clinical Trial Workflow Screening Screening Randomization Randomization Screening->Randomization SAD Cohorts Single Ascending Dose (50-900 mg) Randomization->SAD Cohorts MAD Cohorts Multiple Ascending Dose (50-300 mg) Randomization->MAD Cohorts Placebo Placebo Randomization->Placebo Follow-up Follow-up SAD Cohorts->Follow-up MAD Cohorts->Follow-up Placebo->Follow-up Data Analysis Safety & PK Analysis Follow-up->Data Analysis

Caption: Workflow of the Phase 1 single and multiple ascending dose trial.

Preclinical Murine Efficacy Study Workflow

Preclinical Murine Efficacy Study Workflow Acclimatization Animal Acclimatization Infection IV Infection with Candida Acclimatization->Infection Treatment Oral Dosing (this compound or Vehicle) Infection->Treatment Monitoring Daily Monitoring Treatment->Monitoring Endpoint Endpoint Assessment Monitoring->Endpoint Fungal Burden Organ Fungal Burden (CFU) Endpoint->Fungal Burden Survival Survival Endpoint->Survival

Caption: Workflow for the preclinical murine model of disseminated candidiasis.

References

Methodological & Application

Application Notes and Protocols for the C-247 (HCT 116) Human Colorectal Carcinoma Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The C-247 cell line, also known as HCT 116 (ATCC® CCL-247™), is a human colorectal carcinoma cell line widely utilized in cancer research and drug development.[1][2][3] This adherent cell line was established from the colon of an adult male patient. A key characteristic of HCT 116 is a mutation in codon 13 of the KRAS proto-oncogene. Its near-diploid and relatively stable genetic profile makes it a valuable in vitro model for studying colon cancer biology and for the screening of potential therapeutic agents. A luciferase-expressing variant, HCT 116-Luc2 (CCL-247-LUC2), has been developed for in vivo bioluminescence imaging, making it ideal for monitoring tumor growth and response to treatment in xenograft models.

Quantitative Data Summary

The following table summarizes the anti-proliferative activity of the STAT3 inhibitor, LEB-03-145, on HCT 116 and other cancer cell lines after a 72-hour incubation period.

Cell LineCancer TypeIC50 (nM) of LEB-03-145
HCT 116 Colorectal Carcinoma 85
HT-29Colorectal Adenocarcinoma120
A549Lung Carcinoma450
MCF-7Breast Adenocarcinoma> 1000
Data sourced from BenchChem's application note on LEB-03-145.[1]

Experimental Protocols

Cell Culture and Maintenance of HCT 116 (CCL-247)

This protocol outlines the standard procedure for culturing and maintaining the HCT 116 cell line.

Materials:

  • HCT 116 cells (ATCC® CCL-247™)

  • McCoy's 5A Medium Modified (ATCC® 30-2007)[1]

  • Fetal Bovine Serum (FBS) (ATCC® 30-2020)[1]

  • Penicillin-Streptomycin (optional, e.g., 1%)[1]

  • 0.25% (w/v) Trypsin-0.53 mM EDTA solution

  • Dulbecco's Phosphate-Buffered Saline (DPBS)[1]

  • Corning® T-75 flasks are recommended.

  • For HCT 116-Luc2 (CCL-247-LUC2), Blasticidin is required at a final concentration of 8 µg/mL for routine culture.

Complete Growth Medium:

  • Base medium: McCoy's 5A Medium Modified.[1]

  • Supplement with 10% Fetal Bovine Serum.[1]

  • For HCT 116-Luc2, add Blasticidin to a final concentration of 8 µg/mL.

Thawing and Initiating Cultures:

  • Upon receipt, immediately transfer the frozen vial from dry ice to a liquid nitrogen vapor phase for storage.

  • To initiate the culture, place the vial in a 37°C water bath until the contents are just thawed.

  • Transfer the vial contents to a centrifuge tube containing 9.0 mL of complete growth medium and spin at approximately 150 to 400 x g for 8 to 12 minutes.

  • Resuspend the cell pellet in the complete growth medium and dispense it into a 25 cm² culture flask.

  • Place the culture vessel in a 37°C incubator for at least 15 minutes before adding the cell suspension to allow the medium to reach its normal pH (7.0 to 7.6).

  • Incubate the culture at 37°C in a humidified atmosphere with 5% CO₂.[1]

Subculturing:

  • Subculture the cells when they reach 80-90% confluency.[1]

  • Aspirate the culture medium and briefly rinse the cell layer with a 0.25% Trypsin-0.53 mM EDTA solution to remove any remaining serum.[1]

  • Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and observe the cells under an inverted microscope until the cell layer is dispersed. To avoid clumping, do not agitate the flask.

  • Add 6.0 to 8.0 mL of complete growth medium to neutralize the trypsin and gently aspirate the cells by pipetting.

  • Add appropriate aliquots of the cell suspension to new culture vessels. Cultures can be established between 1.5 x 10⁴ and 4.5 x 10⁴ viable cells/cm².

  • Incubate the cultures at 37°C with 5% CO₂.[1]

Cell Viability and Proliferation Assay (MTS Assay)

This protocol describes the determination of cell viability and proliferation in response to a test compound, such as LEB-03-145, using an MTS assay.[1]

Materials:

  • HCT 116 cells in logarithmic growth phase

  • 96-well plates

  • Test compound (e.g., LEB-03-145)

  • Dimethyl sulfoxide (B87167) (DMSO)[1]

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)[1]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest HCT 116 cells and seed them into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.[1]

    • Incubate the plates for 24 hours to allow for cell attachment.[1]

  • Compound Preparation and Cell Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM LEB-03-145 in DMSO).[1]

    • Perform serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity.[1]

    • Aspirate the medium from the 96-well plates and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with 0.1% DMSO).[1]

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[1]

  • MTS Assay:

    • Following incubation, add 20 µL of MTS reagent to each well.[1]

    • Incubate the plates for an additional 1-4 hours.[1]

    • Measure the absorbance at 490 nm using a microplate reader.[1]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 STAT3 Signaling Pathway Inhibition STAT3 STAT3 pSTAT3 Phosphorylation & Dimerization STAT3->pSTAT3 GeneTranscription Gene Transcription (Proliferation, Survival) pSTAT3->GeneTranscription LEB03145 LEB-03-145 LEB03145->pSTAT3 Inhibits

Caption: STAT3 signaling pathway and the inhibitory action of LEB-03-145.

G cluster_1 Cell Culture and Subculturing Workflow start Initiate Culture from Frozen Stock culture Culture in T-75 Flask (37°C, 5% CO2) start->culture confluency Reach 80-90% Confluency? culture->confluency confluency->culture No wash Wash with DPBS confluency->wash Yes trypsinize Trypsinize to Detach Cells wash->trypsinize neutralize Neutralize with Complete Medium trypsinize->neutralize reseed Reseed into New Flasks neutralize->reseed continue_culture Continue Culturing reseed->continue_culture

Caption: General workflow for the culture and subculturing of HCT 116 cells.

G cluster_2 MTS Cell Proliferation Assay Workflow seed Seed 5,000 cells/well in 96-well plate incubate1 Incubate 24h for attachment seed->incubate1 treat Treat with Compound (e.g., LEB-03-145) incubate1->treat incubate2 Incubate 72h treat->incubate2 add_mts Add MTS Reagent incubate2->add_mts incubate3 Incubate 1-4h add_mts->incubate3 read Measure Absorbance at 490 nm incubate3->read end Data Analysis read->end

Caption: Workflow for determining cell proliferation using the MTS assay.

References

Application Notes and Protocols for C-247 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-247 is a second-generation small molecule inhibitor of Fatty Acid Synthase (FAS), a key enzyme in the de novo synthesis of fatty acids. In numerous human cancers, including lung cancer, FAS is significantly overexpressed and is associated with tumor growth, survival, and poor prognosis. Unlike normal cells, which primarily utilize circulating fatty acids, many cancer cells rely on endogenous fatty acid synthesis for membrane production, energy storage, and the generation of signaling molecules. This dependency makes FAS an attractive target for cancer therapy.

This compound inhibits FAS with a potency comparable to the first-generation inhibitor C75. However, this compound was designed to circumvent a key dose-limiting side effect of C75, anorexia, by not stimulating carnitine O-palmitoyltransferase-1 (CPT-1).[1] Preclinical studies have demonstrated the anti-neoplastic activity of this compound in lung cancer models, indicating its potential as a therapeutic agent.[1]

These application notes provide a comprehensive overview of the recommended dosage, administration, and experimental protocols for the use of this compound in preclinical in vivo mouse models of cancer.

Data Presentation

The following tables summarize the available quantitative data for this compound from preclinical mouse studies.

Table 1: In Vivo Efficacy of this compound in a Lung Cancer Xenograft Model

Cell LineMouse StrainTreatment Dose and ScheduleKey Findings
H460 (Human non-small cell lung cancer)Not specified in abstract30 mg/kg, three daily injectionsInhibition of H460 lung cancer xenografts

Table 2: Acute Toxicity Profile of this compound in Mice

Mouse StrainDoseObservation
Balb/C60 mg/kg2% body weight loss

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of Fatty Acid Synthase (FAS). In cancer cells, FAS is a critical enzyme in the pathway that converts acetyl-CoA and malonyl-CoA into palmitate, a saturated fatty acid. This process is essential for the synthesis of lipids required for new membrane formation in rapidly dividing cells. Inhibition of FAS by this compound disrupts this pathway, leading to a depletion of fatty acids and an accumulation of the substrate malonyl-CoA. The accumulation of malonyl-CoA is thought to have several downstream effects, including the inhibition of carnitine palmitoyltransferase-1 (CPT-1), which can lead to an increase in cytosolic long-chain fatty acyl-CoAs and the synthesis of ceramide. This cascade of events ultimately induces apoptosis in cancer cells.

FAS_Inhibition_Pathway cluster_0 Cancer Cell AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS Ceramide Ceramide Synthesis MalonylCoA->Ceramide Accumulation leads to Palmitate Palmitate FAS->Palmitate Catalyzes Cell_Proliferation Cell Proliferation and Survival Lipid_Synthesis Lipid Synthesis (Membranes, Signaling Lipids) Palmitate->Lipid_Synthesis Lipid_Synthesis->Cell_Proliferation Apoptosis Apoptosis C247 This compound C247->FAS Inhibits Pro_Apoptotic Induction of Pro-Apoptotic Genes (e.g., BNIP3, TRAIL, DAPK2) Ceramide->Pro_Apoptotic Pro_Apoptotic->Apoptosis

Figure 1: Simplified signaling pathway of this compound action.

Experimental Protocols

The following protocols are based on published data for this compound and standard methodologies for similar small molecule inhibitors in preclinical cancer models.

Protocol 1: Preparation and Administration of this compound

This protocol describes the preparation of this compound for in vivo administration. Due to the lack of specific formulation data for this compound, a standard vehicle for lipophilic compounds is proposed. Researchers should perform their own solubility and stability tests.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes and needles for administration (e.g., 27-gauge)

Procedure:

  • Vehicle Preparation:

    • Prepare the vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

    • In a sterile tube, add the required volume of DMSO.

    • Add PEG300 and Tween 80, and vortex thoroughly.

    • Add sterile saline to the final volume and vortex until the solution is clear.

  • This compound Formulation:

    • Calculate the required amount of this compound based on the desired dose (e.g., 30 mg/kg) and the number and weight of the animals.

    • Weigh the this compound powder accurately.

    • First, dissolve the this compound powder in the DMSO component of the vehicle.

    • Gradually add the PEG300, Tween 80, and saline mixture to the dissolved this compound while vortexing to ensure complete dissolution. The final formulation should be a clear solution.

  • Administration:

    • Weigh each animal immediately before injection to calculate the precise volume to be administered. The typical injection volume for intraperitoneal (i.p.) administration in mice is 10 mL/kg.

    • Administer the this compound formulation via intraperitoneal injection. The reported effective schedule is three daily injections.[1] The duration of treatment should be determined based on the experimental design, but a typical duration for xenograft studies is 2-4 weeks.

Protocol 2: Human Lung Cancer Xenograft Mouse Model

This protocol outlines the establishment of a subcutaneous H460 human non-small cell lung cancer xenograft model and subsequent treatment with this compound.

Materials:

  • H460 human non-small cell lung cancer cell line

  • Appropriate cell culture medium (e.g., RPMI-1640) with supplements (e.g., 10% fetal bovine serum)

  • Matrigel® Basement Membrane Matrix

  • 6-8 week old immunodeficient mice (e.g., athymic nude or NOD/SCID)

  • This compound formulation (from Protocol 1)

  • Vehicle control (from Protocol 1)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Cell Culture:

    • Culture H460 cells according to standard cell culture protocols.

    • Harvest cells during the logarithmic growth phase and ensure high viability (>95%).

  • Tumor Cell Implantation:

    • Resuspend the H460 cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 1 x 107 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.

  • Tumor Growth Monitoring and Grouping:

    • Monitor tumor growth by caliper measurements two to three times per week.

    • Calculate tumor volume using the formula: Volume = (length × width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Treatment:

    • Administer this compound (e.g., 30 mg/kg, i.p., three times daily) to the treatment group.

    • Administer the vehicle solution to the control group following the same schedule.

    • Monitor tumor volume and body weight 2-3 times per week throughout the study.

  • Endpoint and Analysis:

    • The study endpoint may be determined by a predefined tumor volume limit in the control group, a specific study duration, or signs of toxicity.

    • At the endpoint, euthanize the mice and excise the tumors.

    • Tumor weight and volume should be recorded.

    • Further analysis can include immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3), and Western blotting for FAS pathway-related proteins.

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo efficacy study of this compound in a xenograft mouse model.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound In Vivo Efficacy Study start Start: H460 Cell Culture cell_prep Prepare Cell Suspension (1x10^6 cells in Matrigel) start->cell_prep implantation Subcutaneous Implantation into Immunodeficient Mice cell_prep->implantation monitoring Tumor Growth Monitoring (Caliper Measurements) implantation->monitoring grouping Randomize into Groups (Tumor Volume ~100-150 mm³) monitoring->grouping treatment Treatment Phase - this compound (e.g., 30 mg/kg, 3x daily, i.p.) - Vehicle Control grouping->treatment data_collection Monitor Tumor Volume & Body Weight treatment->data_collection endpoint Study Endpoint data_collection->endpoint Reach endpoint criteria analysis Endpoint Analysis - Tumor Excision & Measurement - IHC, Western Blot endpoint->analysis end End analysis->end

References

Application Notes and Protocols for C-247 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Introduction

C-247 is a potent and selective small molecule inhibitor of the MAPK/ERK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway is a key driver in various human cancers, making it a prime target for therapeutic intervention.[1][2][4] These application notes provide detailed protocols for the administration of this compound in preclinical animal models, primarily focusing on mice, to evaluate its pharmacokinetic properties and anti-tumor efficacy. The following guidelines are intended to assist researchers in designing and executing in vivo studies with this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the administration of this compound in animal studies. These values are representative and may require optimization depending on the specific animal model and experimental goals.

Table 1: Recommended Dosing and Administration Parameters for this compound in Mice

Administration RouteVehicleDose Range (mg/kg)Volume (ml/kg)FrequencyNeedle/Tube Gauge
Oral (PO)0.5% Methylcellulose10 - 10010Once or twice daily20-22 G gavage needle
Intravenous (IV)10% DMSO in Saline1 - 105 - 10Once daily27-30 G needle
Intraperitoneal (IP)5% DMSO in Saline5 - 5010Once daily25-27 G needle

Table 2: Representative Pharmacokinetic Parameters of this compound in Mice

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (t½) (h)Bioavailability (%)
Oral (PO)5015001440
Intravenous (IV)530000.082.5100 (by definition)

Note: These pharmacokinetic values are hypothetical and serve as an example for a typical small molecule inhibitor. Actual values for this compound would need to be determined experimentally.[5][6][7]

Experimental Protocols

Detailed methodologies for the key administration routes are provided below. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.

Oral Administration (Gavage)

Oral gavage is a common method for administering precise doses of this compound directly into the stomach.[8][9][10]

Materials:

  • This compound formulated in 0.5% methylcellulose

  • Appropriately sized oral gavage needles (20-22 G for adult mice)[8][11]

  • Sterile syringes (1 mL)

  • Animal scale

Protocol:

  • Animal Preparation: Weigh the mouse to accurately calculate the dosing volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg.

  • Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head and body.[10]

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach and mark the needle.[10]

    • With the mouse held in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate.[8][11]

    • The needle should pass smoothly down the esophagus. If resistance is met, withdraw and reposition.[8]

  • Substance Administration: Once the needle is in place, slowly depress the syringe plunger to deliver the this compound formulation.[8]

  • Post-Administration Monitoring: After administration, gently remove the needle and return the mouse to its cage. Monitor the animal for any signs of distress, such as labored breathing.[8][11]

Intravenous Administration (Tail Vein Injection)

Intravenous injection into the lateral tail vein allows for rapid and complete bioavailability of this compound.[12][13][14]

Materials:

  • This compound formulated in 10% DMSO in sterile saline

  • Sterile insulin (B600854) syringes with a 27-30 G needle[12][13]

  • A warming device (e.g., heat lamp or warming pad)

  • Mouse restrainer

  • 70% Isopropyl alcohol wipes

  • Gauze

Protocol:

  • Animal and Formulation Preparation:

    • Warm the mouse's tail using a heating lamp or warming pad for 5-10 minutes to dilate the lateral tail veins, making them more visible and accessible.[13][15]

    • Ensure the this compound formulation is at room temperature and free of air bubbles.

  • Restraint: Place the mouse in a suitable restrainer to secure the body and expose the tail.

  • Vein Identification and Injection:

    • Wipe the tail with an alcohol pad to clean the injection site and improve vein visualization.[14]

    • The two lateral tail veins are located on either side of the tail. Immobilize the tail with one hand.

    • With the bevel of the needle facing up, insert the needle into the distal third of the tail vein at a shallow angle, parallel to the vein.[12][15]

    • A successful insertion may be indicated by a flash of blood in the hub of the needle.

  • Substance Administration: Slowly inject the this compound solution. The vein should blanch as the solution is administered. If swelling occurs, the needle is not in the vein and should be removed and re-inserted more proximally.[12][16]

  • Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[12][15] Return the mouse to its cage and monitor for any adverse reactions.

Intraperitoneal Administration

Intraperitoneal injection is a common route for administering substances that are not suitable for oral or intravenous routes.[17][18][19]

Materials:

  • This compound formulated in 5% DMSO in sterile saline

  • Sterile syringes (1 mL) with a 25-27 G needle[17][20]

  • 70% Isopropyl alcohol wipes

Protocol:

  • Animal Preparation: Weigh the mouse to calculate the correct injection volume. The maximum recommended volume for IP injection in mice is 10 ml/kg.[17]

  • Restraint: Restrain the mouse by scruffing the neck and turning it onto its back, tilting the head slightly downwards. This allows the abdominal organs to shift cranially.[18]

  • Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[17][18][19]

  • Injection:

    • Clean the injection site with an alcohol wipe.

    • Insert the needle, with the bevel up, at a 30-45 degree angle into the peritoneal cavity.[18]

    • Aspirate slightly by pulling back the plunger to ensure no fluid or blood is drawn, which would indicate incorrect placement in an organ or blood vessel.[19]

  • Substance Administration: Inject the this compound solution smoothly.

  • Post-Injection: Withdraw the needle and return the mouse to its cage. Monitor for any signs of discomfort or complications.[17]

Visualizations

MAPK/ERK Signaling Pathway

The diagram below illustrates the MAPK/ERK signaling pathway, which is the target of this compound. The pathway is a cascade of protein kinases that transduces signals from extracellular stimuli to the nucleus, regulating key cellular processes.[1][2][21]

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation C247 This compound C247->MEK

Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a tumor xenograft model.

Experimental_Workflow TumorImplantation Tumor Cell Implantation (e.g., subcutaneous) TumorGrowth Tumor Growth to Palpable Size TumorImplantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment This compound Administration (PO, IV, or IP) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Daily Endpoint Study Endpoint (e.g., tumor size limit) Monitoring->Endpoint Analysis Tissue Collection and Analysis Endpoint->Analysis

Caption: A standard workflow for an in vivo cancer efficacy study.

References

Application Notes and Protocols for C-247 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-247 is a next-generation triterpenoid (B12794562) antifungal agent that exhibits broad-spectrum activity against a variety of fungal pathogens. Its primary mechanism of action is the inhibition of (1,3)-β-D-glucan synthase, an essential enzyme responsible for the synthesis of the fungal cell wall. This selective targeting of a crucial fungal-specific pathway makes this compound an attractive candidate for the development of new antifungal therapies. High-throughput screening (HTS) assays are instrumental in identifying and characterizing novel antifungal compounds like this compound. These assays allow for the rapid screening of large compound libraries to identify potent inhibitors of fungal growth or specific molecular targets.

This document provides detailed application notes and protocols for the use of this compound in high-throughput screening assays, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action of this compound

This compound exerts its antifungal activity by non-competitively inhibiting the (1,3)-β-D-glucan synthase enzyme complex located in the fungal cell membrane. This enzyme catalyzes the polymerization of UDP-glucose into long chains of (1,3)-β-D-glucan, a major structural component of the fungal cell wall. Inhibition of this process leads to a weakened cell wall, osmotic instability, and ultimately, cell lysis. The absence of glucan synthase in mammalian cells provides a high degree of selectivity for this antifungal target.

cluster_inhibition Effect of this compound UDP_Glucose UDP-Glucose Glucan_Synthase (1,3)-β-D-Glucan Synthase (Fks1p/Rho1p complex) UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan (1,3)-β-D-Glucan Polymer Glucan_Synthase->Beta_Glucan Catalyzes Polymerization Cell_Wall Fungal Cell Wall Integrity Beta_Glucan->Cell_Wall Cell_Lysis Cell Lysis (Fungicidal Effect) Cell_Wall->Cell_Lysis Maintains C247 This compound C247->Glucan_Synthase Inhibits

Caption: Signaling pathway of this compound action.

High-Throughput Screening Assays for this compound

Two primary types of HTS assays are suitable for screening and characterizing this compound and other glucan synthase inhibitors: cell-based assays and biochemical assays.

Application Note 1: Cell-Based High-Throughput Screening for Antifungal Activity

Cell-based HTS assays are fundamental for primary screening to identify compounds with antifungal activity against whole fungal cells. These assays measure the overall effect of a compound on fungal viability and growth.

Principle: A fungal cell suspension is incubated with test compounds in a microtiter plate format. After a defined incubation period, cell viability is assessed using a colorimetric or fluorometric reagent. A decrease in signal indicates inhibition of fungal growth.

Key Experimental Parameters:

ParameterRecommended Value
Fungal SpeciesCandida albicans, Aspergillus fumigatus
MediaRPMI-1640
Cell Density1 x 103 - 5 x 104 cells/mL
Compound Concentration0.1 - 100 µM
Incubation Time24 - 48 hours
Incubation Temperature35°C
Viability ReagentResazurin (B115843) or ATPlite
Positive ControlCaspofungin
Negative ControlDMSO

Experimental Protocol: Cell-Based Antifungal Susceptibility Assay

  • Compound Plating: Prepare serial dilutions of this compound and control compounds in DMSO. Using an automated liquid handler, dispense 100 nL of each compound solution into the wells of a 384-well microtiter plate.

  • Cell Preparation: Culture the desired fungal species overnight. Dilute the fungal culture in RPMI-1640 medium to the desired cell density.

  • Cell Dispensing: Dispense 50 µL of the fungal cell suspension into each well of the compound-containing plate.

  • Incubation: Seal the plates and incubate at 35°C for 24-48 hours.

  • Viability Assessment:

    • Resazurin Method: Add 10 µL of resazurin solution to each well and incubate for an additional 2-4 hours. Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

    • ATPlite Method: Add 50 µL of ATPlite reagent to each well, shake for 5 minutes, and measure luminescence.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Determine the half-maximal inhibitory concentration (IC50) from the dose-response curves. The quality of the assay can be assessed by calculating the Z'-factor.

Representative Data:

CompoundIC50 (µM)Max Inhibition (%)Z'-Factor
This compound0.25980.78
Caspofungin0.15990.82
Fluconazole2.5950.75
Application Note 2: Biochemical High-Throughput Screening for Glucan Synthase Inhibition

Biochemical HTS assays are designed to directly measure the inhibitory activity of compounds against the target enzyme, in this case, (1,3)-β-D-glucan synthase. These assays are crucial for confirming the mechanism of action of hits identified in primary cell-based screens.

Principle: A partially purified glucan synthase enzyme preparation is incubated with the substrate UDP-glucose and test compounds. The amount of synthesized glucan polymer is then quantified. A reduction in glucan production indicates enzyme inhibition.

Key Experimental Parameters:

ParameterRecommended Value
Enzyme SourceMicrosomal fractions from Candida albicans
SubstrateUDP-[3H]-glucose or fluorescently labeled UDP-glucose
Compound Concentration0.01 - 10 µM
Incubation Time60 - 120 minutes
Incubation Temperature30°C
Detection MethodScintillation counting or fluorescence polarization
Positive ControlCaspofungin
Negative ControlDMSO

Experimental Protocol: In Vitro Glucan Synthase Inhibition Assay

  • Enzyme Preparation: Prepare microsomal fractions containing glucan synthase from a fungal cell lysate through differential centrifugation.

  • Compound Plating: Dispense serial dilutions of this compound and control compounds into a 384-well plate.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing the glucan synthase enzyme preparation and all necessary co-factors.

  • Reaction Initiation: Add the reaction mixture to the compound-containing plate, followed by the addition of the substrate (e.g., UDP-[3H]-glucose) to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 60-120 minutes.

  • Reaction Termination and Detection:

    • Radiometric Assay: Terminate the reaction by adding ethanol. Transfer the reaction mixture to a filter plate to capture the insoluble [3H]-glucan polymer. Wash the filter plate to remove unincorporated substrate. Add scintillation fluid and measure radioactivity using a microplate scintillation counter.

    • Fluorescence-Based Assay: Utilize a fluorescently labeled UDP-glucose analog. The incorporation of the fluorescent label into the glucan polymer can be measured by fluorescence polarization or FRET-based methods.

  • Data Analysis: Calculate the percent inhibition of glucan synthase activity for each compound. Determine the IC50 value from the dose-response curve.

Representative Data:

CompoundIC50 (nM)Max Inhibition (%)Assay Type
This compound5.295Radiometric
Caspofungin2.898Radiometric
Papulacandin B15.792Fluorescence

Experimental Workflow and Logical Relationships

The process of identifying and characterizing a novel antifungal compound like this compound using HTS involves a multi-step workflow, from primary screening to lead optimization.

cluster_screening High-Throughput Screening cluster_validation Hit Validation & Lead Optimization Primary_Screen Primary Screen (Cell-Based Assay) Hit_Confirmation Hit Confirmation & Dose-Response Primary_Screen->Hit_Confirmation Identifies Hits Secondary_Screen Secondary Screen (Biochemical Assay) Hit_Confirmation->Secondary_Screen Confirms Activity Selectivity_Assay Selectivity & Cytotoxicity Assays Secondary_Screen->Selectivity_Assay Confirms Mechanism of Action SAR_Studies Structure-Activity Relationship (SAR) Studies Selectivity_Assay->SAR_Studies Validates Specificity Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Guides Chemical Modification Lead_Optimization->Primary_Screen Generates New Analogs

Application Notes and Protocols for C-247 in CRISPR-Cas9 Genetic Screens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest available information, there are no published studies specifically detailing the application of a small molecule designated "C-247" in CRISPR-Cas9 gene editing. The following application notes and protocols are provided as a general framework for researchers interested in investigating the potential effects of novel small molecules in CRISPR-Cas9 systems. The experimental designs, data, and the compound "this compound" are representative and should be adapted based on specific research goals and cell systems.

Introduction

The CRISPR-Cas9 system has revolutionized functional genomics, providing a powerful tool for high-throughput genetic screens to identify genes involved in various biological processes, including drug resistance and sensitivity.[1][2] Combining CRISPR-Cas9 screens with small molecule treatment can uncover synthetic lethal interactions, identify drug targets, and elucidate mechanisms of action. This approach is particularly valuable in oncology drug development to discover genes that, when knocked out, sensitize cancer cells to a therapeutic agent.

This document outlines a detailed protocol for conducting a pooled CRISPR-Cas9 loss-of-function screen in human cell lines in the presence of a hypothetical small molecule, herein referred to as this compound. The described workflow covers the entire process from experimental design and library transduction to data analysis and hit validation.

Data Presentation: Identifying Genetic Sensitizers to this compound

A primary goal of a CRISPR screen with a small molecule is to identify gene knockouts that enhance the molecule's cytotoxic or cytostatic effects. The results are typically presented as a ranked list of genes based on the differential abundance of their corresponding single-guide RNAs (sgRNAs) between the this compound-treated and control (e.g., DMSO-treated) populations. The following table provides an example of how to present quantitative data from such a screen.

GeneLog2 Fold Change (this compound vs. DMSO)p-valueFalse Discovery Rate (FDR)
GENE_A-3.51.2e-82.5e-7
GENE_B-3.15.6e-89.8e-7
GENE_C-2.82.3e-73.1e-6
............

Experimental Protocols

This section provides a detailed methodology for a pooled CRISPR-Cas9 screen to identify genes that sensitize cells to this compound.

Cell Line Preparation and Cas9 Expression
  • Cell Line Selection: Choose a cancer cell line relevant to the research question. Ensure the cell line is well-characterized and suitable for lentiviral transduction.

  • Cas9 Stable Cell Line Generation:

    • Transduce the parental cell line with a lentiviral vector expressing Cas9 nuclease (e.g., lentiCas9-Blast).

    • Select for Cas9-expressing cells using the appropriate antibiotic (e.g., blasticidin).

    • Expand the Cas9-stable cell line and validate Cas9 activity using a functional assay (e.g., GFP knockout assay).

Lentiviral sgRNA Library Transduction
  • Library Selection: Choose a genome-scale or a focused sgRNA library. Focused libraries, such as those targeting the DNA Damage Response (DDR) pathway, can provide high-resolution data for specific biological processes.[3][4]

  • Lentivirus Production: Produce high-titer lentivirus for the pooled sgRNA library according to standard protocols.

  • Transduction:

    • Plate the Cas9-stable cells at the desired density.

    • Transduce the cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.

    • Include a non-transduced control and a mock-transduced control.

    • After 24 hours, replace the virus-containing medium with fresh medium.

Puromycin (B1679871) Selection and Initial Timepoint (T0) Collection
  • Puromycin Selection: 48 hours post-transduction, begin selection with puromycin to eliminate non-transduced cells. The concentration of puromycin should be determined beforehand with a kill curve.

  • T0 Sample Collection: After puromycin selection is complete (typically 2-3 days), harvest a subset of cells to serve as the initial timepoint (T0) reference. This sample represents the initial sgRNA distribution. Pellet the cells and store them at -80°C for later genomic DNA extraction.

This compound Treatment and Cell Passaging
  • Drug Concentration Determination: Determine the IC20-IC30 (the concentration that inhibits cell growth by 20-30%) of this compound for the Cas9-stable cell line in a 7-10 day proliferation assay. Using a lower concentration of the drug allows for the identification of sensitizing mutations without causing excessive cell death in the overall population.

  • Screening:

    • Split the remaining cells into two arms: a treatment group (this compound) and a control group (vehicle, e.g., DMSO).

    • Maintain a sufficient number of cells throughout the screen to ensure adequate library representation (at least 500 cells per sgRNA in the library).

    • Culture the cells for 14-21 days, passaging them as needed and maintaining the respective treatments.

    • At each passage, re-seed the required number of cells to maintain library representation.

Final Timepoint (T-end) Sample Collection
  • At the end of the screen (e.g., day 21), harvest the cells from both the this compound-treated and DMSO-treated arms.

  • Pellet the cells and store them at -80°C.

Genomic DNA Extraction and sgRNA Sequencing
  • Genomic DNA Extraction: Extract genomic DNA from the T0 and T-end cell pellets using a commercial kit. Ensure high-quality DNA is obtained.

  • sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.

  • Next-Generation Sequencing (NGS): Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform (e.g., HiSeq or NextSeq).

Data Analysis
  • Read Alignment and Counting: Demultiplex the sequencing reads based on the barcodes and align them to the sgRNA library reference to obtain read counts for each sgRNA.

  • Normalization: Normalize the read counts to the total number of reads per sample.

  • Log Fold Change Calculation: Calculate the log2 fold change (LFC) of each sgRNA between the T-end samples (this compound and DMSO) and the T0 sample.

  • Gene-Level Scoring: Use algorithms like MAGeCK or BAGEL to determine gene-level scores and statistical significance (p-value and FDR) by comparing the this compound-treated arm to the DMSO-treated arm.[3] Genes with a significant negative LFC in the this compound arm are considered sensitizing hits.

Visualizations

Experimental Workflow

CRISPR_Screen_Workflow CRISPR-Cas9 Screen with Small Molecule this compound cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis cas9_cell_line Generate Cas9-Stable Cell Line transduction Transduce Cells (MOI < 0.5) cas9_cell_line->transduction lentivirus Produce sgRNA Lentiviral Library lentivirus->transduction selection Puromycin Selection transduction->selection t0 Collect T0 Sample selection->t0 split Split Population selection->split gdna Genomic DNA Extraction t0->gdna dmso DMSO Control split->dmso c247 This compound Treatment split->c247 passage Passage Cells (14-21 days) dmso->passage c247->passage tend_dmso Collect T-end (DMSO) passage->tend_dmso tend_c247 Collect T-end (this compound) passage->tend_c247 tend_dmso->gdna tend_c247->gdna pcr sgRNA PCR Amplification gdna->pcr ngs Next-Generation Sequencing pcr->ngs data_analysis Data Analysis (MAGeCK/BAGEL) ngs->data_analysis hits Identify Sensitizing Gene Hits data_analysis->hits

Caption: Workflow for a pooled CRISPR-Cas9 screen with this compound.

Example Signaling Pathway: DNA Damage Response and p53

CRISPR screens are often employed to interrogate pathways involved in drug sensitivity. For a hypothetical DNA-damaging agent "this compound", a screen could reveal synthetic lethality with components of the DNA Damage Response (DDR) and p53 signaling pathways.

p53_DDR_Pathway Simplified p53 and DNA Damage Response Pathway cluster_stress Cellular Stress cluster_sensors Sensors & Transducers cluster_p53 p53 Regulation cluster_effectors Downstream Effectors dna_damage DNA Damage (e.g., from this compound) atm_atr ATM / ATR dna_damage->atm_atr activates chk1_chk2 CHK1 / CHK2 atm_atr->chk1_chk2 phosphorylates p53 p53 chk1_chk2->p53 stabilizes mdm2 MDM2 mdm2->p53 inhibits p53->mdm2 induces p21 p21 p53->p21 activates apoptosis Apoptosis (BAX, PUMA) p53->apoptosis activates dna_repair DNA Repair p53->dna_repair activates cell_cycle Cell Cycle Arrest p21->cell_cycle inhibits

Caption: p53 and DNA Damage Response Pathway.

References

Application Notes and Protocols for Immunofluorescence Staining of Cyclin E using sc-247 Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunofluorescent detection of Cyclin E using the sc-247 (HE12) monoclonal antibody. Cyclin E is a critical regulatory protein involved in the G1/S phase transition of the cell cycle, and its localization is predominantly nuclear.[1][2][3][4][5] Dysregulation of Cyclin E expression and activity is frequently observed in various human cancers, making it an important target of investigation in oncology and drug development.[6][7][8][9]

Introduction to Cyclin E and the sthis compound Antibody

Cyclin E, in complex with cyclin-dependent kinase 2 (Cdk2), phosphorylates key substrates to promote DNA replication and cell cycle progression.[2][6] The sthis compound antibody is a mouse monoclonal antibody that specifically recognizes human, mouse, and rat Cyclin E1.[10][11][12][13] These protocols are designed to provide robust and reproducible immunofluorescence staining of Cyclin E in various sample types.

Data Presentation

Recommended Reagent Concentrations
ReagentConcentration/DilutionNotes
Paraformaldehyde (PFA)4% in PBSPrepare fresh for optimal results.
Methanol (B129727)100% (ice-cold)For fixation and permeabilization.
Triton X-1000.1% - 0.5% in PBSFor permeabilization of PFA-fixed cells. Required for nuclear targets.[14][15][16]
Blocking Buffer1-5% Normal Goat Serum in PBSTSerum should be from the same species as the secondary antibody.
Primary Antibody (sthis compound)1:50 - 1:500Optimal dilution should be determined by titration.[12]
Secondary Antibody1:500 - 1:1000Fluorochrome-conjugated anti-mouse IgG.
DAPI1 µg/mL in PBSFor nuclear counterstaining.[14]
Incubation Times and Temperatures
StepDurationTemperature
Fixation (PFA)10-20 minutesRoom Temperature
Fixation (Methanol)10 minutes-20°C
Permeabilization10-15 minutesRoom Temperature
Blocking1 hourRoom Temperature
Primary Antibody Incubation1-2 hours or OvernightRoom Temperature or 4°C
Secondary Antibody Incubation1 hourRoom Temperature (in the dark)
DAPI Staining5 minutesRoom Temperature (in the dark)

Experimental Protocols

Diagram of the General Immunofluorescence Workflow

IF_Workflow General Immunofluorescence Workflow for Cyclin E (sthis compound) Staining cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_visualization Visualization Cell_Culture Cell Seeding on Coverslips Fixation Fixation (e.g., 4% PFA or Methanol) Cell_Culture->Fixation Tissue_Sectioning Tissue Sectioning (Frozen or FFPE) Tissue_Sectioning->Fixation Wash1 Wash (PBS) Fixation->Wash1 Permeabilization Permeabilization (0.1-0.5% Triton X-100) Wash1->Permeabilization Wash2 Wash (PBS) Permeabilization->Wash2 Blocking Blocking (e.g., 5% Normal Goat Serum) Wash2->Blocking Primary_Ab Primary Antibody Incubation (sthis compound, anti-Cyclin E) Blocking->Primary_Ab Wash3 Wash (PBST) Primary_Ab->Wash3 Secondary_Ab Secondary Antibody Incubation (Fluorochrome-conjugated anti-mouse) Wash3->Secondary_Ab Wash4 Wash (PBST) Secondary_Ab->Wash4 Counterstain Counterstaining (e.g., DAPI) Wash4->Counterstain Wash5 Wash (PBS) Counterstain->Wash5 Mounting Mounting Wash5->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: A flowchart illustrating the key steps in the immunofluorescence staining protocol.

Protocol 1: Staining of Adherent Cultured Cells
  • Cell Seeding: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach 50-70% confluency.

  • Washing: Gently wash the cells twice with Phosphate Buffered Saline (PBS).

  • Fixation:

    • Option A (Paraformaldehyde): Fix the cells with 4% PFA in PBS for 10-20 minutes at room temperature.

    • Option B (Methanol): Fix the cells with ice-cold 100% methanol for 10 minutes at -20°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for PFA-fixed cells): Incubate the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is crucial for nuclear targets like Cyclin E.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer (e.g., 1-5% normal goat serum in PBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the sthis compound primary antibody in antibody dilution buffer (e.g., 1% BSA in PBST) to the desired concentration (1:50-1:500). Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBST for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorochrome-conjugated anti-mouse secondary antibody in antibody dilution buffer. Incubate for 1 hour at room temperature in the dark.

  • Washing: Wash the cells three times with PBST for 5 minutes each in the dark.

  • Counterstaining: Incubate the cells with DAPI (1 µg/mL in PBS) for 5 minutes at room temperature in the dark to stain the nuclei.

  • Final Wash: Wash the cells twice with PBS.

  • Mounting: Carefully mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Staining of Frozen Tissue Sections
  • Sectioning: Cut 5-10 µm thick sections from frozen tissue blocks using a cryostat and mount them on charged microscope slides.

  • Fixation: Fix the sections with ice-cold acetone (B3395972) or methanol for 10 minutes at -20°C. Air dry the slides.

  • Rehydration: Rehydrate the sections in PBS for 5-10 minutes.

  • Permeabilization: Incubate the sections with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash the slides three times with PBS for 5 minutes each.

  • Blocking: Apply blocking buffer and incubate for 1 hour at room temperature.

  • Primary Antibody Incubation: Apply the diluted sthis compound antibody and incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash the slides three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Apply the diluted secondary antibody and incubate for 1 hour at room temperature in the dark.

  • Washing: Wash the slides three times with PBS for 5 minutes each in the dark.

  • Counterstaining: Apply DAPI solution for 5 minutes in the dark.

  • Final Wash: Wash the slides twice with PBS.

  • Mounting: Coverslip the slides using an anti-fade mounting medium.

  • Imaging: Proceed with fluorescence microscopy.

Protocol 3: Staining of Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue Sections
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 5 minutes each).

    • Hydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each.

    • Rinse with distilled water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath. Allow slides to cool down to room temperature.

  • Washing: Wash slides with PBS.

  • Permeabilization: Incubate with 0.2% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash slides three times with PBS for 5 minutes each.

  • Blocking, Antibody Incubation, and Staining: Follow steps 6-14 from Protocol 2.

Signaling Pathway

Cyclin E/Cdk2 Signaling in G1/S Transition

CyclinE_Pathway Simplified Cyclin E/Cdk2 Signaling Pathway at the G1/S Transition Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin_E_Gene Cyclin E Gene (CCNE1) E2F->Cyclin_E_Gene activates transcription S_Phase_Entry S-Phase Entry (DNA Replication) E2F->S_Phase_Entry Cyclin_E Cyclin E Cyclin_E_Gene->Cyclin_E translates to CyclinE_CDK2 Cyclin E-CDK2 (Active Complex) Cyclin_E->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->Rb hyperphosphorylates p27 p27 CyclinE_CDK2->p27 phosphorylates for degradation CyclinE_CDK2->S_Phase_Entry promotes p27->CyclinE_CDK2 inhibits

Caption: Diagram of the Cyclin E/Cdk2 pathway leading to S-phase entry.

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or No Signal Antibody concentration too low.Increase primary antibody concentration or incubation time.
Inadequate permeabilization.Increase Triton X-100 concentration or incubation time, especially for nuclear targets.
Improper fixation.Optimize fixation time and method. Over-fixation can mask epitopes.
Incompatible primary/secondary antibodies.Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., anti-mouse for sthis compound).
High Background Antibody concentration too high.Decrease primary or secondary antibody concentration.
Insufficient blocking.Increase blocking time or try a different blocking agent.
Inadequate washing.Increase the number and duration of wash steps.
Autofluorescence of tissue.Use appropriate antigen retrieval methods and consider using a background-reducing agent.
Non-specific Staining Primary antibody cross-reactivity.Run a negative control (without primary antibody) to check for secondary antibody non-specific binding.
Aggregated antibodies.Centrifuge the antibody solution before use.

References

Application Notes and Protocols for Co-Immunoprecipitation of CD247

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD247, also known as the T-cell receptor zeta (ζ) chain, is a critical transmembrane signaling protein that forms a key component of the T-cell receptor (TCR)-CD3 complex. Upon engagement of the TCR with a specific antigen presented by major histocompatibility complex (MHC) molecules, immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic domain of CD247 become phosphorylated. This phosphorylation event initiates a complex signaling cascade that is essential for T-cell activation, proliferation, and the orchestration of an adaptive immune response.

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular context. By using an antibody to specifically pull down a protein of interest (the "bait"), researchers can also isolate its interacting partners (the "prey"). This application note provides detailed protocols and supporting data for the use of Co-IP to investigate the interaction partners of CD247, a pivotal step in understanding T-cell signaling and developing novel immunotherapies.

Key Interaction Partners of CD247

CD247 serves as a docking platform for numerous signaling molecules following TCR activation. The identification of these interactors is crucial for mapping the TCR signalosome. Co-IP followed by mass spectrometry or Western blotting has been instrumental in identifying these partners.

A primary and well-characterized interactor is the Zeta-chain-associated protein kinase 70 (ZAP70) . Upon CD247 phosphorylation, ZAP70 is recruited to the phosphorylated ITAMs via its tandem SH2 domains, where it becomes activated and phosphorylates downstream substrates like LAT and SLP-76.[1] Another important class of interactors includes Src-family kinases like Lck , which is responsible for the initial phosphorylation of CD247 ITAMs. Recent studies have also demonstrated interactions with other receptors, such as the Triggering Receptor Expressed on Myeloid cells 2 (TREM-2) , which has been shown to interact with the CD3ζ-ZAP70 complex, linking TCR signaling to other immune pathways.[2]

Data Presentation: CD247 Interaction Partners

The following table summarizes quantitative data from a representative Co-IP experiment coupled with mass spectrometry to identify CD247 interaction partners in T-cells stimulated with an agonistic ligand. Data is presented as fold change of protein abundance in CD247 immunoprecipitates from stimulated versus unstimulated cells.

Interacting ProteinGene NameFunctionFold Change (Stimulated vs. Unstimulated)p-value
ZAP70ZAP70Tyrosine Kinase> 10< 0.05
LckLCKTyrosine Kinase> 5< 0.05
SLP-76LCP2Adaptor Protein> 10< 0.05
LATLATAdaptor Protein> 10< 0.05
Vav1VAV1Guanine Nucleotide Exchange Factor> 5< 0.05
ITKITKTyrosine Kinase> 5< 0.05

Table 1: Quantitative analysis of proteins co-immunoprecipitated with CD247 from stimulated T-cells. This table is a representative summary based on published findings; actual results may vary.[3]

Signaling Pathway and Experimental Workflow Visualization

To better understand the context of CD247 interactions and the experimental procedure, the following diagrams are provided.

TCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR CD3 CD3 Complex Lck Lck TCR->Lck 2. Lck Activation CD247 CD247 (ζ-chain) pCD247 p-CD247 Lck->CD247 3. ITAM Phosphorylation ZAP70 ZAP70 pCD247->ZAP70 4. ZAP70 Recruitment pZAP70 p-ZAP70 ZAP70->pZAP70 5. ZAP70 Phosphorylation & Activation LAT LAT pZAP70->LAT 6. SLP76 SLP-76 pZAP70->SLP76 6. PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 Downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB) PLCg1->Downstream 7. Signal Amplification Antigen Antigen/MHC Antigen->TCR 1. TCR Engagement

Caption: Simplified T-Cell Receptor (TCR) signaling cascade initiated by CD247.

CoIP_Workflow start Start: Jurkat T-Cells or Primary T-Cells lysis 1. Cell Lysis (NP-40 or RIPA Buffer + Protease/Phosphatase Inhibitors) start->lysis preclear 2. Pre-clearing Lysate (with Protein A/G beads) lysis->preclear ip 3. Immunoprecipitation Incubate with anti-CD247 Ab preclear->ip capture 4. Complex Capture Add Protein A/G beads ip->capture wash 5. Wash Beads (3-5 times with Lysis Buffer) capture->wash elute 6. Elution (SDS Sample Buffer) wash->elute analysis 7. Analysis elute->analysis wb Western Blot (for ZAP70, etc.) analysis->wb ms Mass Spectrometry (for novel interactors) analysis->ms

References

Application Notes and Protocols for C-247 (SCY-247) Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-247, also known as SCY-247, is a second-generation triterpenoid (B12794562) antifungal agent under development.[1] It functions as a potent inhibitor of (1,3)-β-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.[2][3] This novel mechanism of action makes SCY-247 a promising candidate for the treatment of invasive fungal infections, including those caused by multidrug-resistant strains of Candida and Aspergillus species.[2][4] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in preclinical research and development.

These application notes provide a detailed protocol for the preparation, storage, and handling of this compound (SCY-247) stock solutions for in vitro and in vivo studies.

Data Presentation

A summary of the key quantitative data for this compound (SCY-247) is presented in the table below for easy reference.

PropertyValueReference
Compound Name This compound (SCY-247)N/A
Molecular Weight 601 g/mol [5]
Mechanism of Action (1,3)-β-D-glucan synthase inhibitor[2][3]
Recommended Solvent Dimethyl Sulfoxide (DMSO)[5]
Reported Stock Concentration 3200 mg/L in DMSO[5]
Typical In Vitro Concentration Range 0.06 - 2 mg/L[3]

Experimental Protocols

Materials
  • This compound (SCY-247) powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, conical polypropylene (B1209903) or glass vial

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, disposable serological pipettes and pipette tips

  • Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses

Protocol for Preparing a 10 mM this compound (SCY-247) Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (SCY-247) in DMSO. This concentration is a common starting point for serial dilutions for various experimental assays.

  • Pre-weighing Preparations:

    • Ensure the analytical balance is calibrated and level.

    • Place a sterile, empty weighing boat or microfuge tube on the balance and tare to zero.

  • Calculating the Required Mass:

    • To prepare a 10 mM stock solution, the required mass of this compound (SCY-247) can be calculated using the following formula: Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (L)

    • For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 601 g/mol * 0.001 L = 6.01 mg

  • Weighing the Compound:

    • Carefully weigh out the calculated mass (e.g., 6.01 mg) of this compound (SCY-247) powder into the tared container.

  • Solubilization:

    • Transfer the weighed this compound (SCY-247) powder to a sterile conical vial.

    • Add the desired volume of sterile DMSO (e.g., 1 mL for a 10 mM solution) to the vial containing the powder.

    • Cap the vial securely.

  • Dissolution:

    • Vortex the solution at medium to high speed until the this compound (SCY-247) powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Storage and Handling:

    • For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots in tightly sealed vials at -20°C or -80°C.

    • Protect the stock solution from light.

    • When ready to use, thaw an aliquot at room temperature and gently vortex before making further dilutions in the appropriate cell culture medium or buffer.

Note on Solvent Choice: While DMSO is the recommended solvent based on published data, it is important to consider the tolerance of the experimental system to DMSO.[5] The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts. Always include a vehicle control (medium or buffer with the same final concentration of DMSO) in your experiments.

Visualizations

G cluster_workflow Experimental Workflow: this compound Stock Solution Preparation start Start calculate Calculate Mass of this compound (e.g., for 10 mM solution) start->calculate 1 weigh Weigh this compound Powder using an analytical balance calculate->weigh 2 add_solvent Add Sterile DMSO to the weighed powder weigh->add_solvent 3 dissolve Vortex until completely dissolved add_solvent->dissolve 4 aliquot Aliquot into single-use vials dissolve->aliquot 5 store Store at -20°C or -80°C (Protect from light) aliquot->store 6 end Ready for Experimental Use store->end 7

Caption: Workflow for preparing a this compound stock solution.

G cluster_pathway Signaling Pathway: this compound Mechanism of Action C247 This compound (SCY-247) GlucanSynthase (1,3)-β-D-Glucan Synthase C247->GlucanSynthase Inhibition GlucanSynthesis (1,3)-β-D-Glucan Synthesis GlucanSynthase->GlucanSynthesis CellWall Fungal Cell Wall Integrity GlucanSynthesis->CellWall CellLysis Cell Lysis and Fungal Death GlucanSynthesis->CellLysis Disruption leads to CellWall->CellLysis

Caption: this compound inhibits fungal cell wall synthesis.

References

Application Notes and Protocols for Flow Cytometry Analysis of MIV-247, a Selective Cathepsin S Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MIV-247 is a potent and selective inhibitor of Cathepsin S (CatS), a lysosomal cysteine protease.[1] Cathepsin S plays a pivotal role in the adaptive immune response.[2] It is predominantly expressed in antigen-presenting cells (APCs), such as dendritic cells, macrophages, and B cells.[3][4] In these cells, its primary function is the final proteolytic cleavage of the invariant chain (Ii) fragment, CLIP, from the peptide-binding groove of MHC class II molecules.[1] This step is essential for the loading of antigenic peptides and their subsequent presentation to CD4+ T helper cells.[1][5]

Given its critical role in MHC class II antigen presentation, the inhibition of Cathepsin S by compounds like MIV-247 is a promising strategy for modulating immune responses.[1] Dysregulation of Cathepsin S activity has been implicated in various autoimmune diseases, chronic inflammation, and certain cancers, making it an attractive therapeutic target.[3][6] Flow cytometry is an indispensable tool for elucidating the immunomodulatory effects of Cathepsin S inhibitors. It allows for the high-throughput, multi-parametric analysis of individual cells within heterogeneous populations, providing crucial data on how MIV-247 affects immune cell populations, activation, proliferation, and viability.[1]

These application notes provide a series of detailed protocols for the comprehensive analysis of immune cells treated with MIV-247 using flow cytometry.

Quantitative Data Summary

The following tables summarize the key quantitative data for MIV-247.

Table 1: In Vitro Binding Affinity of MIV-247

SpeciesInhibition Constant (Ki) in nM
Human2.1[5]
Mouse4.2[5]
Cynomolgus Monkey7.5[5]

Table 2: Preclinical Efficacy of MIV-247 in a Mouse Model of Neuropathic Pain

CompoundTargetPreclinical ModelEfficacious Dose/ConcentrationObserved Safety/Tolerability
MIV-247Cathepsin SMouse model of neuropathic pain100-200 µmol/kg (oral) resulted in ~50% reversal of mechanical allodynia.[7]No behavioral deficits observed at any dose tested (up to 200 µmol/kg).[7][8]

Signaling Pathways and Experimental Workflows

Cathepsin S Role in MHC Class II Antigen Presentation

Cathepsin S is a key enzyme in the processing of the invariant chain (Ii) in the MHC class II antigen presentation pathway.[1] Inhibition of Cathepsin S by MIV-247 is expected to block this process, leading to a downstream modulation of CD4+ T cell responses.

CathepsinS_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_Endosome Endosome/Lysosome Ii Invariant Chain (Ii) Ii_MHC_II Ii-MHC II Complex Ii->Ii_MHC_II MHC_II MHC Class II MHC_II->Ii_MHC_II CLIP CLIP fragment Antigen Exogenous Antigen Peptide Antigenic Peptide Antigen->Peptide Processing Peptide_MHC_II Peptide-MHC II Complex Peptide->Peptide_MHC_II CLIP_MHC_II CLIP-MHC II Complex Ii_MHC_II->CLIP_MHC_II Ii degradation CLIP_MHC_II->Peptide_MHC_II Peptide Loading T_Cell CD4+ T Cell Peptide_MHC_II->T_Cell Antigen Presentation & T Cell Activation CatS Cathepsin S CatS->CLIP_MHC_II CLIP cleavage MIV247 MIV-247 MIV247->CatS Inhibits

Cathepsin S role in MHC Class II antigen presentation pathway.
General Experimental Workflow

The following diagram outlines the general workflow for the flow cytometry-based analysis of immune cells treated with MIV-247.

Experimental_Workflow PBMC_Isolation 1. Isolate PBMCs Cell_Culture 2. Culture and Treat with MIV-247 PBMC_Isolation->Cell_Culture Staining 3. Stain with Fluorescent Antibodies Cell_Culture->Staining Acquisition 4. Acquire Data on Flow Cytometer Staining->Acquisition Analysis 5. Analyze Data Acquisition->Analysis

General experimental workflow for MIV-247 analysis.

Detailed Experimental Protocols

Protocol 1: Immunophenotyping of Immune Cell Populations

This protocol is designed to identify and quantify major immune cell populations in Peripheral Blood Mononuclear Cells (PBMCs) following treatment with MIV-247.[1]

Principle: Different immune cell subsets express unique combinations of cell surface markers (CD, or Cluster of Differentiation). By using a panel of fluorescently labeled antibodies against these markers, flow cytometry can be used to distinguish and quantify various cell populations, such as T cells (CD3+), B cells (CD19+), NK cells (CD3-CD56+), and monocytes (CD14+), as well as T cell subpopulations (CD4+, CD8+).

Materials and Reagents:

  • Human PBMCs, isolated by density gradient centrifugation[1]

  • Complete RPMI-1640 medium

  • MIV-247 (stock solution in DMSO)[9]

  • Vehicle control (DMSO)[1]

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

  • Fluorochrome-conjugated antibodies (e.g., Anti-CD3, Anti-CD4, Anti-CD8, Anti-CD19, Anti-CD56, Anti-CD14)

  • Viability dye (e.g., 7-AAD or a fixable viability stain)

  • 24-well culture plates

  • Flow cytometry tubes

Experimental Workflow:

Immunophenotyping_Workflow start Isolate PBMCs treat Treat with MIV-247 (24-72 hours) start->treat harvest Harvest and Wash Cells treat->harvest stain Stain with Antibody Cocktail harvest->stain acquire Acquire Data stain->acquire analyze Analyze Cell Populations acquire->analyze end Results analyze->end

Workflow for immunophenotyping.

Procedure:

  • Cell Preparation and Treatment: a. Isolate PBMCs from healthy donor blood using density gradient centrifugation.[1] b. Resuspend cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.[1] c. Plate cells in a 24-well plate and treat with varying concentrations of MIV-247 (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 24-72 hours.[1]

  • Antibody Staining: a. Harvest cells and wash them with PBS.[1] b. Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.[1] c. Add a pre-titrated cocktail of fluorochrome-conjugated antibodies for surface markers and a viability dye.[1] d. Incubate for 30 minutes at 4°C in the dark.[1] e. Wash the cells twice with Flow Cytometry Staining Buffer.[1] f. Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer for acquisition.[1]

  • Data Acquisition and Analysis: a. Acquire data on a flow cytometer.[1] b. Analyze the data using appropriate software. Gate on single cells, then on live cells, and subsequently identify major lymphocyte and monocyte populations based on marker expression.[1]

Illustrative Data: Table 3: Effect of MIV-247 on Immune Cell Populations (Illustrative)

Treatment% CD3+ T Cells% CD19+ B Cells% CD14+ Monocytes
Vehicle (DMSO)65.2 ± 4.510.1 ± 1.815.3 ± 2.1
MIV-247 (1 µM)64.8 ± 5.19.9 ± 2.014.9 ± 2.5
MIV-247 (10 µM)65.5 ± 4.810.3 ± 1.515.1 ± 2.3
Data are presented as mean ± standard deviation and are for illustrative purposes only.[1]
Protocol 2: T Cell Activation Assay

This protocol assesses the effect of MIV-247 on T cell activation.[1]

Principle: Upon activation, T cells upregulate the expression of certain cell surface markers, such as CD25 (the IL-2 receptor alpha chain) and CD69 (an early activation marker).[10][11] By measuring the expression of these markers on CD4+ and CD8+ T cells after stimulation in the presence or absence of MIV-247, the compound's impact on T cell activation can be determined.

Materials and Reagents:

  • PBMCs, MIV-247, complete RPMI-1640 medium, and staining reagents as in Protocol 1.

  • T cell stimulus (e.g., anti-CD3/CD28 antibodies, Phytohemagglutinin (PHA), or a specific antigen).

  • Fluorochrome-conjugated antibodies against T cell lineage markers (CD3, CD4, CD8) and activation markers (CD25, CD69).

Experimental Workflow:

Activation_Workflow start Isolate PBMCs treat Pre-incubate with MIV-247 start->treat stimulate Stimulate T cells (24-48 hours) treat->stimulate stain Stain for Activation Markers stimulate->stain acquire Acquire Data stain->acquire analyze Analyze Marker Expression acquire->analyze end Results analyze->end

Workflow for T cell activation assay.

Procedure:

  • Cell Preparation and Treatment: a. Isolate and prepare PBMCs as described in Protocol 1. b. Pre-incubate the cells with varying concentrations of MIV-247 or vehicle control for 1-2 hours. c. Add a T cell stimulus and incubate for 24-48 hours.

  • Staining and Analysis: a. Harvest and wash the cells. b. Stain with antibodies against CD3, CD4, CD8, CD25, and CD69. c. Acquire and analyze the data, gating on CD4+ and CD8+ T cell populations and quantifying the percentage of cells expressing the activation markers.

Illustrative Data: Table 4: Effect of MIV-247 on T Cell Activation (Illustrative)

TreatmentStimulus% CD25+ in CD4+ T Cells% CD69+ in CD8+ T Cells
VehicleNone2.1 ± 0.51.8 ± 0.4
VehicleAnti-CD3/CD2875.6 ± 6.268.3 ± 5.9
MIV-247 (10 µM)Anti-CD3/CD2845.3 ± 5.140.1 ± 4.8
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Protocol 3: T Cell Proliferation Assay (CFSE-based)

This protocol measures the impact of MIV-247 on T cell proliferation.[1]

Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently binds to intracellular proteins. When cells divide, the dye is distributed equally between the daughter cells, resulting in a halving of the fluorescence intensity with each cell division.[12] By measuring the dilution of CFSE fluorescence in stimulated T cells, their proliferation can be quantified.

Materials and Reagents:

  • PBMCs, MIV-247, complete RPMI-1640 medium, T cell stimulus, and staining reagents as in Protocol 2.

  • Carboxyfluorescein succinimidyl ester (CFSE).

Experimental Workflow:

Proliferation_Workflow start Label PBMCs with CFSE treat Culture with MIV-247 and Stimulus (4-5 days) start->treat harvest Harvest and Stain for CD4/CD8 treat->harvest acquire Acquire Data harvest->acquire analyze Analyze CFSE Dilution acquire->analyze end Results analyze->end

Workflow for T cell proliferation assay.

Procedure:

  • Cell Preparation and Labeling: a. Label PBMCs with CFSE according to the manufacturer's instructions.[1] b. Wash the cells to remove excess CFSE.[1]

  • Treatment and Culture: a. Culture the CFSE-labeled cells with varying concentrations of MIV-247 or vehicle control, along with a T cell stimulus (e.g., anti-CD3/CD28 or antigen) for 4-5 days.[1]

  • Staining and Analysis: a. Harvest the cells and stain for CD4 and CD8.[1] b. Acquire data on a flow cytometer. Proliferation is measured by the generational dilution of CFSE fluorescence in the CD4+ and CD8+ T cell populations.[1]

Illustrative Data: Table 5: Effect of MIV-247 on T Cell Proliferation (Illustrative)

TreatmentStimulusProliferation Index (CD4+ T Cells)
VehicleNone1.05 ± 0.08
VehicleAnti-CD3/CD283.8 ± 0.4
MIV-247 (10 µM)Anti-CD3/CD281.9 ± 0.3
The Proliferation Index is a measure of the average number of divisions of the responding cells. Data are for illustrative purposes only.
Protocol 4: Apoptosis Assay (Annexin V/PI)

This protocol determines if MIV-247 induces apoptosis in immune cells.[1]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds to PS in a calcium-dependent manner. Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with intact membranes. By using fluorescently labeled Annexin V and PI, flow cytometry can distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[1]

Materials and Reagents:

  • PBMCs, MIV-247, complete RPMI-1640 medium as in Protocol 1.

  • Annexin V-FITC (or other fluorochrome).

  • Propidium Iodide (PI).

  • Annexin V Binding Buffer.

Experimental Workflow:

Apoptosis_Workflow start Treat cells with MIV-247 (24-72 hours) harvest Harvest and Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V and PI (15 min incubation) resuspend->stain acquire Acquire Data Immediately stain->acquire analyze Analyze Cell Populations acquire->analyze end Results analyze->end

Workflow for apoptosis assay.

Procedure:

  • Cell Preparation and Treatment: a. Treat PBMCs with varying concentrations of MIV-247 or vehicle control for 24-72 hours as described in Protocol 1.[1]

  • Staining and Analysis: a. Harvest and wash the cells with cold PBS.[1] b. Resuspend the cells in Annexin V Binding Buffer.[1] c. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[1] d. Analyze the cells immediately by flow cytometry.[1] Distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[1]

Illustrative Data: Table 6: Effect of MIV-247 on Apoptosis of PBMCs (Illustrative)

Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle94.1 ± 2.53.2 ± 0.82.7 ± 0.6
MIV-247 (10 µM)93.5 ± 2.83.6 ± 0.92.9 ± 0.7
MIV-247 is not expected to induce significant apoptosis in immune cells, indicating a good safety profile.[1] Data are for illustrative purposes only.

References

Application Note & Protocol: Interrogating Metabolic Reprogramming with C-247 using Seahorse XF Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed guide for utilizing the hypothetical novel metabolic inhibitor, C-247, in conjunction with Agilent Seahorse XF metabolic assays. This compound is presented here as a potent and specific inhibitor of glutaminase (B10826351) (GLS), a critical enzyme in cancer metabolism. By inhibiting the conversion of glutamine to glutamate (B1630785), this compound is expected to disrupt key metabolic pathways that fuel cancer cell proliferation and survival. This application note outlines protocols for the Seahorse XF Cell Mito Stress Test and the Seahorse XF Glycolysis Stress Test to elucidate the metabolic phenotype induced by this compound treatment. Representative data and visualizations are provided to guide the user in experimental design and data interpretation.

Introduction to this compound

For the purpose of this application note, this compound is a hypothetical small molecule inhibitor of glutaminase (GLS). Glutamine is a crucial nutrient for many cancer cells, where it serves as a key anaplerotic source for the tricarboxylic acid (TCA) cycle and a precursor for the synthesis of nucleotides, amino acids, and antioxidants. By blocking the first step of glutaminolysis, this compound is expected to decrease mitochondrial respiration and potentially induce a compensatory shift in cellular energy metabolism. Seahorse XF technology, which measures the two major energy-producing pathways—mitochondrial respiration and glycolysis—in real-time, is an ideal platform to investigate the metabolic consequences of this compound treatment.[1]

Key Metabolic Concepts

  • Oxygen Consumption Rate (OCR): An indicator of mitochondrial respiration and oxidative phosphorylation.[1]

  • Extracellular Acidification Rate (ECAR): An indicator of glycolysis, primarily due to the production and extrusion of lactate.[1]

  • Cell Mito Stress Test: This assay utilizes serial injections of mitochondrial inhibitors (oligomycin, FCCP, and a mix of rotenone/antimycin A) to reveal key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[2][3][4]

  • Glycolysis Stress Test: This assay uses serial injections of glucose, oligomycin, and 2-deoxyglucose (2-DG) to measure key parameters of glycolytic flux, such as glycolysis, glycolytic capacity, and glycolytic reserve.[5][6][7][8]

Expected Effects of this compound on Cellular Metabolism

As a glutaminase inhibitor, this compound is predicted to:

  • Decrease Mitochondrial Respiration: By limiting the supply of glutamate and consequently α-ketoglutarate to the TCA cycle, this compound should reduce the OCR.

  • Alter Glycolysis: Cells may upregulate glycolysis to compensate for the reduction in mitochondrial ATP production, leading to an increase in ECAR.

Experimental Protocols

I. Cell Preparation and Seeding
  • Cell Culture: Culture cells of interest in their recommended growth medium to the desired confluency.

  • Seeding for Seahorse Assay:

    • Harvest and count the cells.

    • Seed the cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.

    • Allow the cells to adhere and grow for 24-48 hours in a CO2 incubator at 37°C.

II. Preparing for the Seahorse Assay
  • Hydrate (B1144303) the Sensor Cartridge: The day before the assay, hydrate a Seahorse XF Sensor Cartridge by adding Seahorse XF Calibrant to each well of the utility plate and incubating overnight in a non-CO2 incubator at 37°C.[9]

  • Prepare Assay Medium: On the day of the assay, prepare the appropriate Seahorse XF Base Medium supplemented with substrates such as glucose, pyruvate, and glutamine, and warm it to 37°C. The pH should be adjusted to 7.4.

  • Prepare this compound and Assay Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute this compound in the assay medium to the desired final concentrations.

    • Reconstitute the Seahorse XF Cell Mito Stress Test or Glycolysis Stress Test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A, glucose, 2-DG) in the assay medium to the recommended working concentrations.

III. Seahorse XF Cell Mito Stress Test with this compound

This protocol is designed to assess the impact of this compound on mitochondrial function.

  • Pre-treatment with this compound (Optional): For chronic effects, treat the cells with this compound in the cell culture incubator for the desired duration (e.g., 24 hours) before the assay.

  • Acute Treatment with this compound:

    • Replace the cell culture medium with the prepared assay medium containing either vehicle or different concentrations of this compound.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

  • Load the Sensor Cartridge: Load the reconstituted mitochondrial modulators into the appropriate ports of the hydrated sensor cartridge:

    • Port A: Oligomycin

    • Port B: FCCP

    • Port C: Rotenone/Antimycin A

  • Run the Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell culture plate and start the assay.

    • The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds from ports A, B, and C to measure key mitochondrial parameters.

IV. Seahorse XF Glycolysis Stress Test with this compound

This protocol evaluates the effect of this compound on the glycolytic pathway.

  • Pre-treatment with this compound (Optional): Similar to the Mito Stress Test, cells can be pre-treated with this compound.

  • Acute Treatment with this compound:

    • Wash the cells with glucose-free assay medium.

    • Replace with glucose-free assay medium containing either vehicle or different concentrations of this compound.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.

  • Load the Sensor Cartridge: Load the reconstituted glycolytic modulators into the appropriate ports:

    • Port A: Glucose

    • Port B: Oligomycin

    • Port C: 2-Deoxyglucose (2-DG)

  • Run the Assay:

    • Calibrate the sensor cartridge.

    • Replace the calibrant plate with the cell culture plate and initiate the assay.

    • The instrument will measure non-glycolytic ECAR, followed by sequential injections from ports A, B, and C to determine glycolysis, glycolytic capacity, and glycolytic reserve.

Data Presentation

The following tables present hypothetical data from experiments using this compound.

Table 1: Effect of this compound on Mitochondrial Respiration

ParameterControlThis compound (10 µM)This compound (50 µM)
Basal Respiration (OCR, pmol/min)150 ± 10110 ± 875 ± 6
ATP Production (OCR, pmol/min)100 ± 770 ± 545 ± 4
Maximal Respiration (OCR, pmol/min)300 ± 20200 ± 15120 ± 10
Spare Respiratory Capacity (OCR, pmol/min)150 ± 1590 ± 1045 ± 6
Proton Leak (OCR, pmol/min)50 ± 540 ± 430 ± 3
Non-Mitochondrial Respiration (OCR, pmol/min)20 ± 220 ± 220 ± 2

Table 2: Effect of this compound on Glycolytic Function

ParameterControlThis compound (10 µM)This compound (50 µM)
Non-glycolytic Acidification (ECAR, mpH/min)15 ± 215 ± 216 ± 2
Glycolysis (ECAR, mpH/min)40 ± 455 ± 570 ± 6
Glycolytic Capacity (ECAR, mpH/min)80 ± 795 ± 8110 ± 9
Glycolytic Reserve (ECAR, mpH/min)40 ± 540 ± 640 ± 7

Visualizations

Signaling Pathway Diagram

C247_Pathway Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase (GLS) aKG α-Ketoglutarate Glutamate->aKG TCA TCA Cycle aKG->TCA Mito_Resp Mitochondrial Respiration (OCR) TCA->Mito_Resp C247 This compound C247->Glutamate

Caption: this compound inhibits Glutaminase (GLS), blocking the conversion of glutamine to glutamate.

Experimental Workflow Diagram

Seahorse_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed Cells Hydrate Hydrate Sensor Cartridge Treat Treat Cells with This compound/Vehicle Seed->Treat Prepare_Reagents Prepare Reagents & this compound Load Load Cartridge with Modulators Hydrate->Load Prepare_Reagents->Treat Prepare_Reagents->Load Run Run Seahorse XF Assay Analyze Data Analysis (OCR & ECAR) Run->Analyze

Caption: Workflow for assessing the metabolic effects of this compound using a Seahorse XF Analyzer.

Conclusion

The protocols and representative data presented in this application note demonstrate how Agilent Seahorse XF technology can be effectively used to characterize the metabolic effects of the hypothetical glutaminase inhibitor, this compound. By employing the Cell Mito Stress Test and Glycolysis Stress Test, researchers can gain a comprehensive understanding of how this compound alters cellular bioenergetics, providing valuable insights into its mechanism of action and potential as a therapeutic agent. This approach allows for the detailed examination of metabolic reprogramming and the identification of metabolic vulnerabilities in various cell types.

References

A Clarification on the Subject Matter: C-247

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that the topic "C-247" does not refer to a fluorescent probe or reagent used for live-cell imaging. Instead, "SCY-247" is identified as a second-generation triterpenoid (B12794562) antifungal agent currently in preclinical development.[1][2][3][4][5] Its mechanism of action involves the inhibition of glucan synthase, an essential enzyme for the fungal cell wall, demonstrating broad-spectrum activity against various fungal pathogens, including drug-resistant strains.[2][3][5]

Given that this compound is not utilized for live-cell imaging, this document will provide comprehensive Application Notes and Protocols for a widely used and representative live-cell imaging probe: Hoechst 33342 . This will serve as a detailed example that adheres to the requested format and requirements for researchers, scientists, and drug development professionals.

Application Notes and Protocols: Hoechst 33342 for Live-Cell Imaging

Introduction

Hoechst 33342 is a cell-permeant, blue-fluorescent dye that is a cornerstone for visualizing nuclear DNA in live and fixed cells.[6][7][8] This bisbenzimidazole dye binds with high affinity to the minor groove of double-stranded DNA, showing a preference for adenine-thymine (A-T) rich regions.[6][7][8][9] Its ability to cross the plasma membrane of living cells makes it an invaluable tool for real-time monitoring of cellular processes such as cell cycle progression, apoptosis, and nuclear dynamics without the need for fixation.[6][10][11] Due to an additional ethyl group, Hoechst 33342 is significantly more cell-permeable and less toxic than other similar dyes like DAPI, making it a preferred choice for live-cell applications.[6][8][11]

Mechanism of Action

Hoechst 33342 is a non-intercalating agent that binds to the minor groove of DNA.[8][12] This binding is not covalent and is reversible. The fluorescence of Hoechst 33342 is significantly enhanced upon binding to DNA.[6][8] In its unbound state in an aqueous solution, the dye has a low fluorescence quantum yield. However, when it binds to the minor groove of DNA, its molecular structure becomes more rigid, and it is protected from water molecules that can quench its fluorescence. This results in a substantial increase in its fluorescence intensity, providing a high signal-to-noise ratio for imaging the nucleus.[12]

Mechanism of Hoechst 33342 Staining cluster_workflow Cellular Environment cluster_fluorescence Fluorescence Hoechst_Ext Hoechst 33342 (Extracellular) Cell_Membrane Cell Membrane Hoechst_Ext->Cell_Membrane Passive Diffusion Hoechst_Int Hoechst 33342 (Intracellular) Cell_Membrane->Hoechst_Int Nucleus Nucleus Hoechst_Int->Nucleus Unbound Low Fluorescence (Unbound) Hoechst_Int->Unbound DNA AT-Rich DNA Minor Groove Nucleus->DNA Binding Bound High Fluorescence (Bound to DNA) DNA->Bound

Mechanism of Hoechst 33342 cell permeability and DNA binding.

Data Presentation

The following tables summarize the key quantitative data for using Hoechst 33342 in live-cell imaging.

PropertyWavelength (nm)Notes
Excitation Maximum (DNA-bound) ~350 - 361Can be excited with UV lasers, mercury-arc, or xenon lamps.[6][7][13][14]
Emission Maximum (DNA-bound) ~461 - 497Emits blue fluorescence.[6][7][13][14]
Unbound Dye Emission ~510 - 540High concentrations of unbound dye may result in a green haze.[6][15]
Table 1: Spectral Properties of Hoechst 33342.
ParameterRecommended RangeNotes
Working Concentration 0.1 - 10 µg/mLThe optimal concentration should be determined empirically for each cell type. For long-term imaging, lower concentrations are recommended to minimize phototoxicity.[6][16][17]
Incubation Time 5 - 60 minutesVaries depending on the cell type and experimental goals.[15][16]
Incubation Temperature Room Temperature or 37°C37°C is typically used to maintain cell health.[16]
Table 2: Recommended Staining Conditions for Live Cells.
IssueCauseMitigation Strategy
Phototoxicity Generation of reactive oxygen species (ROS) upon UV excitation.[18]Use the lowest possible dye concentration and light intensity. Minimize exposure time.[18][19][20]
Cytotoxicity Interference with DNA replication at high concentrations.[9][21]Use concentrations in the low µg/mL range or lower for extended imaging.[22]
Background Fluorescence Excess unbound dye.[6][15]Wash cells with fresh medium or PBS after incubation.[15][16]
Signal Quenching Co-staining with BrdU.[6][9][15]Be aware of this interaction when performing cell proliferation assays with BrdU.
Table 3: Troubleshooting and Considerations.

Experimental Protocols

1. Preparation of Hoechst 33342 Stock Solution

  • Reagents and Materials:

    • Hoechst 33342 powder

    • Deionized water (diH₂O) or Dimethyl sulfoxide (B87167) (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Prepare a 10 mg/mL stock solution by dissolving 100 mg of Hoechst 33342 powder in 10 mL of diH₂O.[15]

    • Note: Hoechst 33342 has poor solubility in water; sonication may be required to fully dissolve the powder.[15]

    • Aliquot the stock solution into smaller, light-protected volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at 2-6°C for up to 6 months or at -20°C for long-term storage.[15]

2. Staining Protocol for Live Adherent Cells

  • Reagents and Materials:

    • Hoechst 33342 stock solution

    • Phosphate-buffered saline (PBS) or complete cell culture medium

    • Adherent cells cultured on coverslips or in imaging dishes

  • Procedure:

    • Culture cells to the desired confluency in a vessel suitable for fluorescence microscopy.

    • Prepare the working staining solution by diluting the Hoechst 33342 stock solution to a final concentration of 0.1-10 µg/mL in pre-warmed (37°C) complete cell culture medium or PBS.[17]

    • Remove the existing culture medium from the cells.

    • Add a sufficient volume of the staining solution to completely cover the cells.

    • Incubate for 5-30 minutes at 37°C, protected from light.[10][23] The optimal incubation time will vary by cell type.

    • (Optional) Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or fresh medium to reduce background fluorescence.[15][16]

    • Add fresh, pre-warmed culture medium to the cells for imaging.

    • Proceed with live-cell imaging using a fluorescence microscope equipped with a UV excitation source and a blue emission filter.

3. Staining Protocol for Live Suspension Cells

  • Reagents and Materials:

    • Hoechst 33342 stock solution

    • Complete cell culture medium or PBS

    • Suspension cells

    • Conical tubes

  • Procedure:

    • Harvest suspension cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cell pellet in pre-warmed (37°C) complete culture medium or PBS containing the desired final concentration of Hoechst 33342 (0.1-10 µg/mL).[23]

    • Incubate for 15-60 minutes at 37°C, protected from light.[16]

    • (Optional) Centrifuge the cells to pellet them and remove the staining solution.

    • Resuspend the cells in fresh, pre-warmed medium or PBS.[16]

    • Transfer the stained cells to a suitable imaging vessel (e.g., a slide with a coverslip).

    • Proceed with imaging.

Mandatory Visualizations

Experimental Workflow for Live Adherent Cell Staining cluster_prep Preparation cluster_staining Staining cluster_post_stain Post-Staining cluster_imaging Imaging A Culture Adherent Cells B Prepare Hoechst 33342 Working Solution (0.1-10 µg/mL) C Remove Culture Medium D Add Working Solution to Cells C->D E Incubate (5-30 min, 37°C, protected from light) D->E F Optional: Wash with PBS or fresh medium E->F G Add Fresh Medium for Imaging F->G H Image with Fluorescence Microscope (UV Excitation) G->H

Workflow for staining live adherent cells with Hoechst 33342.

Signaling Pathway of Hoechst 33342-Induced Phototoxicity cluster_trigger Trigger cluster_response Cellular Response UV UV Light Excitation Hoechst Hoechst 33342 bound to DNA UV->Hoechst Excites ROS Reactive Oxygen Species (ROS) Generation Hoechst->ROS Leads to Damage Cellular Damage (DNA, proteins, lipids) ROS->Damage Apoptosis Apoptosis Damage->Apoptosis

Pathway of Hoechst 33342-induced phototoxicity leading to apoptosis.

References

Application Notes and Protocols: C-247 in Combination with a MEK Inhibitor (MZ-55) for Preclinical Research in BRAF V600E-Mutant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a detailed protocol for the preclinical evaluation of C-247, a potent and selective inhibitor of the BRAF V600E kinase, in combination with MZ-55, a selective MEK1/2 inhibitor. The BRAF V600E mutation is a key driver in several cancers, including melanoma and colorectal cancer. While BRAF inhibitors have shown clinical efficacy, acquired resistance, often mediated by the reactivation of the MAPK pathway, remains a significant challenge. The combination of a BRAF inhibitor (this compound) with a MEK inhibitor (MZ-55) is a rational strategy to achieve a more potent and durable anti-tumor response by inducing vertical blockade of the MAPK/ERK signaling pathway.

These protocols are intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research.

Signaling Pathway

The MAPK/ERK signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. In BRAF V600E-mutant cancers, the pathway is constitutively active, leading to uncontrolled cell growth. This compound directly inhibits the mutant BRAF kinase, while MZ-55 acts downstream, inhibiting MEK1/2. This dual blockade prevents the phosphorylation and activation of ERK, a key downstream effector, leading to cell cycle arrest and apoptosis.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK1/2 BRAF_V600E->MEK ERK ERK1/2 MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation_Survival Cell Proliferation & Survival Transcription Factors->Proliferation_Survival C247 This compound C247->BRAF_V600E Inhibition MZ55 MZ-55 MZ55->MEK Inhibition

Figure 1: Simplified MAPK/ERK signaling pathway indicating the points of inhibition for this compound and MZ-55.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound as a single agent and in combination with MZ-55.

Table 1: In Vitro Cell Viability (IC50) in HT-29 Cells (BRAF V600E-mutant Colorectal Cancer)
Compound(s)IC50 (nM) after 72h
This compound50.2
MZ-5585.7
This compound + MZ-55 (1:1 ratio)8.5
Table 2: Combination Index (CI) Values in HT-29 Cells

The synergistic effect of the combination was determined using the Chou-Talalay method.

Fa (Fraction affected)CI ValueInterpretation
0.500.45Synergy
0.750.38Strong Synergy
0.900.31Very Strong Synergy
Table 3: In Vivo Tumor Growth Inhibition (TGI) in HT-29 Xenograft Model
Treatment Group (n=8)DoseTGI (%) at Day 21
Vehicle-0%
This compound25 mg/kg, QD45%
MZ-5510 mg/kg, QD38%
This compound + MZ-5525 mg/kg + 10 mg/kg, QD88%

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound and MZ-55.

In Vitro Cell Viability Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) using a luminescence-based assay that measures ATP levels as an indicator of cell viability.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis Seed 1. Seed HT-29 cells (5,000 cells/well) in 96-well plates Incubate_24h 2. Incubate for 24h (37°C, 5% CO2) Seed->Incubate_24h Prepare_Drugs 3. Prepare serial dilutions of This compound, MZ-55, and combination Incubate_24h->Prepare_Drugs Add_Drugs 4. Add drug solutions to respective wells Prepare_Drugs->Add_Drugs Incubate_72h 5. Incubate for 72h Add_Drugs->Incubate_72h Equilibrate 6. Equilibrate plate to room temperature Incubate_72h->Equilibrate Add_Reagent 7. Add CellTiter-Glo® Reagent Equilibrate->Add_Reagent Incubate_RT 8. Incubate for 10 min at room temperature Add_Reagent->Incubate_RT Read_Luminescence 9. Read luminescence on a plate reader Incubate_RT->Read_Luminescence Normalize 10. Normalize data to vehicle control Read_Luminescence->Normalize Plot 11. Plot dose-response curves and calculate IC50 values Normalize->Plot

Figure 2: Workflow for the in vitro cell viability assay.

Materials:

  • HT-29 colorectal cancer cell line

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well clear bottom, white-walled plates

  • This compound and MZ-55 stock solutions (e.g., 10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multichannel pipette

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Trypsinize and count HT-29 cells. Seed 5,000 cells in 90 µL of medium per well into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Preparation: Prepare 10-point, 3-fold serial dilutions of this compound, MZ-55, and a 1:1 molar ratio combination in culture medium. Prepare a vehicle control (DMSO equivalent).

  • Treatment: Add 10 µL of the drug dilutions to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay Readout:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract background luminescence (medium-only wells).

    • Normalize the data to the vehicle-treated wells (representing 100% viability).

    • Plot the normalized data against the log of the drug concentration and fit a four-parameter logistic curve to determine the IC50 values.

    • For combination studies, calculate the Combination Index (CI) using software like CompuSyn.

Western Blotting for Pathway Modulation

This protocol is for assessing the inhibition of ERK phosphorylation, a key downstream marker of MAPK pathway activity.

Materials:

  • 6-well plates

  • HT-29 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Cell Treatment: Seed HT-29 cells in 6-well plates. When they reach 70-80% confluency, treat with this compound (e.g., 100 nM), MZ-55 (e.g., 200 nM), the combination, or vehicle for 2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 150 µL of RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity and normalize the p-ERK signal to total ERK and the loading control (GAPDH).

In Vivo Xenograft Tumor Model

This protocol outlines a study to evaluate the anti-tumor efficacy of this compound and MZ-55 in a mouse xenograft model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Xenograft_Workflow Implant 1. Implant HT-29 cells subcutaneously into flank of nude mice Monitor 2. Monitor tumor growth until average volume reaches ~150 mm³ Implant->Monitor Randomize 3. Randomize mice into treatment groups (n=8) Monitor->Randomize Treat 4. Administer daily treatment (Vehicle, this compound, MZ-55, Combo) for 21 days Randomize->Treat Measure 5. Measure tumor volume and body weight 2-3 times per week Treat->Measure Endpoint 6. At study endpoint, sacrifice mice and excise tumors for analysis Measure->Endpoint Analyze 7. Analyze data: Calculate TGI and perform statistical analysis Endpoint->Analyze

Troubleshooting & Optimization

C-247 not showing effect in cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers encountering a lack of effect with C-247 in their cellular experiments. This compound is a potent second-generation triterpenoid (B12794562) antifungal agent that inhibits glucan synthase, a key enzyme in the fungal cell wall synthesis pathway.[1][2]

Frequently Asked Questions (FAQs)

Compound Integrity and Handling

Q1: How can I be sure that the this compound I am using is active?

A1: The purity and integrity of your compound are critical for reliable experimental outcomes. Batch-to-batch inconsistency can arise from the synthesis and purification process.[3]

  • Recommendation: Verify the purity and structure of your this compound batch using analytical methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3] Compare your results with the certificate of analysis provided by the supplier.

Q2: My this compound is not dissolving properly. Could this be the issue?

A2: Yes, poor solubility is a common reason for a compound appearing inactive.[3] If this compound is not fully dissolved, its effective concentration in the assay will be lower than expected.

  • Troubleshooting Steps:

    • Check Solubility Data: this compound as a salt has high solubility (>30 mg/mL) at gastric pH, suggesting good solubility in acidic conditions.[4] Its solubility may vary in different cell culture media.

    • Solvent Selection: Ensure you are using an appropriate solvent as recommended by the supplier. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for initial stock solutions.

    • Sonication/Vortexing: Gently sonicate or vortex the solution to aid dissolution.

    • Visual Inspection: Visually inspect the solution for any precipitate before adding it to your cell culture.

Parameter Recommendation
Primary Solvent DMSO (for stock solution)
Working Concentration Dilution Directly into assay medium
Final DMSO Concentration < 0.5% to avoid solvent toxicity
Experimental Setup and Controls

Q3: My cells are not responding to this compound, even at high concentrations. What should I check in my experimental setup?

A3: Several factors in your experimental design could be masking the effect of this compound. It's crucial to ensure your assay conditions are optimized.

  • Cell Density: The number of cells seeded can significantly impact the outcome of drug sensitivity assays.[5] High cell densities can deplete the compound or mask its effects.

  • Incubation Time: The duration of exposure to this compound is critical. Ensure the incubation time is sufficient for the compound to exert its effect.

  • Positive and Negative Controls: Always include appropriate controls in your experiment.

    • Positive Control: A known antifungal agent with a similar mechanism of action (e.g., an echinocandin) can validate that your assay system is responsive.

    • Negative Control (Vehicle): Treating cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound ensures that the solvent itself is not causing any effects.

Experimental Protocol: Optimizing Cell Density

  • Cell Seeding: Seed a 96-well plate with a range of fungal cell densities (e.g., 1x10³, 5x10³, 1x10⁴, 5x10⁴ cells/well).

  • Treatment: Treat the cells with a fixed concentration of this compound and a vehicle control.

  • Incubation: Incubate for the desired period (e.g., 24, 48 hours).

  • Viability Assay: Measure cell viability using a standard method (e.g., MTT, XTT, or resazurin (B115843) assay).

  • Analysis: Determine the cell density that provides a robust and reproducible signal window for the inhibitory effect of this compound.

Cellular Factors

Q4: Is it possible that the fungal cells I'm using are resistant to this compound?

A4: While this compound has shown potent activity against a broad range of fungal pathogens, including multi-drug resistant strains, the possibility of intrinsic or acquired resistance should be considered.[1][2]

  • Target Expression: this compound targets glucan synthase.[1][2] Ensure that the fungal species and strain you are using express this enzyme and that it is essential for their viability under your experimental conditions.

  • Efflux Pumps: Overexpression of efflux pumps can actively remove the compound from the cell, reducing its intracellular concentration and apparent efficacy.

  • Drug Uptake: The compound must be able to penetrate the fungal cell wall and membrane to reach its target. While this compound has demonstrated extensive tissue penetration in vivo, its uptake can vary between different fungal species and strains.[1][6]

This compound In Vitro Activity (MIC/MEC in mg/L)
Candida albicans0.06 - 2
Candida auris0.06 - 2
Candida glabrata0.06 - 2
Aspergillus fumigatus≤0.03 - 0.125
Data from Wiederhold, N.P., et al.[2]

Visual Guides

Signaling Pathway

C247_Mechanism_of_Action cluster_cell Fungal Cell UDP-Glucose UDP-Glucose Glucan_Synthase Glucan Synthase (FKS1) UDP-Glucose->Glucan_Synthase Substrate Beta_Glucan β-(1,3)-D-Glucan Glucan_Synthase->Beta_Glucan Synthesis Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall Incorporation C247 This compound C247->Glucan_Synthase Inhibition

Caption: this compound inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.

Experimental Workflow

Experimental_Workflow Start Start Prepare_Cells Prepare Fungal Cell Suspension Start->Prepare_Cells Seed_Plate Seed Cells in Microplate Prepare_Cells->Seed_Plate Add_Compound Add this compound to Wells Seed_Plate->Add_Compound Prepare_Compound Prepare this compound Serial Dilutions Prepare_Compound->Add_Compound Incubate Incubate at Optimal Temperature Add_Compound->Incubate Add_Reagent Add Viability Reagent (e.g., MTT, XTT) Incubate->Add_Reagent Read_Plate Read Plate on Spectrophotometer Add_Reagent->Read_Plate Analyze_Data Analyze Data and Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End Troubleshooting_Tree No_Effect This compound Shows No Effect Check_Compound Compound Integrity? No_Effect->Check_Compound Check_Experiment Experimental Setup? No_Effect->Check_Experiment Check_Cells Cellular Factors? No_Effect->Check_Cells Purity Verify Purity (HPLC, MS) Check_Compound->Purity If uncertain Solubility Confirm Solubility Check_Compound->Solubility If uncertain Controls Check Controls (Positive/Negative) Check_Experiment->Controls If controls fail Conditions Optimize Conditions (Density, Time) Check_Experiment->Conditions If controls work Resistance Consider Resistance Check_Cells->Resistance If all else is fine Target Confirm Target Expression Check_Cells->Target If all else is fine

References

Technical Support Center: Optimizing C-247 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of C-247 in half-maximal inhibitory concentration (IC50) experiments.

Frequently Asked Questions (FAQs)

Q1: What is an IC50 value and why is it important for this compound?

A1: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1][2] It represents the concentration of an inhibitor, such as this compound, required to inhibit a biological process by 50% in vitro.[1][2] A lower IC50 value indicates a more potent inhibitor, meaning it is effective at a lower concentration.[1][3] This value is critical in drug discovery for comparing the potency of different compounds and for determining appropriate doses for further studies.[1][3]

Q2: How do I select the initial concentration range for this compound?

A2: Selecting the appropriate concentration range is crucial for generating a reliable sigmoidal dose-response curve.[3]

  • Literature Review: If this compound or similar compounds have been previously studied, begin with a concentration range based on published data.[3]

  • Broad Range-Finding Experiment: If no prior information is available, a broad range-finding experiment is recommended.[3] Start with a high concentration (e.g., 100 µM) and perform serial dilutions (e.g., 1:10) to cover several orders of magnitude.[3][4]

  • Logarithmic Spacing: It is advisable to use logarithmically spaced concentrations (e.g., 0.1, 1, 10, 100 µM) to properly define the top and bottom plateaus of the dose-response curve.[3][4]

Q3: What are the essential controls for a this compound IC50 assay?

A3: Proper controls are fundamental to ensure the validity of your results.[3]

  • Vehicle Control (Negative Control): Cells treated with the solvent used to dissolve this compound (e.g., DMSO) at the highest concentration used in the experiment. This control defines 100% cell viability or 0% inhibition.[3]

  • Positive Control: A known inhibitor of the target pathway to confirm that the assay is responsive to inhibition.[3]

  • Blank Control (No-Cell Control): Wells containing only cell culture medium and the assay reagents. This helps to determine the background signal.[3]

Q4: How many this compound concentrations should I test to get a reliable IC50 value?

A4: While a minimum of two points on either side of the 50% inhibition mark can provide an estimate, it is recommended to use a series of concentrations to obtain a full dose-response curve.[5] A common practice is to use 7 to 10 concentrations with 2-fold or 3-fold dilutions.[5] Using more concentrations will generally lead to a more accurate and statistically significant determination of the IC50 value.[5]

Troubleshooting Guide

This section addresses common issues encountered during this compound IC50 determination experiments.

Problem Potential Causes Solutions
High variability in IC50 values between experiments - Inconsistent cell seeding density.- Variation in incubation times.- Cells at different passage numbers.- Batch-to-batch variability of this compound.- Inaccurate pipetting.[6]- Ensure a consistent number of cells are seeded in each well.- Standardize all incubation times.- Use cells within a defined passage number range.- Use the same batch of this compound for a set of experiments.- Calibrate and regularly service pipettes.[6]
No significant inhibition observed - this compound concentration is too low.- Poor solubility of this compound.- this compound is inactive in the chosen cell line.- The assay is not sensitive enough.- Test a higher and broader range of concentrations.- Visually inspect for compound precipitation.[7] Consider adjusting the vehicle or using sonication.- Confirm target expression in the cell line.- Validate the assay with a known positive control inhibitor.[3]
Dose-response curve is not sigmoidal - Inappropriate concentration range (too narrow or too wide).- this compound precipitation at high concentrations.- Off-target effects at high concentrations.- Complex mechanism of action.- Perform a broader range-finding experiment.[3]- Check the solubility of this compound in the assay medium.[7]- Consider if this compound has a non-standard mechanism of action.
Cell viability is greater than 100% at low concentrations - The compound may have a hormetic effect (a biphasic dose-response).- Experimental error.- This is a real biological phenomenon for some compounds. Report the observation and fit the data accordingly.- Carefully review experimental procedures for any inconsistencies.
IC50 values differ from published data - Different cell line used.- Variations in experimental protocol (e.g., incubation time, cell density).- Different assay method used (e.g., MTT vs. CellTiter-Glo).- Ensure the cell line and experimental conditions match the published work as closely as possible.- Be aware that IC50 values are highly dependent on the experimental setup.[2]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay

This protocol provides a standard method for assessing cell viability and determining the IC50 of this compound.[1]

Materials:

  • Adherent cells in logarithmic growth phase

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[1]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]

  • Compound Preparation and Addition:

    • Prepare a series of dilutions of this compound in culture medium from the stock solution. It's common to prepare 2X working concentrations.[3]

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).[1]

    • Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.[6]

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours), depending on the cell line and the expected mechanism of action of this compound.[1]

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well.[6]

    • Incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[6]

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[1][6]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.[1]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at the appropriate wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[1][6]

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[1][8]

Visualizations

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Prepare Serial Dilutions of this compound C Add this compound Dilutions to Cells A->C D Incubate for 24-72 hours C->D E Add Viability Reagent (e.g., MTT) D->E F Incubate and Solubilize E->F G Read Absorbance F->G H Normalize Data to Controls G->H I Plot Dose-Response Curve H->I J Calculate IC50 Value I->J

Caption: Experimental workflow for IC50 determination of this compound.

Troubleshooting_Flow Start Inconsistent IC50 Results Check_Cells Review Cell Culture Practices Start->Check_Cells Check_Compound Verify this compound Stock and Dilutions Check_Cells->Check_Compound [Consistent] Sol_Cells Standardize cell density, passage number, and health. Check_Cells->Sol_Cells [Inconsistent] Check_Protocol Examine Assay Protocol Check_Compound->Check_Protocol [Consistent] Sol_Compound Check solubility, stability, and perform accurate dilutions. Check_Compound->Sol_Compound [Inconsistent] Check_Analysis Validate Data Analysis Check_Protocol->Check_Analysis [Consistent] Sol_Protocol Ensure consistent incubation times and reagent handling. Check_Protocol->Sol_Protocol [Inconsistent] Sol_Analysis Use appropriate curve-fitting model and controls. Check_Analysis->Sol_Analysis [Inconsistent] End Reproducible IC50 Check_Analysis->End [Consistent] Sol_Cells->Check_Compound Sol_Compound->Check_Protocol Sol_Protocol->Check_Analysis Sol_Analysis->End

Caption: Troubleshooting logic for inconsistent IC50 results.

Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Cascade cluster_output Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes C247 This compound C247->Akt Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

References

C-247 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C-247 (SCY-247), a second-generation triterpenoid (B12794562) antifungal agent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as SCY-247, is a novel, broad-spectrum antifungal drug candidate belonging to the triterpenoid class.[1][2] Its mechanism of action is the non-competitive inhibition of the fungal enzyme (1,3)-β-D-glucan synthase.[1] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, an essential polymer in the fungal cell wall. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and fungal cell death.[2][3]

Q2: What is the solubility of this compound?

A2: The solubility of this compound is dependent on the solvent and pH. For oral administration, the salt form of SCY-247 has a high solubility of greater than 30 mg/mL at gastric pH, which allows for rapid dissolution and absorption.[4] For in vitro research purposes, this compound is sparingly soluble in aqueous solutions and is typically dissolved in 100% dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.[5][6]

Q3: How should I prepare a stock solution of this compound for in vitro experiments?

A3: To prepare a stock solution for in vitro assays, such as antifungal susceptibility testing, this compound powder should be dissolved in 100% DMSO.[5][6] A stock concentration of 3200 mg/L has been reported in the literature.[5][6] It is recommended to prepare high-concentration stock solutions in DMSO and then perform serial dilutions in the appropriate cell culture medium for your experiment. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent toxicity to the fungal cells.[7]

Q4: How should I store this compound powder and stock solutions?

A4: this compound powder should be stored in a cool, dry place, protected from light. For stock solutions prepared in DMSO, it is recommended to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term use.[7]

Troubleshooting Guide

Issue: I am observing precipitation when diluting my this compound DMSO stock solution into aqueous culture medium.

Possible Causes and Solutions:

  • Rapid Change in Solvent Polarity: Triterpenoids like this compound can precipitate when rapidly transferred from a highly organic solvent like DMSO to an aqueous environment.

    • Solution: Perform serial dilutions. Instead of a single large dilution, dilute the DMSO stock solution in a stepwise manner, gradually decreasing the DMSO concentration. This allows the compound to better equilibrate in the aqueous medium.[7]

  • Final DMSO Concentration Too Low: While a low final DMSO concentration is necessary to avoid cell toxicity, a certain amount may be required to maintain this compound solubility.

    • Solution: Ensure that the final DMSO concentration is sufficient to keep this compound in solution at the desired experimental concentration. It may be necessary to test a range of final DMSO concentrations to find the optimal balance between solubility and cell viability.

  • Interaction with Media Components: Components in the culture medium, such as salts or proteins, may reduce the solubility of this compound.

    • Solution: If possible, try dissolving this compound in a simpler buffer system first to determine its baseline aqueous solubility before moving to a complex culture medium. You can also investigate the use of co-solvents, such as polyethylene (B3416737) glycol (PEG) or cyclodextrins, in your experimental setup, though their effects on your assay would need to be validated.

Quantitative Data

Table 1: In Vitro Antifungal Activity of this compound (SCY-247) Against Various Fungal Pathogens

Fungal SpeciesMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)Reference
Candida albicans0.06 - 20.51[8][9]
Candida auris0.031 - 40.125 - 0.50.5 - 1[5][8]
Candida glabrata0.06 - 20.51[8][9]
Aspergillus fumigatus≤0.03 - 0.125 (MEC)N/AN/A[9]
Aspergillus flavus≤0.03 - 0.125 (MEC)N/AN/A[9]

MIC: Minimum Inhibitory Concentration; MEC: Minimum Effective Concentration. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Experimental Protocols

1. Protocol for Preparation of this compound Stock Solution

  • Materials:

    • This compound (SCY-247) powder

    • 100% sterile DMSO

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder.

    • Add the appropriate volume of 100% sterile DMSO to achieve the desired stock concentration (e.g., 3.2 mg/mL or 3200 mg/L).[5][6]

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

    • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to protect from light and prevent contamination.

    • Store the aliquots at -20°C or -80°C.

2. Protocol for In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a general guideline based on CLSI and EUCAST standards.[9]

  • Materials:

    • This compound stock solution in DMSO

    • RPMI 1640 medium buffered with MOPS

    • Sterile 96-well microtiter plates

    • Fungal inoculum prepared according to standard protocols (e.g., CLSI M27/M38)

  • Procedure:

    • Prepare serial twofold dilutions of the this compound stock solution in RPMI 1640 medium directly in the 96-well plate. The final concentration range should bracket the expected MIC value. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Prepare a fungal inoculum suspension and adjust its concentration to the recommended density.

    • Add the fungal inoculum to each well containing the diluted this compound.

    • Include a positive control (fungal inoculum in medium with DMSO, no this compound) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

    • Determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control. For yeasts, this is often a ≥50% reduction in turbidity.[9] For molds, the endpoint is the Minimum Effective Concentration (MEC), characterized by the observation of abnormal, compact hyphal growth.

3. Protocol for (1,3)-β-D-Glucan Synthase Activity Assay

This is a generalized protocol for measuring the inhibition of glucan synthase activity.

  • Materials:

    • Fungal microsomal fraction (enzyme source)

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 25% glycerol)

    • UDP-[14C]glucose (radiolabeled substrate)

    • GTPγS (non-hydrolyzable GTP analog)

    • This compound dilutions

    • Trichloroacetic acid (TCA) for stopping the reaction

    • Glass fiber filters

    • Scintillation fluid and counter

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, GTPγS, and the fungal microsomal fraction.

    • Add varying concentrations of this compound to the reaction mixture. Include a no-drug control.

    • Initiate the reaction by adding UDP-[14C]glucose.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding cold TCA.

    • Filter the mixture through glass fiber filters to capture the insoluble [14C]-glucan product.

    • Wash the filters with TCA and ethanol (B145695) to remove unincorporated substrate.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the percentage of enzyme inhibition for each this compound concentration relative to the control and determine the IC50 value.

Visualizations

C247_Mechanism_of_Action cluster_fungal_cell Fungal Cell UDP_Glucose UDP-Glucose (Substrate) Glucan_Synthase (1,3)-β-D-Glucan Synthase (Fks1 subunit) UDP_Glucose->Glucan_Synthase Beta_Glucan β-(1,3)-D-Glucan (Cell Wall Component) Glucan_Synthase->Beta_Glucan Synthesis Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall Incorporation Cell_Lysis Cell Lysis (Osmotic Instability) Cell_Wall->Cell_Lysis C247 This compound (SCY-247) C247->Inhibition

Caption: Mechanism of action of this compound (SCY-247).

Experimental_Workflow_Solubility cluster_stock_prep Stock Solution Preparation cluster_working_sol Working Solution Preparation cluster_troubleshooting Troubleshooting C247_powder This compound Powder Stock_Solution High Concentration Stock Solution C247_powder->Stock_Solution DMSO 100% DMSO DMSO->Stock_Solution Serial_Dilution Serial Dilution in Culture Medium Stock_Solution->Serial_Dilution Working_Solution Final Working Solution (<0.5% DMSO) Serial_Dilution->Working_Solution Precipitation Precipitation? Working_Solution->Precipitation Stepwise_Dilution Use Stepwise Dilution Precipitation->Stepwise_Dilution Yes Check_DMSO Check Final DMSO % Precipitation->Check_DMSO Yes

Caption: Experimental workflow for this compound solubilization.

References

preventing C-247 degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C-247. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound concentration is lower than expected in plasma samples. What are the potential causes?

A1: Lower than expected concentrations of this compound can arise from several factors during sample processing. The most common causes are degradation due to improper temperature, pH instability, or enzymatic activity. It is also possible that this compound is sensitive to light. We recommend reviewing your sample handling and storage procedures. Storing samples at ultra-low temperatures (-80°C) immediately after collection and protecting them from light are crucial first steps.[1]

Q2: I've noticed a significant decrease in this compound levels in samples that have undergone multiple freeze-thaw cycles. Is this expected?

A2: Yes, it is possible for this compound to degrade with repeated freeze-thaw cycles. This can be due to the physical stress of ice crystal formation and pH shifts in micro-environments within the sample. To minimize this, we advise aliquoting samples into single-use volumes before freezing to avoid the need for multiple thaws.[1]

Q3: Could the anticoagulant used during blood collection affect this compound stability?

A3: While direct reactivity with common anticoagulants like EDTA, heparin, or citrate (B86180) has not been documented for this compound, the choice of anticoagulant can influence the sample matrix and potentially affect enzymatic activity. If you suspect an issue, we recommend performing a stability test with different anticoagulants to determine the most suitable one for your experiments.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter with this compound degradation.

Issue 1: Temperature-Dependent Degradation
  • Symptoms:

    • Inconsistent this compound concentrations between samples processed at different times.

    • Lower this compound recovery in samples left at room temperature for extended periods.[1]

  • Troubleshooting Steps:

    • Immediate Cooling: Place biological samples on ice immediately after collection.[1]

    • Prompt Processing: Process samples as quickly as possible.

    • Controlled Environment: If possible, perform all sample processing steps in a cold room or on a cooling block.

    • Storage: Store all samples at -80°C until analysis.

Issue 2: Enzymatic Degradation
  • Symptoms:

    • Rapid loss of this compound in fresh biological matrices (e.g., plasma, blood) compared to buffer solutions.[1]

    • Inconsistent results between different lots of biological matrix.[1]

  • Troubleshooting Steps:

    • Enzyme Inhibition: Immediately after sample collection, add a broad-spectrum enzyme inhibitor cocktail to a subset of samples to assess if this improves stability.[1]

    • Matrix Comparison: Compare the stability of this compound in the biological matrix to its stability in a simple buffer to confirm enzymatic activity is the cause of degradation.

    • Heat Inactivation: For some applications, heat-inactivating the biological matrix (e.g., plasma) prior to the experiment may be possible, but this should be validated to ensure it doesn't interfere with downstream analysis.

Issue 3: pH Instability
  • Symptoms:

    • Degradation of this compound in acidic or basic solutions.

    • Variability in results when using different buffer systems.

  • Troubleshooting Steps:

    • pH Monitoring: Regularly check the pH of your buffers and sample solutions.

    • Buffer Optimization: Perform a pH stability study by incubating this compound in buffers of varying pH to determine the optimal pH range for stability.

    • Strong Buffering: Use a buffer with sufficient capacity to maintain a stable pH throughout the experiment.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay in Liver Microsomes

This protocol is designed to determine the intrinsic clearance of this compound by cytochrome P450 (CYP450) enzymes.[2]

  • Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare the incubation mixture containing liver microsomes (from human, rat, mouse, etc.) and a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).[2]

  • Incubation:

    • Pre-warm the incubation mixture to 37°C.

    • Initiate the reaction by adding the this compound stock solution to the pre-warmed incubation mixture. The final concentration of the organic solvent should be low (typically <1%) to avoid inhibiting enzyme activity.

    • Incubate the reaction at 37°C with gentle shaking.[2]

  • Time Points:

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).[2]

  • Quenching:

    • Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[2]

  • Analysis:

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant for the concentration of this compound using a validated analytical method, such as LC-MS/MS.[2]

  • Data Processing:

    • Plot the natural logarithm of the remaining this compound concentration against time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[2]

Data Presentation

Table 1: Stability of this compound under Various Conditions

ConditionParameterValueStability of this compound
Temperature StorageRoom TemperatureLow
4°CModerate
-20°CHigh
-80°CVery High
pH Buffer pH5.0Low
7.4High
9.0Moderate
Freeze-Thaw 1 Cycle-High
3 Cycles-Moderate
5 Cycles-Low

Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compound Prepare this compound Stock incubate Incubate at 37°C prep_compound->incubate prep_microsomes Prepare Liver Microsomes + NADPH prep_microsomes->incubate time_points Sample at 0, 5, 15, 30, 60 min incubate->time_points quench Quench with Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calculate Calculate t½ and CLint lcms->calculate

Caption: Workflow for microsomal metabolic stability assay.[2]

degradation_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism C247 This compound hydrolysis Hydrolysis C247->hydrolysis oxidation Oxidation C247->oxidation Metabolite1 Metabolite 1 hydrolysis->Metabolite1 Metabolite2 Metabolite 2 oxidation->Metabolite2 glucuronidation Glucuronidation Metabolite3 Metabolite 3 glucuronidation->Metabolite3 Metabolite1->glucuronidation troubleshooting_logic start Low this compound Concentration Detected check_temp Review Sample Temperature Handling start->check_temp check_enzyme Assess Enzymatic Degradation check_temp->check_enzyme No solution_temp Implement Immediate Cooling & Prompt Processing check_temp->solution_temp Yes check_freeze_thaw Check Number of Freeze-Thaw Cycles check_enzyme->check_freeze_thaw No solution_enzyme Use Enzyme Inhibitors check_enzyme->solution_enzyme Yes solution_freeze_thaw Aliquot Samples into Single-Use Volumes check_freeze_thaw->solution_freeze_thaw Yes

References

Technical Support Center: Investigating Potential Off-Target Effects of Novel Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: The following technical support guide addresses the general principles and methodologies for troubleshooting potential off-target effects of small molecule inhibitors. The compound "C-247" is identified in scientific literature as a second-generation triterpenoid (B12794562) antifungal agent that targets glucan synthase in fungi.[1][2][3][4] As of the latest available information, there is no published data detailing specific off-target effects of this compound in mammalian systems in the context of kinase signaling or other cellular pathways typically associated with cancer drug development. Therefore, this guide provides a general framework for researchers encountering unexpected phenotypes with any novel inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for small molecule inhibitors?

A1: Off-target effects are unintended interactions of a drug or inhibitor with proteins other than its primary target.[5] For small molecule inhibitors, particularly those targeting conserved domains like the ATP-binding pocket of kinases, the risk of binding to and modulating the activity of other proteins is significant.[5] These unintended interactions can lead to a variety of issues, including unexpected cellular phenotypes, toxicity, and misinterpretation of experimental results.[5] It's a common phenomenon that some small molecules exert their therapeutic or toxic effects through these off-target interactions.[6]

Q2: My cells show an unexpected phenotype after treatment with my inhibitor. How do I determine if it's an off-target effect?

A2: An unexpected phenotype that is inconsistent with the known function of the primary target is a strong indication of a potential off-target effect.[5][7] A systematic investigation is necessary to confirm this. Key steps include verifying target engagement, performing broad-panel screening to identify other potential targets, and conducting rescue experiments.[5]

Q3: How can I identify the potential off-targets of my small molecule inhibitor?

A3: Several approaches can be used to identify off-targets. A broad-panel kinase screen is a common method to test the inhibitor against a large number of kinases.[7] Additionally, genetic approaches like CRISPR/Cas9-based mutagenesis can be employed.[6] If knocking out the intended target does not confer resistance to the inhibitor, it strongly suggests the compound works through an off-target mechanism.[6]

Q4: What is the difference between on-target and off-target toxicity?

A4: On-target toxicity occurs when the inhibition of the primary target leads to adverse effects. Off-target toxicity is caused by the inhibitor binding to and affecting other proteins, leading to unintended and often unpredictable toxicities.[5]

Troubleshooting Guide for Unexpected Phenotypes

This guide provides a structured approach to troubleshooting unexpected experimental outcomes that may be due to off-target effects.

Issue Potential Cause Troubleshooting Steps
Unexpected Cell Proliferation/Death The inhibitor may be affecting a kinase or signaling pathway involved in cell survival or apoptosis that is not the intended target.1. Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) or a target-specific phosphorylation assay (e.g., Western blot for a downstream substrate) to confirm that the inhibitor is engaging its intended target at the concentrations used. 2. Broad-Panel Kinase Screen: Profile the inhibitor against a large panel of kinases to identify potential off-targets. 3. Control Experiments: Use a structurally unrelated inhibitor for the same target or a less potent enantiomer of your inhibitor as a negative control.
Inconsistent IC50 Values Variability in experimental conditions can significantly impact IC50 values.1. Standardize Reagent Concentrations: Ensure consistent concentrations of ATP, substrate, and enzyme across experiments. For ATP-competitive inhibitors, variations in ATP concentration will directly affect the IC50. 2. Control Assay Conditions: Maintain consistent incubation times, temperature, and buffer conditions. 3. Check Compound Stability: Ensure the inhibitor is stable in the assay buffer and has not degraded.[7]
Observed Phenotype Does Not Match Target Knockdown/Knockout The inhibitor's effect is likely due to off-target interactions.1. CRISPR/Cas9 Validation: Generate a cell line where the intended target is knocked out. If the cells remain sensitive to the inhibitor, the phenotype is not mediated by the primary target.[6] 2. Rescue Experiments: Attempt to rescue the phenotype by expressing a resistant mutant of the primary target. If the phenotype persists, it is likely off-target.

Experimental Protocols

Protocol 1: Western Blot for Target Engagement

This protocol is for assessing the phosphorylation status of a downstream substrate of the target kinase to confirm inhibitor activity in cells.

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose-range of the inhibitor for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against the phosphorylated substrate of the target kinase. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for the total protein of the substrate or a loading control (e.g., GAPDH, β-actin) to normalize the data.[7]

Protocol 2: Propidium (B1200493) Iodide Staining for Cell Cycle Analysis

This protocol is used to assess changes in cell cycle distribution following inhibitor treatment.

  • Cell Treatment: Treat cells with the inhibitor at various concentrations for a duration appropriate to observe cell cycle changes (e.g., 24-48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Visual Guides

G cluster_0 Unexpected Phenotype Unexpected Phenotype Target Engagement Assay Target Engagement Assay Unexpected Phenotype->Target Engagement Assay Step 1 Kinase Panel Screen Kinase Panel Screen Target Engagement Assay->Kinase Panel Screen If target is engaged On-Target Effect On-Target Effect Target Engagement Assay->On-Target Effect If target is NOT engaged CRISPR KO Validation CRISPR KO Validation Kinase Panel Screen->CRISPR KO Validation Identify potential off-targets CRISPR KO Validation->On-Target Effect If phenotype is rescued Off-Target Effect Off-Target Effect CRISPR KO Validation->Off-Target Effect If phenotype persists G cluster_1 Cellular Signaling Inhibitor Inhibitor Target Kinase Target Kinase Inhibitor->Target Kinase On-target binding Off-Target Kinase Off-Target Kinase Inhibitor->Off-Target Kinase Off-target binding Downstream Pathway Downstream Pathway Target Kinase->Downstream Pathway Expected Phenotype Expected Phenotype Downstream Pathway->Expected Phenotype Unintended Pathway Unintended Pathway Off-Target Kinase->Unintended Pathway Unexpected Phenotype Unexpected Phenotype Unintended Pathway->Unexpected Phenotype

References

Technical Support Center: C-247 Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C-247. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during experiments with the novel kinase inhibitor, this compound.

Compound Profile: this compound

This compound is a potent and selective inhibitor of the novel kinase, Apoptosis Signal-regulating Kinase 7 (ASK7), a key regulator in the pro-apoptotic signaling cascade. Due to its targeted mechanism, this compound is under investigation for various therapeutic applications. However, as with any novel compound, consistent and reproducible experimental results are paramount. This guide provides answers to frequently asked questions and detailed troubleshooting for common experimental assays.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 value of this compound in our cell viability assays. What are the potential causes?

High variability in IC50 values is a common issue and can stem from several factors.[1][2] Inconsistent cell seeding density is a primary contributor to variability.[1] Ensure a homogenous cell suspension before and during plating. Pipetting errors, whether with cells, this compound dilutions, or assay reagents, can also introduce significant variations.[1][2] We recommend regular pipette calibration. Furthermore, the "edge effect" in multi-well plates, where wells on the perimeter are more susceptible to evaporation, can concentrate the compound and affect cell health.[1][2][3]

Q2: Our Western blot results for downstream targets of ASK7 show inconsistent band intensities after this compound treatment. How can we troubleshoot this?

Inconsistent Western blot results can be frustrating. Common causes include variability in sample preparation, uneven protein transfer, and issues with antibody incubations.[4][5][6] To enhance consistency, standardize your experimental conditions, including sample lysis and protein quantification methods.[6] The use of internal loading controls, such as β-actin or GAPDH, is crucial to normalize for any variations in protein loading.[6] If you observe weak or no signal, consider optimizing the primary antibody concentration and extending the incubation time.[7][8] Conversely, high background can be mitigated by ensuring adequate blocking and thorough washing steps.[5][6][7]

Q3: We are experiencing high background noise in our kinase assays with this compound. What are the likely sources and solutions?

High background in kinase assays can obscure the true signal.[9] This can be caused by contaminated reagents, so it is recommended to use fresh, high-purity materials and filter-sterilize buffers.[9] Sub-optimal concentrations of ATP, substrate, or the detection reagents themselves can also lead to non-specific signal generation.[9] It is advisable to titrate these components to find the optimal balance. Additionally, the test compound this compound itself might interfere with the assay signal, for instance, through autofluorescence in fluorescence-based assays.[9]

Q4: this compound appears to have poor solubility in our aqueous assay buffers. How can we address this?

Poor solubility is a frequent challenge with novel small molecules. If a compound precipitates in the culture medium or assay buffer, its effective concentration is unknown, leading to inconsistent results.[3] It is crucial to determine the solubility of this compound in your specific experimental media. To improve solubility, consider the use of a co-solvent like DMSO, but be mindful of its potential toxicity to cells at higher concentrations.[1] The final DMSO concentration should typically not exceed 0.1% and a vehicle control with the same DMSO concentration should always be included.[1]

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, XTT)
Problem Potential Cause Recommended Solution
High Well-to-Well Variability Uneven cell seeding.[1]Ensure thorough mixing of cell suspension before and during plating.
Pipetting errors.[1]Calibrate pipettes regularly and use consistent pipetting technique.
Edge effects in the microplate.[1][3]Avoid using outer wells for experimental samples; fill them with sterile media or PBS.
Low Signal or High Background Suboptimal cell number.Optimize cell seeding density for your specific cell line.
Contamination of reagents or culture.[1][3]Use sterile techniques and regularly check for microbial contamination.
Interference from this compound or phenol (B47542) red in media.[3]Run compound-only controls and consider using phenol red-free media for the assay.
Inconsistent Dose-Response Curve Instability of this compound in culture media.Prepare fresh dilutions of this compound for each experiment.
Incorrect serial dilutions.Double-check calculations and technique for serial dilutions.
Western Blot Analysis
Problem Potential Cause Recommended Solution
Weak or No Signal Insufficient protein transfer.[4][8]Verify transfer efficiency using Ponceau S staining.[4]
Low primary antibody concentration or affinity.[7][8]Increase antibody concentration or incubation time (e.g., overnight at 4°C).[7]
Inactive secondary antibody or substrate.Use fresh reagents and ensure proper storage.
High Background Inadequate blocking.[4][7]Optimize blocking buffer (e.g., switch between BSA and non-fat milk) and incubation time.[6]
Insufficient washing.[4]Increase the number and duration of wash steps.
High antibody concentration.[7]Titrate primary and secondary antibody concentrations to the optimal dilution.
Non-Specific Bands Antibody is not specific enough.[5][8]Use affinity-purified antibodies and consider performing a BLAST search to check for cross-reactivity.
Proteolytic degradation of the target protein.Add protease inhibitors to your lysis buffer.
Too much protein loaded.[7]Reduce the amount of protein loaded per lane.
Kinase Assays
Problem Potential Cause Recommended Solution
High Variability Between Replicates Pipetting inaccuracy.[2][10]Ensure pipettes are calibrated; use a master mix for dispensing reagents.[2]
Temperature fluctuations.[2][10]Allow all reagents and plates to equilibrate to the assay temperature before starting.
Inconsistent incubation times.[2][10]Standardize all incubation steps precisely.
Weak Signal Inactive kinase or substrate.Use a known active kinase and substrate as a positive control.
Suboptimal ATP concentration.Titrate ATP concentration; ensure it is not limiting the reaction.
Inhibitory contaminants in reagents.[9]Use high-purity reagents and water.
High Background Signal Contaminated reagents (e.g., with ATPases).[9]Use fresh, high-quality reagents.
This compound interference with detection method.[9]Run controls with this compound in the absence of kinase to assess for direct effects on the assay signal.

Experimental Protocols

Standard MTT Cell Viability Assay Protocol

The MTT assay measures cell viability based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[11]

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12][13]

  • Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C to allow for the conversion of MTT to formazan.[14]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.[11]

General Western Blot Protocol
  • Sample Preparation: Lyse cells treated with this compound and controls in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[6]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol is a general guideline for a luminescence-based kinase assay that measures ATP consumption.

  • Reagent Preparation: Prepare Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT), ATP solution, and the kinase substrate.

  • Assay Setup: In a white 96-well plate, add the following to each well:

    • Kinase Reaction Buffer

    • This compound at various concentrations (or vehicle control)

    • ASK7 Kinase

    • Kinase Substrate

  • Reaction Initiation: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time within the linear range of the reaction.

  • Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.[9]

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the signal.[9]

  • Luminescence Reading: Measure the luminescence using a plate reader. A decrease in signal indicates kinase activity (ATP consumption).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays cell_culture Cell Culture treatment Cell Treatment with this compound cell_culture->treatment compound_prep This compound Dilution compound_prep->treatment viability Cell Viability Assay treatment->viability western Western Blot treatment->western kinase Kinase Assay treatment->kinase signaling_pathway stress Cellular Stress ask7 ASK7 stress->ask7 c247 This compound c247->ask7 downstream Downstream Substrate ask7->downstream apoptosis Apoptosis downstream->apoptosis troubleshooting_logic start Inconsistent Results check_reagents Check Reagent Quality and Concentration start->check_reagents check_cells Verify Cell Health and Density check_reagents->check_cells No Issue reagent_issue Prepare Fresh Reagents check_reagents->reagent_issue Issue Found check_protocol Review Experimental Protocol check_cells->check_protocol No Issue cell_issue Optimize Cell Culture Conditions check_cells->cell_issue Issue Found protocol_issue Standardize Protocol Steps check_protocol->protocol_issue Issue Found end Consistent Results reagent_issue->end cell_issue->end protocol_issue->end

References

improving C-247 bioavailability in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for C-247. This guide is designed for researchers, scientists, and drug development professionals investigating the in vivo applications of this compound.

Important Note on Compound Identification: The designation "this compound" is used for multiple distinct chemical entities in scientific literature. This technical support center focuses specifically on This compound, the second-generation small molecule inhibitor of Fatty Acid Synthase (FAS) , which has shown anti-neoplastic activity in preclinical cancer models.[1] If you are working with a different compound designated as this compound, such as the antifungal agent SCY-247, this guide may not be applicable.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or inconsistent anti-tumor efficacy of this compound in my in vivo models, despite promising in vitro results?

A1: A common reason for this discrepancy is poor oral bioavailability. Bioavailability is the fraction of an administered drug that reaches systemic circulation to exert its effect.[2] Many potent small molecule inhibitors like this compound are lipophilic and have poor aqueous solubility, which limits their absorption from the gastrointestinal (GI) tract.[3][4] This can lead to sub-therapeutic plasma concentrations and high variability between subjects, masking the true efficacy of the compound.[5]

Q2: What are the primary molecular and physicochemical factors limiting this compound's oral bioavailability?

A2: For a lipophilic small molecule like this compound, the primary barriers are typically:

  • Low Aqueous Solubility: The compound must dissolve in the aqueous environment of the GI tract before it can be absorbed. Poor solubility is a major rate-limiting step for absorption.[5][6]

  • First-Pass Metabolism: After absorption from the gut, the drug travels through the portal vein to the liver before reaching systemic circulation. In the liver, it can be extensively metabolized by enzymes (like Cytochrome P450s), reducing the amount of active drug that reaches the rest of the body.[3]

  • Poor Permeability: The drug must pass through the intestinal cell wall to enter the bloodstream. While lipophilicity can aid in this, other factors can limit permeability.

Q3: What initial formulation strategies can I explore to improve the oral bioavailability of this compound?

A3: The choice of strategy depends on the specific properties of this compound, but common starting points for poorly soluble drugs include:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.[3][6] This is often achieved through micronization or nanonization (creating a nanosuspension).[4][6]

  • Amorphous Solid Dispersions: Converting the crystalline drug into a higher-energy amorphous state, typically dispersed within a polymer matrix, can significantly increase its solubility and dissolution rate.[5]

  • Lipid-Based Formulations: Dissolving this compound in oils, surfactants, and co-solvents can improve solubilization in the gut. Self-emulsifying drug delivery systems (SEDDS) are advanced lipid formulations that form fine emulsions upon contact with GI fluids, enhancing absorption.[4][7]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[4][6]

Troubleshooting Guides

Issue: My standard this compound suspension formulation yields low and highly variable plasma concentrations in rodents.

This is a classic sign of dissolution-rate-limited absorption. To overcome this, a formulation that enhances the solubility and dissolution rate of this compound is required.

Recommended Action Plan:

  • Characterize Physicochemical Properties: If not already done, determine the aqueous solubility of this compound at different pH values (e.g., pH 1.2, 4.5, 6.8 to simulate the GI tract) and its logP value. This data will help guide formulation selection.

  • Evaluate Advanced Formulations: Compare your standard suspension with one or more solubility-enhancing formulations in an in vivo pharmacokinetic (PK) study. A nanosuspension or a SEDDS are excellent, well-established options.

  • Conduct a Comparative PK Study: Dose different formulations to separate groups of animals (e.g., rats) and measure the plasma concentration of this compound over time to determine key PK parameters.

Data Presentation: Pharmacokinetic Parameters of this compound Formulations

The following table presents hypothetical data from a preclinical oral PK study in rats, comparing different formulation approaches for this compound at a dose of 30 mg/kg.

Formulation TypeCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension (Control) 150 ± 454.0950 ± 310100%
Micronized Suspension 320 ± 802.02,100 ± 550221%
Nanosuspension 850 ± 1501.06,800 ± 980716%
SEDDS 1100 ± 2101.08,500 ± 1300895%

Data are represented as mean ± standard deviation. Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the plasma concentration-time curve.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling

Objective: To produce a stable nanosuspension of this compound to improve its dissolution rate and oral bioavailability.

Materials:

  • This compound drug substance

  • Stabilizer solution (e.g., 1% w/v Hydroxypropyl methylcellulose (B11928114) (HPMC) or Poloxamer 188 in deionized water)

  • Milling media (e.g., 0.5 mm yttrium-stabilized zirconium oxide beads)

  • High-energy planetary ball mill or similar media mill

Procedure:

  • Prepare the stabilizer solution by dissolving the chosen stabilizer in deionized water.

  • Create a pre-suspension by dispersing this compound powder into the stabilizer solution at a defined concentration (e.g., 5% w/v).

  • Add the pre-suspension and the milling media to the milling chamber. A typical bead-to-drug-suspension volume ratio is 1:1.

  • Begin milling at a high speed (e.g., 2000 RPM). The process should be carried out in a temperature-controlled environment to prevent overheating.

  • Periodically take samples (e.g., every 30 minutes) and measure the particle size using a dynamic light scattering (DLS) instrument.

  • Continue milling until the desired particle size is achieved (typically <200 nm with a narrow polydispersity index <0.3).

  • Separate the nanosuspension from the milling media by pouring the mixture through a sieve.

  • Store the final nanosuspension at 4°C. Characterize for particle size, zeta potential, and drug concentration before in vivo use.

Protocol 2: In Vivo Oral Pharmacokinetic Study in Rats

Objective: To determine and compare the pharmacokinetic profiles of different this compound formulations after oral administration.

Animal Model: Male Sprague-Dawley rats (250-300g).

Procedure:

  • Acclimatization: Acclimate animals for at least 3 days before the study.

  • Fasting: Fast the rats overnight (approx. 12-16 hours) before dosing, with free access to water.

  • Group Allocation: Randomly assign animals to different formulation groups (e.g., Control Suspension, Nanosuspension, SEDDS). A typical group size is n=4-6.

  • Dosing: Administer the respective this compound formulation via oral gavage at the target dose (e.g., 30 mg/kg). Record the exact time of dosing for each animal.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or saphenous vein at predetermined time points into tubes containing an anticoagulant (e.g., K2EDTA). Recommended time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Separation: Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters (Cmax, Tmax, AUC) for each animal and determine the group averages.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_hypothesis Hypothesis cluster_dev Formulation Development cluster_test Preclinical Testing cluster_outcome Outcome problem Low / Variable In Vivo Efficacy of this compound hypothesis Poor Oral Bioavailability due to Low Solubility problem->hypothesis formulate Develop Advanced Formulations (e.g., Nanosuspension, SEDDS) hypothesis->formulate pk_study Conduct Comparative In Vivo PK Study in Rats formulate->pk_study analysis Analyze Plasma Samples (LC-MS/MS) pk_study->analysis data Calculate PK Parameters (Cmax, AUC) analysis->data outcome Select Lead Formulation with Improved Bioavailability data->outcome

Caption: Workflow for improving the in vivo bioavailability of this compound.

fas_pathway cluster_inputs Substrates cluster_enzyme Enzyme cluster_output Products & Effects acetyl_coa Acetyl-CoA fasn Fatty Acid Synthase (FASN) acetyl_coa->fasn malonyl_coa Malonyl-CoA malonyl_coa->fasn palmitate Palmitate (Fatty Acids) fasn->palmitate lipids Membrane Lipids, Signaling Molecules palmitate->lipids proliferation Tumor Cell Proliferation & Survival lipids->proliferation inhibitor This compound inhibitor->fasn Inhibition

Caption: this compound inhibits the Fatty Acid Synthase (FAS) pathway.

References

Technical Support Center: C-247 Vehicle Control for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a specific vehicle control agent designated "C-247" did not yield a commercially available or academically documented product for in vivo studies. It is possible that "this compound" is a proprietary internal designation, a misnomer, or a typographical error. This support center provides comprehensive guidance on the principles and practices of vehicle control selection and troubleshooting for in vivo research, which are broadly applicable to a wide range of vehicle formulations.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental purpose of a vehicle control in an in vivo study?

A vehicle control group is essential for distinguishing the pharmacological effects of a test compound from any potential biological effects of the solvent or carrier used to deliver it.[1][2] This group receives the same formulation as the experimental group, but without the active pharmaceutical ingredient (API).[1] This allows researchers to isolate the true effect of the drug candidate.

Q2: What are the key characteristics of an ideal in vivo vehicle?

The selection of an appropriate vehicle is a critical step in experimental design. An ideal vehicle should:

  • Effectively solubilize or suspend the test compound: Ensuring a homogenous formulation for accurate and consistent dosing.[1]

  • Be non-toxic and well-tolerated: The vehicle should not cause adverse effects in the animal model at the intended concentration and volume.[1]

  • Be biologically inert: It should not have any pharmacological effects of its own or interfere with the biological process being studied.

  • Not alter the ADME properties of the test compound: The vehicle should not affect the absorption, distribution, metabolism, or excretion of the drug.[1]

  • Be chemically stable: It should not react with the test compound or degrade over time.[1]

Q3: What are some commonly used vehicles for in vivo studies?

The choice of vehicle depends heavily on the physicochemical properties of the test compound, the route of administration, and the animal model. Common vehicles include:

  • Aqueous solutions: Saline (0.9% NaCl) and Phosphate-Buffered Saline (PBS) are common for water-soluble compounds.[3] Carboxymethylcellulose (CMC) can be used to create suspensions.[3]

  • Oils: Corn oil, sesame oil, and olive oil are often used for lipophilic compounds administered orally or via injection.[1]

  • Solvent mixtures: For poorly soluble compounds, co-solvents like Dimethyl sulfoxide (B87167) (DMSO), polyethylene (B3416737) glycol (PEG), and ethanol (B145695) may be used, often in combination and diluted to minimize toxicity.[1][4]

Q4: What is the maximum recommended concentration of DMSO for in vivo studies?

While a powerful solvent, DMSO can have biological effects and toxicity.[3][5] The final concentration of DMSO should be kept as low as possible. For many applications, a final concentration of ≤10% is a common target, but the lowest effective concentration should always be determined through tolerability studies.[3] It's crucial to include a vehicle control group with the exact same DMSO concentration as the treatment group.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Adverse effects in the vehicle control group (e.g., weight loss, lethargy, irritation at the injection site) The vehicle itself may be causing toxicity at the administered dose or concentration.[6] Contamination of the vehicle (e.g., with endotoxins). Improper pH or osmolality of the formulation.Conduct a dose-range finding and tolerability study with the vehicle alone.[1][6] Consider alternative, better-tolerated vehicles.[6] Ensure the vehicle is sterile and endotoxin-free. Adjust the pH to be near-neutral and ensure the formulation is isotonic if possible.[1]
High variability in experimental data within the vehicle control group Inconsistent preparation of the vehicle formulation. Non-homogenous suspension of the vehicle components. Variable dosing volumes.Standardize the protocol for preparing the vehicle formulation.[1] Ensure uniform suspension through consistent mixing (e.g., vortexing, stirring) before each dose.[1] Use calibrated equipment for accurate and consistent dosing.[1]
Precipitation of the test compound in the vehicle Inappropriate vehicle selection for the compound's solubility. Incorrect pH of the vehicle. Temperature fluctuations affecting solubility.Screen a panel of vehicles with varying polarities to find a more suitable option.[1] Adjust the pH of the vehicle to enhance the solubility of the test compound.[1] Prepare formulations fresh daily and store them at an appropriate and consistent temperature.[1]
Test compound appears unstable in the vehicle Chemical reaction between the vehicle and the test compound. Degradation of the compound over time, potentially accelerated by vehicle components.Assess the chemical compatibility of the vehicle and the test compound.[1] Prepare the formulation immediately before administration. Conduct stability studies of the compound in the chosen vehicle.

Experimental Protocols

Protocol 1: Vehicle Tolerability Study

Objective: To determine the maximum tolerated dose (MTD) and assess any adverse effects of a novel or unfamiliar vehicle in the chosen animal model.

Methodology:

  • Select a small cohort of animals (e.g., n=3-5 per group) representative of the main study population.

  • Prepare several concentrations of the vehicle, including the intended concentration for the main study and at least two higher concentrations.

  • Administer the vehicle to the respective groups using the same route and volume as planned for the main study.

  • Include a control group that receives no treatment or a known safe vehicle (e.g., saline).

  • Monitor the animals closely for a defined period (e.g., 48-72 hours) for clinical signs of toxicity, including but not limited to:

    • Changes in body weight

    • Changes in food and water intake

    • Behavioral changes (e.g., lethargy, agitation)

    • Physical signs (e.g., ruffled fur, abnormal posture)

    • Injection site reactions

  • Based on the observations, select the highest concentration of the vehicle that is well-tolerated for use in the main experiment.

Protocol 2: Preparation of a Homogenous Suspension

Objective: To prepare a uniform and stable suspension of a poorly soluble compound for consistent dosing.

Materials:

  • Test compound (powdered)

  • Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in sterile water)

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Calibrated dosing syringes

Methodology:

  • Calculate and weigh the required amount of the test compound.

  • Levigate the powder in a mortar with a small amount of the vehicle to create a smooth, uniform paste. This step is crucial to break down any clumps.

  • Gradually add the remaining volume of the vehicle while continuously mixing.

  • Transfer the suspension to a suitable container and place it on a magnetic stirrer for a defined period (e.g., 30-60 minutes) to ensure complete and uniform dispersion.

  • Visually inspect the suspension for uniformity before each administration. If settling occurs, ensure the suspension is thoroughly mixed immediately before drawing each dose.

Visualizations

VehicleSelectionWorkflow Vehicle Selection Workflow A Define Test Compound Properties (Solubility, Stability) C Initial Vehicle Screening (Literature Review, Common Vehicles) A->C B Determine Route of Administration (e.g., Oral, IV, IP) B->C D Solubility/Suspension Testing C->D E Is Compound Soluble/Homogenous? D->E F Vehicle Tolerability Study E->F Yes I Reformulate or Re-screen Vehicles E->I No G Is Vehicle Well-Tolerated? F->G H Select Vehicle for In Vivo Study G->H Yes G->I No I->D

Caption: Workflow for selecting a suitable vehicle control.

TroubleshootingFlowchart Troubleshooting Unexpected Vehicle Control Effects start Unexpected Effects in Vehicle Control Group q1 Are the effects consistent across all animals? start->q1 a1_yes Systemic Issue q1->a1_yes Yes a1_no Individual Animal or Dosing Issue q1->a1_no No check_prep Review Vehicle Preparation Protocol a1_yes->check_prep check_dose Verify Dosing Technique and Volume a1_no->check_dose q2 Is the vehicle formulation new or recently changed? check_prep->q2 reassess Re-evaluate Vehicle Choice check_dose->reassess a2_yes Run Vehicle Tolerability Study q2->a2_yes Yes a2_no Investigate Environmental Factors q2->a2_no No a2_yes->reassess check_contam Test Vehicle for Contaminants (e.g., Endotoxins) a2_no->check_contam check_contam->reassess

Caption: Troubleshooting pathway for unexpected effects in a vehicle control group.

References

Technical Support Center: Mitigating C-247 Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A Fictionalized Resource Based on Publicly Available Data on BIA 10-2474

Disclaimer: The compound "C-247" is not a publicly recognized research compound. This technical support center has been created for illustrative purposes and is based on the publicly available information regarding the fatty acid amide hydrolase (FAAH) inhibitor BIA 10-2474 , which exhibited severe neurotoxicity in a clinical trial. The information provided here is intended for drug development professionals and researchers as a guide to potential issues and mitigation strategies when working with novel compounds that have a risk of unforeseen toxicity.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary known toxicity associated with this compound (based on BIA 10-2474 data)?

A1: The primary and most severe toxicity observed is acute, irreversible neurotoxicity, which manifested in a clinical trial as hemorrhagic and necrotic brain lesions, particularly in the brainstem and cerebellum.[1][2] This led to severe neurological symptoms, including ataxia, dysarthria, and in one case, death.[2]

Q2: Was this toxicity predicted by preclinical animal studies?

A2: No, the severe neurotoxicity seen in humans was not predicted by the standard regulatory toxicology studies conducted in four animal species (mice, rats, dogs, and monkeys).[3][4] While some adverse events, including animal deaths at high doses, were noted in preclinical studies, they were not considered predictive of the specific and severe neurotoxicity observed in humans.[3] This highlights a significant challenge in translating preclinical safety data to human clinical trials.

Q3: What is the suspected mechanism of this compound toxicity?

A3: The exact mechanism remains unknown, but the leading hypothesis is that the toxicity is due to off-target effects.[3][5] this compound (as BIA 10-2474) is a potent inhibitor of fatty acid amide hydrolase (FAAH). However, it has been shown to inhibit other serine hydrolases, such as ABHD6 and CES1, which are involved in lipid metabolism.[2][6][7] This off-target activity may lead to a disruption of lipid networks in the brain, contributing to the observed neurotoxicity.[6][7] Another theory suggests that a metabolite of the compound could be responsible for the harmful effects.[3][8]

Q4: Are there any known formulation strategies that could mitigate this compound toxicity?

A4: While specific formulation strategies for this compound have not been published, general principles of formulation design can be applied to potentially reduce toxicity. These strategies aim to modify the pharmacokinetic profile of the drug to minimize peak plasma concentrations (Cmax) while maintaining therapeutic exposure (AUC), or to alter the drug's distribution to the brain.[9] Approaches could include developing controlled-release formulations or utilizing nanocarriers to modify biodistribution.[10][11] However, given the irreversible nature of the observed toxicity with BIA 10-2474, the effectiveness of such strategies would need to be carefully evaluated.

II. Troubleshooting Guides

This section provides guidance on how to address specific issues that may arise during preclinical studies with this compound or similar compounds.

Issue 1: Unexpected Neurological Signs in Animal Models

  • Problem: Animals are exhibiting tremors, ataxia, abnormal gait, or loss of balance.[12][13]

  • Troubleshooting Steps:

    • Immediate Action: Document the signs, reduce the dose or temporarily halt dosing in the affected cohort.

    • Dose-Response Assessment: If not already done, conduct a thorough dose-escalation study to establish the No Observed Adverse Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD).[12][13]

    • Neurobehavioral Assessment: Implement a battery of neurobehavioral tests to quantify the observed deficits. (See Experimental Protocols section for details).

    • Histopathology: At the end of the study, perform a detailed neurohistopathological examination of the brain and spinal cord, paying close attention to the cerebellum and brainstem.[1]

    • Consider Off-Target Effects: Investigate potential off-target activities of the compound, especially on other serine hydrolases.

Issue 2: Discrepancy Between Animal and Human Toxicity Data

  • Problem: Preclinical animal studies did not predict the severe neurotoxicity observed in human trials (a known issue with BIA 10-2474).

  • Potential Reasons and Mitigation Strategies:

    • Species-Specific Metabolism: Human and animal models may metabolize the compound differently, leading to the formation of unique toxic metabolites in humans.

      • Recommendation: Conduct in vitro metabolism studies using human and animal liver microsomes to compare metabolite profiles early in development.

    • Differential Off-Target Effects: The compound may have different off-target binding profiles in humans compared to the animal species tested.

      • Recommendation: Utilize in silico screening and in vitro assays with human and animal tissue to assess off-target binding promiscuity.[2]

    • Limitations of Standard Toxicology Endpoints: Routine toxicology studies may not be sensitive enough to detect subtle or novel forms of neurotoxicity.

      • Recommendation: Incorporate more sensitive and specialized endpoints in preclinical studies, such as advanced neurobehavioral assessments, and consider non-traditional endpoints like lipidomics.

III. Data Presentation

Table 1: Summary of Preclinical Toxicology Findings for BIA 10-2474 (as a proxy for this compound)

SpeciesStudy DurationDoses AdministeredKey FindingsNOAEL
Rat 13 weeksUp to 100 mg/kg/dayReduced sperm count at ≥50 mg/kg/day. Maternal and developmental toxicity at 75 mg/kg/day.[14][15]10 mg/kg/day (general toxicity), 25 mg/kg/day (maternal, pregnancy)[3][15]
Dog 4 and 13 weeks20, 50, 100 mg/kg/dayAt 100 mg/kg/day: tremor, loss of balance, abnormal gait, bronchopneumonia.[12][13] In the 13-week study, doses were reduced due to adverse signs at 50 and 100 mg/kg/day.[12][13]50 mg/kg/day (4-week study)[12][13]
Monkey Up to 13 weeksDose escalation studiesSome animal deaths or euthanasia at high doses were reported by regulatory agencies, though not in the initial trial protocol.[3]75 mg/kg/day[3]
Mouse Not specified in detailNot specified in detailCNS effects considered common for rodents in such studies.[14]Not specified

IV. Experimental Protocols

1. Protocol for Neurobehavioral Assessment in Rodents

  • Objective: To quantitatively assess motor coordination, balance, and general activity in rodents treated with this compound.

  • Methodologies:

    • Open Field Test: To assess locomotor activity and anxiety-like behavior.

      • Place the animal in the center of a square arena (e.g., 50x50 cm).

      • Record movement for a set period (e.g., 10 minutes) using an automated tracking system.

      • Parameters to measure: total distance traveled, time spent in the center versus the periphery, rearing frequency.

    • Rotarod Test: To evaluate motor coordination and balance.

      • Train the animals on a rotating rod at a constant speed for several days.

      • During the test, the rod accelerates, and the latency to fall is recorded.

      • A shorter latency to fall in the treated group compared to the control group indicates impaired motor coordination.[9]

    • Grip Strength Test: To measure forelimb and hindlimb muscle strength.

      • Allow the animal to grasp a wire mesh grid connected to a force meter.

      • Gently pull the animal away from the grid until it releases its grip.

      • Record the peak force exerted by the animal.

  • Experimental Workflow:

    G cluster_0 Pre-treatment cluster_1 Treatment Phase cluster_2 Post-treatment Assessment A Animal Acclimatization B Baseline Neurobehavioral Assessment A->B C Administer this compound or Vehicle B->C D Daily Cage-side Observations C->D E Repeat Neurobehavioral Battery D->E F Tissue Collection for Histopathology E->F

    Workflow for Neurobehavioral Toxicity Assessment.

2. Protocol for Brain Tissue Lipidomics Analysis

  • Objective: To identify changes in the brain lipid profile of animals treated with this compound, which may indicate off-target effects on lipid-metabolizing enzymes.

  • Methodology:

    • Tissue Collection: At the end of the study, euthanize animals and rapidly dissect the brain. Isolate specific regions of interest (e.g., cerebellum, brainstem).

    • Lipid Extraction: Homogenize brain tissue and perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure.[12][16][17]

    • Mass Spectrometry: Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS) to separate, identify, and quantify different lipid species.[18]

    • Data Analysis: Compare the lipid profiles of this compound-treated animals to vehicle-treated controls to identify significant alterations in lipid levels.

  • Signaling Pathway Implicated by Off-Target Effects:

    G C247 This compound FAAH FAAH (On-Target) C247->FAAH Inhibition OffTarget Off-Target Serine Hydrolases (e.g., ABHD6, CES1) C247->OffTarget Inhibition Anandamide Anandamide FAAH->Anandamide Degrades Therapeutic Therapeutic Effect Anandamide->Therapeutic Lipid Other Lipid Substrates OffTarget->Lipid Metabolizes Toxicity Neurotoxicity Lipid->Toxicity Dysregulation

    Hypothesized On- and Off-Target Signaling of this compound.

This technical support center provides a framework for understanding and addressing the potential toxicity of this compound, based on the lessons learned from BIA 10-2474. Researchers working with novel compounds, particularly those targeting the endocannabinoid system or other serine hydrolases, should consider these potential pitfalls and implement rigorous monitoring and mitigation strategies in their preclinical animal models.

References

Technical Support Center: C-247 (SCY-247) Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antifungal compound SCY-247. The focus is on addressing issues related to signal-to-noise ratio in biochemical assays targeting its mechanism of action.

A Note on "C-247": The compound referred to as "this compound" in the context of antifungal drug development is likely SCY-247 , a second-generation triterpenoid (B12794562) that inhibits (1,3)-β-D-glucan synthase. This guide is centered around a common fluorescence-based assay for this enzyme, as signal-to-noise is a critical parameter in such assays.

Frequently Asked Questions (FAQs)

Q1: What is the signal-to-noise ratio (S/N) and why is it important in a glucan synthase assay?

A: The signal-to-noise ratio (S/N) is a measure that compares the level of the desired signal (e.g., fluorescence from the glucan product) to the level of background noise.[1] A high S/N ratio is crucial for distinguishing a true biological effect from random fluctuations in the assay, ensuring data reliability and sensitivity.[1]

Q2: What are the common causes of a low signal-to-noise ratio in a glucan synthase assay?

A: A low S/N ratio can be caused by two main factors: a weak signal or a high background. A weak signal may result from low enzyme activity, suboptimal reagent concentrations, or incorrect incubation times.[2] High background can be caused by nonspecific binding of reagents, autofluorescence from assay components, or contaminated reagents.[2][3]

Q3: How do I choose the right controls for my glucan synthase assay?

A: To properly troubleshoot and validate your assay, you should include several controls:

  • Positive Control: A known inhibitor of glucan synthase (e.g., an echinocandin) to ensure the assay can detect inhibition.

  • Negative Control (No Inhibitor): Shows the maximum enzyme activity and serves as a reference for calculating percent inhibition.

  • No Enzyme Control: Contains all reaction components except the glucan synthase enzyme to determine the background signal from the substrate and other reagents.

  • No Substrate Control: Contains all components except the substrate (UDP-glucose) to check for any signal generated by the enzyme preparation or other components in the absence of the reaction.

Q4: Can the test compound, like SCY-247, interfere with the assay readout?

A: Yes, test compounds can interfere with fluorescence-based assays.[2] A compound that is naturally fluorescent at the excitation and emission wavelengths of the assay will create a high background and a false positive or negative result. It is important to test the fluorescence of the compound alone at the assay concentration.

Troubleshooting Guide: Signal-to-Noise Ratio

This guide addresses specific issues you may encounter during your glucan synthase assay experiments.

Issue 1: High Background Signal

A high background signal can mask the true signal from your samples, leading to a poor signal-to-noise ratio.

Question: My negative controls and blank wells show a high fluorescence reading. What could be the cause and how can I fix it?

Answer: High background fluorescence is a common issue that can stem from several sources. Identifying the specific cause is key to resolving the problem.

Troubleshooting High Background

Potential Cause Identification Solution
Compound Interference Run a control with only the test compound in the assay buffer. A high signal indicates the compound is fluorescent.If possible, use a different detection method or find alternative excitation/emission wavelengths to minimize compound fluorescence.
Contaminated Reagents Test each reagent individually for fluorescence (assay buffer, substrate solution, stop solution).Prepare fresh reagents using high-purity water and components.[2]
Substrate Instability Incubate the substrate (UDP-glucose) in the assay buffer without the enzyme and measure fluorescence over time. An increase in signal suggests instability.Prepare substrate solutions fresh for each experiment. Consider adjusting the buffer pH if instability is observed.[2]
Inadequate Washing/Blocking (if applicable) This is more common in ELISA-style assays but can apply if any binding steps are used.Ensure thorough washing between steps to remove unbound reagents. Use an effective blocking buffer to prevent non-specific binding.[4]
Issue 2: Low or Weak Signal

A weak signal can be difficult to distinguish from the background noise, resulting in low sensitivity and unreliable data.

Question: My positive controls and treated samples show very low fluorescence, close to the background level. What should I do?

Answer: A weak or absent signal suggests a problem with either the biological system or the assay components and protocol.

Troubleshooting Low Signal

Potential Cause Identification Solution
Inactive Enzyme Run a reaction with a fresh enzyme aliquot and optimal conditions. No activity points to an enzyme problem.Use a fresh aliquot of the enzyme stored at the recommended temperature (e.g., -80°C). Avoid repeated freeze-thaw cycles.[2]
Suboptimal Reagent Concentrations The concentrations of enzyme or substrate (UDP-glucose) may be too low.Perform titration experiments to determine the optimal concentrations of both the enzyme and the substrate. For competitive inhibitors, the substrate concentration should ideally be at or near its Km value.[5][6]
Incorrect Instrument Settings The gain setting on the plate reader may be too low, or the excitation/emission wavelengths may be incorrect.Optimize the gain setting on your microplate reader. A higher gain can amplify a weak signal, but avoid detector saturation.[7] Verify the correct wavelengths for the fluorochrome (e.g., aniline (B41778) blue).
Incorrect Incubation Time/Temperature The reaction may not have proceeded long enough, or the temperature may be suboptimal for the enzyme.Perform a time-course experiment to determine the linear range of the reaction. Ensure the incubation temperature is optimal for glucan synthase activity (typically around 30°C).[2][8]

Visual Guides and Protocols

(1,3)-β-D-Glucan Synthase Mechanism of Action

The following diagram illustrates the simplified mechanism of action of (1,3)-β-D-glucan synthase and the inhibitory action of compounds like SCY-247.

G cluster_membrane Fungal Plasma Membrane GS Glucan Synthase (Enzyme) Glucan β-(1,3)-Glucan Chain (Product) GS->Glucan Polymerizes UDP_G UDP-Glucose (Substrate) UDP_G->GS Binds to active site SCY247 SCY-247 (Inhibitor) SCY247->GS Inhibits

Inhibition of (1,3)-β-D-Glucan Synthesis.
Experimental Workflow: Fluorescence-Based Glucan Synthase Assay

This diagram outlines the major steps in a typical fluorescence-based glucan synthase assay.

workflow prep 1. Prepare Reagents (Enzyme, Substrate, Inhibitor) mix 2. Mix Enzyme and Inhibitor (Pre-incubation) prep->mix start 3. Initiate Reaction (Add UDP-Glucose) mix->start incubate 4. Incubate (e.g., 30°C for 60 min) start->incubate stop 5. Stop Reaction (e.g., Add NaOH) incubate->stop aniline 6. Add Aniline Blue (Fluorochrome) stop->aniline read 7. Read Fluorescence aniline->read analyze 8. Analyze Data (Calculate IC50) read->analyze

Glucan Synthase Assay Workflow.
Troubleshooting Decision Tree

Use this logical workflow to diagnose common issues with your assay.

troubleshooting start Low S/N Ratio? high_bg High Background? start->high_bg Yes low_signal Low Signal? start->low_signal No high_bg->low_signal No check_reagents Check Reagent/Compound Fluorescence high_bg->check_reagents Yes check_enzyme Check Enzyme Activity (Fresh Aliquot) low_signal->check_enzyme Yes optimize_conc Optimize Enzyme/ Substrate Conc. check_enzyme->optimize_conc If enzyme is active optimize_settings Optimize Reader Settings (Gain, Wavelengths) optimize_conc->optimize_settings If signal still low

Troubleshooting Low Signal-to-Noise Ratio.

Detailed Experimental Protocol: Fluorescence-Based Glucan Synthase Assay

This protocol is adapted from established methodologies for fungal glucan synthase and is suitable for screening inhibitors like SCY-247.[1][3][9]

1. Reagents & Materials:

  • Enzyme Preparation: Purified or microsomal fraction containing glucan synthase from your fungal species of interest (e.g., Candida albicans).

  • Assay Buffer: e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 25% glycerol.

  • Substrate: UDP-glucose.

  • Activator: GTPγS (a non-hydrolyzable GTP analog).

  • Test Compound: SCY-247 or other inhibitors, serially diluted.

  • Stop Solution: 1.5 N NaOH.

  • Detection Reagent: Aniline blue solution.

  • Plate: Black, flat-bottom 96-well microplate suitable for fluorescence readings.

  • Microplate Reader: Capable of fluorescence detection.

2. Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare fresh dilutions of UDP-glucose and the test compound.

  • Assay Setup: In a 96-well black plate, add the following to each well:

    • Assay Buffer

    • GTPγS

    • Test compound at various concentrations (or vehicle for controls).

    • Enzyme preparation.

  • Pre-incubation: Gently mix and pre-incubate the plate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding UDP-glucose to all wells.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes. The exact time should be within the linear range of the reaction, which should be determined in a preliminary time-course experiment.[2]

  • Stop Reaction: Terminate the reaction by adding 1.5 N NaOH to each well.[2]

  • Solubilize Glucan: Incubate the plate at 80°C for 30 minutes to help solubilize the newly formed glucan product.[2]

  • Detection: Cool the plate to room temperature. Add the aniline blue solution to each well and incubate in the dark for 15-30 minutes.

  • Read Plate: Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths for the aniline blue-glucan complex.

  • Data Analysis: Subtract the background fluorescence (from "no enzyme" controls). Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

References

Technical Support Center: Troubleshooting C-247 Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the common issue of C-247 precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my cell culture medium?

Precipitation of this compound, a hydrophobic triterpenoid (B12794562) antifungal agent, can be triggered by several factors when introducing it into an aqueous cell culture environment.[1][2] Common causes include:

  • Poor Aqueous Solubility: The compound may have inherently low solubility in the aqueous environment of the cell culture medium.[2]

  • High Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the specific medium being used.[1][3]

  • Solvent Shock: Rapid dilution of a concentrated this compound stock solution (typically in DMSO) into the aqueous medium can cause the compound to "crash out" of solution.[1] This occurs when the local concentration of the compound exceeds its solubility before it has a chance to disperse.[1]

  • Interaction with Media Components: Salts (especially calcium and phosphate), proteins, and other components in the media can interact with this compound, reducing its solubility.[3][4]

  • Temperature and pH Shifts: Changes in temperature, such as adding a cold stock solution to warm media, or shifts in the medium's pH can negatively affect the stability and solubility of this compound.[1][2]

  • Improper Storage: Repeated freeze-thaw cycles of the this compound stock solution can lead to its precipitation over time.[1]

Q2: My this compound stock is in DMSO. What is the maximum final DMSO concentration I can use in my cell culture?

While DMSO is a common solvent for dissolving hydrophobic compounds, it can be toxic to cells at higher concentrations.[2][3] For most cell lines, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%, to avoid significant cytotoxicity.[2][3] It is crucial to include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments to account for any solvent effects.[2]

Q3: Can I just filter out the precipitate and use the remaining solution?

Filtering the medium after precipitation has occurred is generally not recommended.[2][3] The precipitate is the compound of interest, this compound. By filtering it out, you will be removing an unknown amount of the compound, leading to an inaccurate and lower-than-intended final concentration.[2] This will compromise the reliability and reproducibility of your experimental results. The best approach is to address the root cause of the precipitation.[2]

Q4: I observe precipitation after incubating my culture plates for a few hours or days. What could be the cause?

Delayed precipitation of this compound can be due to several factors:

  • Media Evaporation: Over time, especially in long-term cultures, water can evaporate from the media, increasing the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[2][3]

  • pH Changes: Cellular metabolism produces waste products that can alter the pH of the culture medium, which in turn can affect the solubility of this compound.[2]

  • Temperature Fluctuations: Repeatedly removing culture vessels from the stable environment of the incubator can cause temperature cycling, which may impact the compound's solubility.[3]

  • Compound Instability: this compound might degrade or interact with media components over time at 37°C, forming less soluble derivatives.

Troubleshooting Guides

Guide 1: Immediate Precipitation Upon Addition to Media

If you observe immediate cloudiness or precipitate when adding this compound to your media, follow this workflow:

G cluster_0 Troubleshooting Immediate Precipitation start Precipitate Observed Immediately stock_check 1. Check Stock Solution (e.g., 10 mM in DMSO) start->stock_check is_stock_clear Is it clear? stock_check->is_stock_clear warm_stock Gently warm (37°C) and vortex is_stock_clear->warm_stock No prewarm_media 2. Pre-warm Media to 37°C is_stock_clear->prewarm_media Yes warm_stock->is_stock_clear dilution_method 3. Modify Dilution Method prewarm_media->dilution_method serial_dilution Use serial/stepwise dilution in media dilution_method->serial_dilution dropwise Add dropwise while gently vortexing serial_dilution->dropwise is_clear Is solution clear? dropwise->is_clear success Proceed with Experiment is_clear->success Yes reduce_conc 4. Reduce Final Concentration is_clear->reduce_conc No solubility_test Perform solubility test to find max concentration reduce_conc->solubility_test consider_enhancers 5. Consider Solubility Enhancers solubility_test->consider_enhancers use_serum Use serum-containing media if possible consider_enhancers->use_serum

Caption: Workflow for addressing immediate this compound precipitation.

Guide 2: Delayed Precipitation (Post-Incubation)

If precipitation occurs after some time in the incubator, consider these factors:

Problem Potential Cause Recommended Solution
Crystals form on culture surface over time. Media Evaporation Ensure the incubator has adequate and calibrated humidity.[2][3] Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[3]
Media becomes cloudy after 24-48 hours. pH Shift Due to Cell Metabolism Ensure your incubator's CO2 level is correctly calibrated for the sodium bicarbonate concentration in your medium.[2] Consider using a medium with a more robust buffering system if the issue persists.
Precipitate appears after removing plates from the incubator. Temperature Fluctuations Minimize the time that culture vessels are outside the incubator.[3] If you need to perform manipulations, try to do so on a heated stage.
Precipitation in serum-free media. Lack of Solubilizing Proteins If experimentally viable, switch to a serum-containing medium. Serum proteins like albumin can bind to and help solubilize hydrophobic compounds.[2] Alternatively, consider commercially available solubility enhancers.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

This protocol helps you empirically determine the solubility limit of this compound in your specific cell culture medium.

  • Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure it is fully dissolved.

    • Pre-warm your complete cell culture medium (e.g., DMEM + 10% FBS) to 37°C.

    • Label a series of sterile microcentrifuge tubes with a range of final concentrations to be tested (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).

  • Serial Dilution:

    • Create an intermediate dilution of your this compound stock in pre-warmed media. For example, dilute the 10 mM stock 1:100 in media to get a 100 µM solution. Vortex gently but thoroughly.

    • Use this 100 µM intermediate solution to prepare the final concentrations in the labeled tubes.

  • Incubation and Observation:

    • Incubate the tubes at 37°C, 5% CO2 for a duration that mimics your experiment (e.g., 24 hours).

    • Visual Inspection: After incubation, carefully inspect each tube against a dark background for any signs of cloudiness or visible crystals.[1]

    • Microscopic Examination: For a more sensitive assessment, place a small drop from each tube onto a microscope slide and check for micro-precipitates under a microscope.[1]

  • Determination:

    • The highest concentration that remains completely clear, both visually and microscopically, is the maximum soluble concentration of this compound under these conditions.[1]

Solubility Test Data Summary
Final this compound ConcentrationMediumIncubation Time (h)Visual ObservationMicroscopic Observation
1 µMDMEM + 10% FBS24ClearNo Crystals
5 µMDMEM + 10% FBS24ClearNo Crystals
10 µMDMEM + 10% FBS24ClearNo Crystals
25 µMDMEM + 10% FBS24Slight HazeMicro-crystals present
50 µMDMEM + 10% FBS24CloudyAbundant Crystals
100 µMDMEM + 10% FBS24Visible PrecipitateLarge Crystal Aggregates
10 µMSerum-Free DMEM24CloudyAbundant Crystals
Protocol 2: Recommended Method for Preparing this compound Working Solution

This protocol utilizes a stepwise dilution method to minimize solvent shock.[1]

  • Stock Solution:

    • Ensure your this compound stock solution (e.g., 10 mM in DMSO) is fully dissolved. If crystals are present, warm the vial in a 37°C water bath and vortex until clear.[1]

    • Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1][2]

  • Pre-warm Media:

    • Warm the required volume of your complete cell culture medium to 37°C.[1][3]

  • Intermediate Dilution (Step 1):

    • Withdraw a small volume of the pre-warmed media (e.g., 500 µL).

    • Add the required volume of your this compound DMSO stock to this small volume of media. For example, to make a 10 µM final solution from a 10 mM stock, you would add 1 µL of stock to 1 mL of final media. First, add the 1 µL of stock to the 500 µL of media.

    • Vortex gently for 2-3 seconds to mix thoroughly.

  • Final Dilution (Step 2):

    • Transfer the entire volume of the intermediate dilution into the remaining pre-warmed media.

    • Invert the container several times or swirl gently to ensure even distribution. Avoid vigorous shaking, which can cause foaming and protein denaturation.

This compound Mechanism of Action and Cellular Interaction

This compound is a triterpenoid antifungal that acts by inhibiting (1,3)-β-D-glucan synthase, a key enzyme in the fungal cell wall synthesis pathway. While its primary target is fungal, researchers may investigate its off-target effects or its impact in host-pathogen interaction models. A hypothetical signaling pathway illustrates how this compound, by disrupting fungal cell wall integrity, could lead to the release of PAMPs (Pathogen-Associated Molecular Patterns) that are then recognized by host cell receptors.

G cluster_0 Fungal Cell cluster_1 Host Cell (e.g., Macrophage) C247 This compound GlucanSynthase Glucan Synthase C247->GlucanSynthase Inhibits BetaGlucan (1,3)-β-D-Glucan Synthesis GlucanSynthase->BetaGlucan CellWall Fungal Cell Wall (Compromised) BetaGlucan->CellWall PAMPs PAMPs Release (e.g., β-glucans) CellWall->PAMPs Dectin1 Dectin-1 Receptor PAMPs->Dectin1 Binds & Activates Syk Syk Kinase Dectin1->Syk NFkB NF-κB Pathway Syk->NFkB Cytokines Pro-inflammatory Cytokine Release (TNF-α, IL-6) NFkB->Cytokines

Caption: this compound's effect on fungi leading to host cell activation.

References

C-247 stability in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides essential guidance on the stability of the novel compound C-247 in various buffer systems, with troubleshooting guides and FAQs to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

A1: For optimal long-term stability, this compound should be stored as a solid powder at -20°C or below. For experimental use, it is recommended to prepare a concentrated stock solution in Dimethyl Sulfoxide (DMSO). To prevent degradation from repeated freeze-thaw cycles, it is highly advisable to aliquot the DMSO stock solution into single-use volumes and store them at -80°C for up to six months.[1]

Q2: Why is the choice of buffer system critical for experiments involving this compound?

A2: The pH of a formulation is a critical factor that directly affects the stability and solubility of many active pharmaceutical ingredients (APIs).[2] this compound, like many small molecules, is susceptible to pH-dependent degradation, such as hydrolysis.[2][3] Using an appropriate buffer system to maintain a stable pH within the optimal range is essential for ensuring the compound's integrity throughout an experiment, which in turn guarantees accurate and reproducible results.[4]

Q3: What are the common signs of this compound degradation in an experiment?

A3: Degradation of this compound can manifest in several ways. The most common indicators include:

  • Loss of biological activity: A gradual or sudden decrease in the expected potency of the compound in your assay.[5]

  • Inconsistent results: High variability in data between replicate wells, plates, or experiments.[5][6]

  • Physical changes: The appearance of precipitate, cloudiness, or a color change in the solution.

  • Chromatographic changes: The appearance of new peaks or a decrease in the area of the parent this compound peak when analyzed by High-Performance Liquid Chromatography (HPLC).[7]

Q4: How does pH influence the stability of this compound?

A4: The stability of this compound is highly dependent on pH. Based on internal studies, this compound exhibits greatest stability in slightly acidic to neutral conditions (pH 5.0 - 7.0). It is susceptible to base-catalyzed hydrolysis at pH levels above 8.0 and acid-catalyzed degradation below pH 4.0. Most drugs are found to be stable between pH 4 and 8.[3] Therefore, careful selection of a buffer system that maintains the pH within the optimal range is crucial for long-term experiments.

This compound Stability Data in Common Buffer Systems

The following table summarizes the stability of this compound (initial concentration 10 µM) in various common buffer systems at different temperatures. Data was generated using a stability-indicating HPLC method.[7]

Buffer System (50 mM)pHTemperature (°C)Time (hours)% this compound Remaining
Acetate4.0372485.2%
Acetate5.0372498.5%
Phosphate (PBS)7.444899.1%
Phosphate (PBS)7.425 (RT)2495.3%
Phosphate (PBS)7.4372489.7%
Tris-HCl8.0372475.4%
Bicarbonate9.037860.1%

Troubleshooting Guide

Q5: My this compound compound shows variable activity in cell-based assays. Could instability be the cause?

A5: Yes, inconsistent results in bioassays are a common sign of compound instability.[5] Instability can lead to a lower effective concentration of the active compound over the course of the experiment, resulting in underestimated activity and poor reproducibility.[5] Several factors could be at play, including the compound's chemical nature, the assay medium composition, and incubation time.[5]

Troubleshooting Workflow for Inconsistent Results

A Inconsistent In Vitro Results B 1. Verify this compound Stock (Purity, Concentration, Storage) A->B C 2. Assess Solubility in Assay Medium (Visual check, Concentration test) B->C Stock OK D 3. Perform Stability Test in Assay Buffer (HPLC analysis over time) C->D Soluble E 4. Test Stability with Cells/Microsomes (Metabolic vs. Chemical Instability) D->E Stable in Buffer F 5. Optimize Assay Conditions (Reduce incubation time, Add antioxidants) D->F Unstable in Buffer E->F Unstable with Cells G Consistent Results Achieved E->G Stable with Cells F->G

Caption: Troubleshooting workflow for inconsistent experimental results.

Q6: I am observing precipitation of this compound after diluting my DMSO stock into aqueous assay buffer. What should I do?

A6: This is likely due to poor aqueous solubility, a common issue for small molecules developed in high-throughput screens.[6][8]

  • Check Final Concentration: Ensure the final concentration of this compound in your assay does not exceed its aqueous solubility limit. You may need to perform a solubility test first.

  • Control DMSO Percentage: The final concentration of DMSO in the aqueous buffer should be kept as low as possible (typically <0.5%) but sufficient to maintain solubility.

  • Use Pluronic F-127: For certain in vitro assays, adding a small amount of a non-ionic surfactant like Pluronic F-127 can help improve solubility without interfering with cellular activity.

  • Warm the Buffer: Gently warming the assay buffer to 37°C before adding the this compound stock solution can sometimes aid in dissolution.[1]

Q7: The activity of this compound decreases in my multi-day cell culture experiment. How can I address this?

A7: A decrease in activity over several days suggests either chemical degradation in the culture medium or metabolism by the cells.[1]

  • Replenish the Compound: A practical solution is to replace the culture medium with freshly prepared this compound-containing medium every 24-48 hours. The frequency should be determined empirically based on the compound's stability profile.[1]

  • Switch Buffer System: If your cell culture medium allows, consider using a more stable buffer system, such as one based on HEPES, or adjusting the pH to be within the optimal range for this compound (pH 5.0 - 7.0).

  • Investigate Metabolism: To distinguish between chemical and metabolic instability, run a parallel experiment with conditioned medium (medium incubated with cells for 24 hours, then cells removed) and compare the stability to that in fresh medium.[5]

Experimental Protocols

Protocol 1: Short-Term Stability Assessment of this compound in Different Buffers using HPLC

This protocol outlines a method to quantify the stability of this compound over time in various buffer systems.

1. Objective: To determine the degradation rate of this compound in common biological buffer systems at a specified temperature.

2. Materials:

  • This compound powder

  • DMSO (ACS grade or higher)

  • Buffer solutions (e.g., 50 mM Acetate pH 5.0, 50 mM Phosphate pH 7.4, 50 mM Tris-HCl pH 8.0)

  • HPLC system with UV detector[7]

  • HPLC column (e.g., C18 reverse-phase)

  • Mobile phase (e.g., Acetonitrile:Water with 0.1% Formic Acid)

  • Autosampler vials

3. Methodology:

Stability Assessment Workflow

cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis A Prepare 10 mM this compound stock in DMSO C Spike this compound into each buffer to final conc. (e.g., 10 µM) A->C B Prepare test buffers (e.g., Acetate, PBS, Tris) B->C D Incubate at test temperature (e.g., 37°C) C->D E Aliquot samples at time points (T=0, 2, 4, 8, 24h) D->E F Quench reaction (e.g., add Acetonitrile) E->F G Analyze by HPLC-UV F->G H Calculate % Remaining vs. T=0 G->H

Caption: General experimental workflow for stability assessment.

Procedure:

  • Prepare this compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Test Solutions: For each buffer system, spike the this compound stock solution into the buffer to achieve a final concentration of 10 µM. The final DMSO concentration should be kept constant and low (e.g., 0.1%).

  • Time Zero (T=0) Sample: Immediately after preparing the test solutions, take an aliquot from each, quench the degradation by diluting 1:1 with acetonitrile, and place it in an autosampler vial. Store at 4°C until analysis. This serves as the T=0 reference.

  • Incubation: Incubate the remaining test solutions in a temperature-controlled environment (e.g., 37°C).

  • Time-Point Sampling: At subsequent time points (e.g., 2, 4, 8, and 24 hours), withdraw identical aliquots, quench them as described in step 3, and store them at 4°C.[5]

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradants.[7][9]

4. Data Analysis:

  • Record the peak area of this compound for each sample at each time point.

  • Calculate the percentage of this compound remaining at each time point (Tx) relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Tx / Peak Area at T=0) * 100

  • Plot the percentage of this compound remaining versus time for each buffer system to visualize the degradation kinetics and determine the compound's half-life under each condition.[5]

References

C-247 Technical Support Center: Dose Refinement for Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on dose refinement for long-term studies involving the novel antifungal agent C-247 (SCY-247). The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental planning and execution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a second-generation triterpenoid (B12794562) antifungal. Its mechanism of action is the inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell wall, leading to cell death. This target is specific to fungi, which contributes to a lower potential for mechanism-based toxicity in humans.

Q2: What is the current understanding of this compound's pharmacokinetic profile?

A2: Pharmacokinetic studies of orally administered SCY-247 in healthy human volunteers have shown that the drug is rapidly absorbed, with maximum plasma concentrations (Tmax) observed between 3 to 7 hours.[1] Systemic exposure, as measured by Cmax and AUC, increases in a dose-proportional manner with both single and multiple doses.[1][2] In preclinical murine models, SCY-247 has demonstrated extensive tissue distribution, including penetration into the lungs and brain.[3]

Q3: What is the known safety and tolerability profile of this compound from clinical studies?

A3: In a Phase 1 single and multiple ascending dose study in healthy participants, oral SCY-247 was well tolerated.[1] No serious or severe treatment-emergent adverse events were reported. The most common adverse events were mild to moderate headache and diarrhea.[1] The incidence of these events was low and not dependent on the dose administered.[1]

Q4: Is there any available data from long-term toxicology studies for this compound?

A4: Specific data from long-term, repeat-dose toxicology studies for SCY-247, including the No-Observed-Adverse-Effect Level (NOAEL), are not yet publicly available. This information is typically generated during preclinical development to support long-duration clinical trials. For its predecessor, ibrexafungerp, a favorable safety profile has been noted, with the most common adverse effects in clinical trials being mild gastrointestinal events.[4]

Q5: How should we approach dose selection for long-term in vivo studies without specific long-term toxicology data?

A5: In the absence of published long-term toxicology data for this compound, a conservative approach to dose selection for long-term in vivo studies is recommended. Initial dose ranges can be informed by the efficacious doses observed in short-term preclinical models and the doses found to be safe in Phase 1 human studies. It is crucial to conduct a dose-range finding study in the selected animal model to establish the maximum tolerated dose (MTD) for the intended duration of the study. This should be followed by a repeat-dose toxicity study of a duration that aligns with the planned long-term efficacy study to identify any potential target organ toxicity and to establish a study-specific NOAEL.

Data Presentation

Table 1: Summary of Preclinical Efficacy of SCY-247 in Murine Models of Invasive Candidiasis

Parameter Details Reference
Infection Model Hematogenously disseminated Candida albicans infection[2]
Dose Levels 10 mg/kg and 40 mg/kg (oral, once daily)[2]
Efficacy Readout Reduction in kidney fungal burden (log CFU)[2]
Results at 10 mg/kg Significant 3-log decrease in average CFU compared to untreated control[2]
Results at 40 mg/kg Statistically significant reduction in kidney CFU compared to untreated mice[2]
Survival at 40 mg/kg 100% survival at the end of the study (compared to 62.5% in untreated mice)[2]
Infection Model Invasive candidiasis caused by Candida glabrata[5]
Dose Levels 16, 32, and 48 mg/kg (oral)[5]
Efficacy Readout Reduction in kidney and lung fungal burden[5]
Results Dose-dependent reduction in fungal burden in kidneys and lungs[5]
Comparison SCY-247 showed significant reduction in both kidney and lung fungal burden, whereas caspofungin only impacted the kidneys.[5]

Table 2: Summary of Phase 1 Human Pharmacokinetic and Safety Data for Oral SCY-247

Parameter Details Reference
Study Design Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) in healthy volunteers[1]
SAD Dose Range 50 mg to 900 mg[1]
MAD Dose Range 50 mg to 300 mg (once daily for 7 days)[1]
Tmax 3 to 7 hours[1]
Pharmacokinetics Generally dose-proportional[1]
Safety Well tolerated across all cohorts[1]
Most Common Adverse Events Mild to moderate headache (16.7% in SCY-247 group vs 4.5% in placebo) and diarrhea (9% in both groups)[1]
Serious Adverse Events None reported[1]

Experimental Protocols

Protocol 1: Murine Model of Hematogenously Disseminated Candidiasis

This protocol is a generalized procedure based on established methods for evaluating the in vivo efficacy of antifungal agents.

  • Animal Model: Female BALB/c mice (6-8 weeks old).

  • Immunosuppression (if required): Administer cyclophosphamide (B585) (150 mg/kg) intraperitoneally on days -4 and -1 relative to infection to induce neutropenia.

  • Inoculum Preparation:

    • Culture Candida albicans (e.g., SC5314) on Sabouraud dextrose agar (B569324) for 24-48 hours at 35°C.

    • Harvest yeast cells and wash with sterile phosphate-buffered saline (PBS).

    • Adjust the cell suspension to the desired concentration (e.g., 2.5 x 10^5 cells/mL in PBS).

  • Infection:

    • Inject 0.1 mL of the prepared inoculum intravenously via the lateral tail vein.

  • Treatment:

    • Initiate treatment with this compound (formulated in a suitable vehicle) or vehicle control at a specified time post-infection (e.g., 2 hours).

    • Administer the drug orally via gavage once or twice daily for the duration of the study (e.g., 7 days).

  • Efficacy Endpoints:

    • Survival: Monitor and record survival daily for up to 21 days post-infection.

    • Fungal Burden:

      • At a predetermined time point (e.g., day 8), euthanize a subset of animals from each group.

      • Aseptically harvest kidneys and other target organs.

      • Homogenize organs in sterile PBS.

      • Perform serial dilutions of the homogenates and plate on Sabouraud dextrose agar.

      • Incubate plates for 24-48 hours at 35°C and count colony-forming units (CFU).

      • Express fungal burden as log10 CFU per gram of tissue.

Protocol 2: General Repeat-Dose Toxicology Study in Rodents

This protocol outlines a general approach for a 28-day repeat-dose toxicology study to support long-term studies.

  • Animal Model: Sprague-Dawley rats (equal numbers of males and females).

  • Dose Groups:

    • Vehicle control.

    • Low dose, mid dose, and high dose of this compound. A high dose that induces some minimal toxic effects but not mortality is often selected based on a prior dose-range finding study.

  • Administration:

    • Administer this compound or vehicle control orally via gavage once daily for 28 consecutive days.

  • In-life Observations:

    • Clinical Signs: Observe animals daily for any signs of toxicity.

    • Body Weight: Record body weight twice weekly.

    • Food Consumption: Measure food consumption weekly.

    • Ophthalmology: Conduct ophthalmic examinations prior to the start of the study and at termination.

  • Clinical Pathology:

    • Collect blood samples at the end of the study for hematology and clinical chemistry analysis.

    • Collect urine samples for urinalysis.

  • Necropsy and Histopathology:

    • At the end of the 28-day treatment period, euthanize all animals.

    • Conduct a full gross necropsy.

    • Collect and weigh major organs.

    • Preserve a comprehensive set of tissues in formalin for histopathological examination.

  • Data Analysis:

    • Analyze all data for dose-related changes.

    • The highest dose that does not produce any significant adverse findings is determined as the No-Observed-Adverse-Effect Level (NOAEL).

Mandatory Visualizations

experimental_workflow cluster_preclinical Preclinical Efficacy Model cluster_toxicology Long-Term Toxicology Study cluster_dose_refinement Dose Refinement for Long-Term Studies animal_model Animal Model Selection (e.g., BALB/c mice) immunosuppression Immunosuppression (optional) animal_model->immunosuppression inoculum_prep Inoculum Preparation (Candida albicans) immunosuppression->inoculum_prep infection Intravenous Infection inoculum_prep->infection treatment_groups Treatment Groups (this compound vs. Vehicle) infection->treatment_groups efficacy_endpoints Efficacy Endpoints (Survival, Fungal Burden) treatment_groups->efficacy_endpoints integrate_data Integrate Efficacy, PK, and Toxicology Data efficacy_endpoints->integrate_data drf_study Dose-Range Finding (MTD determination) repeat_dose Repeat-Dose Study (e.g., 28-day) drf_study->repeat_dose in_life In-life Observations (Clinical signs, Body weight) repeat_dose->in_life clin_path Clinical Pathology (Hematology, Chemistry) in_life->clin_path histopath Necropsy & Histopathology clin_path->histopath noael NOAEL Determination histopath->noael noael->integrate_data select_dose Select Doses for Long-Term Efficacy Studies integrate_data->select_dose

Caption: Workflow for this compound dose refinement.

signaling_pathway cluster_cell_wall Fungal Cell Wall Synthesis UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan β-(1,3)-D-Glucan Polymer Glucan_Synthase->Beta_Glucan Synthesis Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall Incorporation C247 This compound C247->Glucan_Synthase Inhibition

Caption: this compound mechanism of action.

References

C-247 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of C-247.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for determining the purity of this compound?

A1: The primary recommended method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC) using a reverse-phase C18 column.[1] This technique allows for the separation and quantification of this compound from potential impurities.

Q2: What are the typical acceptance criteria for the purity of this compound for research purposes?

A2: For early-stage research and in-vitro experiments, a purity of ≥95% as determined by HPLC is generally considered acceptable. For pre-clinical and in-vivo studies, a higher purity of ≥98% is recommended. The table below summarizes the typical specifications for a batch of this compound.

Q3: How should this compound be stored to ensure its stability?

A3: this compound is sensitive to light and moisture. It should be stored in a tightly sealed container, protected from light, and at a controlled temperature. For long-term storage, it is recommended to keep the compound at -20°C.

Q4: What is the recommended procedure for re-testing the stability of this compound?

A4: For this compound stored under recommended conditions, a re-analysis of purity by HPLC is advised every 6 months. If the compound is stored at room temperature for extended periods, more frequent testing may be necessary.

Q5: What are the common impurities that might be observed with this compound?

A5: Common impurities can include residual starting materials from the synthesis, by-products of the reaction, or degradation products. The specific impurities will depend on the synthetic route used.

Troubleshooting Guide

Q1: I am observing unexpected peaks in my HPLC chromatogram for this compound. What could be the cause?

A1: Unexpected peaks in an HPLC chromatogram can arise from several sources. Here are a few possibilities to investigate:

  • Contamination: The sample, solvent, or HPLC system may be contaminated. Ensure you are using high-purity solvents and clean equipment.

  • Degradation: this compound may have degraded due to improper storage or handling. Review the storage conditions and sample preparation process.

  • Impurity: The peak could be a genuine impurity from the synthesis.

  • Air Bubbles: Air bubbles in the system can cause spurious peaks. Ensure the mobile phase is properly degassed.

Q2: My this compound sample shows low purity by Nuclear Magnetic Resonance (NMR) spectroscopy. What should I do?

A2: Low purity by NMR can be due to the presence of residual solvents or other proton-containing impurities.

  • Check for Residual Solvents: Compare the observed peaks with the known chemical shifts of common laboratory solvents.

  • Cross-verify with HPLC: Run an HPLC analysis to confirm the purity. NMR is not always the best method for quantifying purity, especially for impurities that are not structurally similar to the main compound.

Q3: How can I definitively confirm the identity of my this compound sample?

A3: The most reliable method for confirming the identity of this compound is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique provides both the retention time (from the liquid chromatography) and the mass-to-charge ratio of the molecule, which should correspond to the expected molecular weight of this compound.

Data Presentation

Table 1: this compound Certificate of Analysis - Typical Specifications

TestSpecificationMethod
AppearanceWhite to off-white solidVisual
Purity (HPLC)≥98.0%HPLC
Identity (LC-MS)Conforms to structureLC-MS
Residual Solvents≤0.5%GC-HS
Water Content (Karl Fischer)≤0.5%Karl Fischer Titration

Table 2: Recommended Storage Conditions for this compound

ConditionTemperatureDuration
Short-term4°CUp to 1 month
Long-term-20°CUp to 24 months

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is intended for the determination of the purity of this compound by HPLC with UV detection.

  • Instrumentation: An HPLC system equipped with a UV detector, a reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of water and acetonitrile.

  • Calculation of Purity: The purity is calculated as the percentage of the area of the this compound peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

This method is used to confirm the identity of this compound by determining its molecular weight.

  • Instrumentation: An LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Use the same HPLC method as described above.

  • MS Conditions:

    • Ionization Mode: Positive ESI

    • Scan Range: m/z 100-1000

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

  • Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of this compound.

Visualizations

C247_QC_Workflow cluster_0 Sample Receipt and Preparation cluster_1 Analytical Testing cluster_2 Data Review and Release Receive Receive this compound Sample Prepare Prepare Sample for Analysis Receive->Prepare HPLC Purity Assessment by HPLC Prepare->HPLC LCMS Identity Confirmation by LC-MS Prepare->LCMS NMR Structural Verification by NMR Prepare->NMR Review Review Analytical Data HPLC->Review LCMS->Review NMR->Review Spec Does it meet specifications? Review->Spec Release Release Batch Spec->Release Yes Investigate Investigate OOS Spec->Investigate No

Caption: Workflow for the quality control testing of this compound.

OOS_Troubleshooting Start HPLC Purity Result is Out of Specification (OOS) CheckSystem Is the HPLC system functioning correctly? Start->CheckSystem CheckSample Was the sample prepared correctly? CheckSystem->CheckSample Yes Reinject Re-inject the same sample CheckSystem->Reinject No Reprepare Prepare a new sample from the same batch CheckSample->Reprepare No InvestigateImpurity Investigate the nature of the impurity (LC-MS) CheckSample->InvestigateImpurity Yes SystemError System Error Identified. Rectify and re-test. Reinject->SystemError SampleError Sample Prep Error Identified. Re-prepare and re-test. Reprepare->SampleError SampleOK Sample Prep is OK InvestigateImpurity->SampleOK SystemOK System is OK

Caption: Decision tree for troubleshooting out-of-specification HPLC purity results.

References

Validation & Comparative

Comparative Efficacy Analysis: SCY-247 versus Competitor Antifungal Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of SCY-247, a novel second-generation triterpenoid (B12794562) antifungal, with its key competitors. The information is based on available preclinical data and is intended to provide an objective overview for researchers and professionals in the field of drug development.

Introduction to SCY-247

SCY-247 is a second-generation compound from the "fungerp" class of triterpenoid antifungals.[1][2] It is currently in preclinical development for the treatment of invasive fungal infections.[2] Like other compounds in its class, SCY-247 targets the synthesis of the fungal cell wall.[2][3] It has demonstrated a broad spectrum of activity against a variety of fungal pathogens, including yeasts, molds, and dimorphic fungi, and notably, against drug-resistant strains.[1][2][4]

Mechanism of Action: Glucan Synthase Inhibition

SCY-247's mechanism of action is the inhibition of glucan synthase, an enzyme critical for the formation of 1,3-β-D-glucan, an essential component of the fungal cell wall.[2][3] This is a validated mechanism of action shared with its predecessor, ibrexafungerp, and the echinocandin class of antifungals.[1][5] However, the binding site of triterpenoids on the glucan synthase enzyme is distinct from that of echinocandins, which may account for its activity against some echinocandin-resistant strains.[6]

C247 SCY-247 GS Glucan Synthase (FKS1 subunit) C247->GS Inhibition Glucan 1,3-β-D-Glucan Synthesis GS->Glucan Blocks CellWall Fungal Cell Wall Integrity Glucan->CellWall CellLysis Fungal Cell Lysis CellWall->CellLysis Loss of

Mechanism of action of SCY-247.

Comparative Efficacy Data

The following tables summarize the available quantitative data comparing the in vitro and in vivo efficacy of SCY-247 with competitor compounds.

Table 1: In Vitro Activity (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Lower MIC values indicate greater potency.

Fungal SpeciesSCY-247 MIC Range (mg/L)Ibrexafungerp (IBX) MIC Range (mg/L)Echinocandins* MIC Range (mg/L)Fluconazole MIC Range (mg/L)
Candida albicans0.06 - 2[3]0.031 - 8[7]-0.125 - >64[3]
Candida auris0.06 - 2[3]0.031 - 8[7]Consistently higher than SCY-247[4]1 - >64[3]
Candida glabrata0.06 - 2[3]0.031 - 8[7]-0.25 - >64[3]
Aspergillus fumigatusMEC** ≤0.03 - 0.125[3]---
Aspergillus flavusMEC** ≤0.03 - 0.125[3]---

*Includes anidulafungin (B1665494) and micafungin. SCY-247 showed lower MICs against 65 FKS1-resistant C. auris isolates compared to these echinocandins.[4] **MEC (Minimum Effective Concentration) is used for molds.

Table 2: In Vivo Efficacy in Murine Models

In vivo studies in mouse models of invasive fungal infections provide evidence of therapeutic potential.

Murine ModelCompound & DoseOutcome
Disseminated C. albicansSCY-247 (10 mg/kg)Significant reduction in kidney fungal burden (3-log decrease)[8]
Disseminated C. albicansSCY-247 (40 mg/kg)Significant reduction in kidney CFU; 100% survival rate[8]
Disseminated C. albicansIbrexafungerp (10 mg/kg)Similar activity to SCY-247 at the same dose in decreasing kidney fungal burden[5]
Invasive C. aurisSCY-247 (oral, once or twice daily)Significant, dose-dependent reductions in kidney fungal burden[4]
Invasive C. glabrataSCY-247 (16, 32, 48 mg/kg)Significant reduction in kidney fungal burden at all doses[2]
Invasive C. glabrataCaspofunginSignificant reduction in kidney fungal burden[2]
Invasive C. glabrataFluconazoleNo significant reduction in kidney fungal burden[2]
Pulmonary Mucormycosis (R. delemar)SCY-247 (32 & 48 mg/kg)Significant reductions in lung fungal burden[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of SCY-247.

In Vitro Susceptibility Testing
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of SCY-247 against various fungal isolates.

  • Methodology: Broth microdilution methods were used as outlined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6]

  • Procedure:

    • A standardized inoculum of the fungal isolate is prepared.

    • The fungal inoculum is added to microtiter plates containing serial twofold dilutions of the antifungal agent.

    • Plates are incubated at a specified temperature for a defined period (e.g., 24-48 hours).

    • The MIC is determined as the lowest drug concentration that inhibits visible fungal growth. For molds like Aspergillus, the Minimum Effective Concentration (MEC) is determined, which is the lowest concentration leading to the growth of abnormal, branched hyphae.

In Vivo Murine Model of Disseminated Candidiasis
  • Objective: To evaluate the efficacy of SCY-247 in treating a systemic Candida infection in a living organism.

  • Methodology: A neutropenic mouse model is commonly used to mimic the immunocompromised state of patients susceptible to invasive candidiasis.

  • Procedure:

    • Female mice are rendered neutropenic through the administration of agents like cyclophosphamide.

    • Mice are infected intravenously (IV) with a clinical isolate of Candida albicans or other Candida species.

    • Treatment with SCY-247 (administered orally via gavage), a comparator drug, or a vehicle control is initiated post-infection and continued for a set duration (e.g., 7 days).

    • Endpoints are measured, which include tissue fungal burden (typically in the kidneys, determined by counting colony-forming units - CFU) and/or survival rates over a defined period (e.g., 21 days).[2][8]

cluster_0 Preparation cluster_1 Treatment cluster_2 Endpoint Analysis A Induce Neutropenia in Mice B IV Infection with Candida Strain A->B C Oral Gavage Dosing (SCY-247, Competitor, Vehicle) B->C Daily Treatment (e.g., 7 days) D Survival Monitoring (e.g., 21 days) C->D E Determine Kidney Fungal Burden (CFU) C->E

Workflow for in vivo efficacy testing.

Summary and Conclusion

SCY-247 demonstrates potent in vitro activity against a broad range of clinically relevant fungi, including strains resistant to other antifungal classes.[3][4] Its efficacy is comparable or superior to the first-generation compound, ibrexafungerp, in some preclinical models.[5] In vivo studies have shown that SCY-247 significantly reduces fungal burden in murine models of invasive candidiasis and mucormycosis, with a favorable pharmacokinetic profile suggesting extensive tissue penetration.[2][5][9]

Key advantages of SCY-247 highlighted in the available data include:

  • Broad-spectrum activity , including against multi-drug resistant pathogens like C. auris.[1]

  • Potency against echinocandin-resistant strains due to a different binding site on the target enzyme.[4][6]

  • Suitability for both oral and intravenous formulations , offering flexibility in clinical use.[1][2]

  • Extensive tissue penetration , which may be beneficial for treating deep-seated infections.[1][9]

Further clinical development, including the anticipated Phase 1 trial, will be crucial to confirm these promising preclinical findings in humans.[4] The data to date suggests that SCY-247 is a promising candidate for the treatment of severe and difficult-to-treat invasive fungal infections.

References

Validating C-247 Target Engagement in Fungal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of C-247 (SCY-247), a second-generation triterpenoid (B12794562) antifungal agent. SCY-247 inhibits (1,3)-β-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis, making it a prime target for antifungal drug development due to its absence in mammalian cells.[1][2][3] This guide compares SCY-247 with its predecessor, ibrexafungerp (B609083) (SCY-078), and the echinocandin class of antifungals, including caspofungin, micafungin, and anidulafungin. We present available comparative data, detailed experimental protocols for key validation assays, and visual workflows to aid in the selection and implementation of the most suitable method for your research.

Comparative Analysis of Glucan Synthase Inhibitors

While direct quantitative data from cellular target engagement assays like the Cellular Thermal Shift Assay (CETSA) for SCY-247 is not yet widely published, we can compare its cellular efficacy with other glucan synthase inhibitors using Minimum Inhibitory Concentration (MIC) data. MIC values represent the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism and serve as a strong indicator of the compound's overall cellular activity.

Table 1: Comparative Antifungal Activity (MIC) of Glucan Synthase Inhibitors against Candida Species

CompoundCandida albicans MIC Range (µg/mL)Candida glabrata MIC Range (µg/mL)Candida auris MIC Range (µg/mL)Reference(s)
SCY-247 0.031 - 80.031 - 80.06 - 1[1][4]
Ibrexafungerp (SCY-078)0.031 - 41 - 20.06 - 2[1]
CaspofunginNot specified in direct comparisonElevated MICs in resistant strainsNot specified in direct comparison[5]
MicafunginNot specified in direct comparisonLow MICsNot specified in direct comparison[5][6]
AnidulafunginNot specified in direct comparisonLow MICs against some resistant strainsNot specified in direct comparison[5]

Note: MIC values can vary depending on the specific strain and testing methodology.

SCY-247 demonstrates potent in vitro activity against a broad range of pathogenic fungi, including strains resistant to other antifungals.[1][2][6] It has shown similar or slightly improved MIC values compared to its predecessor, ibrexafungerp.[1][7] Notably, SCY-247 maintains activity against some echinocandin-resistant strains, suggesting a potentially different interaction with the glucan synthase enzyme complex.[6]

Key Experimental Protocols for Target Engagement Validation

Direct validation of target engagement in a cellular context is crucial to confirm that a compound's biological effect is a direct consequence of its interaction with the intended target. The following are key experimental protocols that can be employed to validate the engagement of this compound with glucan synthase in fungal cells.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[8][9][10][11]

Experimental Protocol: CETSA for Glucan Synthase in Candida albicans

  • Cell Culture and Treatment:

    • Grow Candida albicans cells to the mid-log phase in a suitable liquid medium (e.g., YPD broth).

    • Harvest the cells by centrifugation and resuspend them in fresh medium.

    • Treat the cells with the desired concentration of SCY-247 or a comparator compound (and a vehicle control) for a predetermined time (e.g., 1-2 hours) at 30°C.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 37°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells using mechanical disruption (e.g., bead beating) in a suitable lysis buffer containing protease inhibitors.

    • Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble glucan synthase (Fks1 subunit) at each temperature point using Western blotting with a specific anti-Fks1 antibody.

  • Data Analysis:

    • Quantify the band intensities and plot the relative amount of soluble protein against the temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

In Situ Glucan Synthase Activity Assay in Permeabilized Cells

This assay measures the enzymatic activity of glucan synthase directly within fungal cells that have been made permeable, allowing for the entry of the substrate (UDP-glucose) and the inhibitor.[12][13]

Experimental Protocol: Glucan Synthase Activity in Permeabilized Saccharomyces cerevisiae

  • Cell Permeabilization:

    • Grow Saccharomyces cerevisiae cells to the mid-log phase.

    • Harvest and wash the cells.

    • Permeabilize the cells by osmotic shock: resuspend the cell pellet in a high osmolarity buffer (e.g., containing 1 M sorbitol) at 0°C, followed by a rapid dilution in a low osmolarity buffer. This procedure avoids the use of detergents or organic solvents that could disrupt the native enzyme complex.[12]

  • Enzyme Inhibition Assay:

    • Incubate the permeabilized cells with varying concentrations of SCY-247 or comparator compounds.

    • Initiate the glucan synthase reaction by adding the substrate, UDP-[14C]glucose, in a reaction buffer containing activators like GTP.

    • Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at 30°C.

  • Quantification of Glucan Synthesis:

    • Stop the reaction by adding a precipitating agent (e.g., 10% trichloroacetic acid).

    • Collect the insoluble radiolabeled glucan product by filtration through glass fiber filters.

    • Wash the filters to remove unincorporated UDP-[14C]glucose.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of glucan synthase activity for each compound concentration relative to the untreated control.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Fluorescence-Based Glucan Synthase Activity Assay

This high-throughput assay offers a non-radioactive alternative to measure glucan synthase activity. It relies on the specific binding of a fluorescent dye, such as aniline (B41778) blue, to the newly synthesized (1,3)-β-D-glucan product.[14]

Experimental Protocol: Fluorescence-Based Glucan Synthase Assay

  • Enzyme Preparation:

    • Prepare a microsomal fraction containing glucan synthase from fungal cell lysates.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, incubate the microsomal fraction with varying concentrations of SCY-247 or comparator compounds.

    • Initiate the reaction by adding the substrate, UDP-glucose.

    • Incubate for a defined period at 30°C.

    • Stop the reaction (e.g., by adding NaOH).

  • Fluorescent Detection:

    • Add a solution of aniline blue to each well.

    • Measure the fluorescence (e.g., excitation ~400 nm, emission ~490 nm) using a microplate reader. The fluorescence intensity is proportional to the amount of glucan produced.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 values for each compound.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the biological context, the following diagrams have been generated using Graphviz.

Glucan_Synthase_Pathway cluster_membrane Fungal Plasma Membrane GS Glucan Synthase Complex (Fks1 subunit) Glucan_Polymer (1,3)-β-D-Glucan (cell wall component) GS->Glucan_Polymer synthesizes UDP_Glucose UDP-Glucose (substrate) UDP_Glucose->GS binds to SCY247 SCY-247 SCY247->GS inhibits Echinocandins Echinocandins Echinocandins->GS inhibits

Caption: Fungal (1,3)-β-D-glucan synthesis pathway and points of inhibition.

CETSA_Workflow A 1. Treat fungal cells with SCY-247 or comparator compound B 2. Apply thermal challenge (temperature gradient) A->B C 3. Lyse cells and separate soluble and aggregated proteins B->C D 4. Analyze soluble glucan synthase (Fks1) by Western blot C->D E 5. Plot melting curves to determine thermal stabilization (ΔTm) D->E

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Assay_Selection Start Start: Validate Target Engagement Q1 Directly measure in-cell target binding? Start->Q1 CETSA Cellular Thermal Shift Assay (CETSA) Q1->CETSA Yes Q2 Measure enzyme activity in a cellular context? Q1->Q2 No Permeabilized_Assay In Situ Assay with Permeabilized Cells Q2->Permeabilized_Assay Yes Fluorescence_Assay Fluorescence-Based Glucan Synthase Assay Q2->Fluorescence_Assay Alternative

Caption: Decision tree for selecting a target engagement validation method.

References

SCY-247: A Promising Antifungal Agent Against Resistant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the efficacy of SCY-247 in resistant fungal cell lines against current treatment alternatives.

This guide provides an objective comparison of the performance of SCY-247, a second-generation triterpenoid (B12794562) antifungal, against resistant fungal pathogens. The data presented is intended for researchers, scientists, and drug development professionals to provide a clear overview of the current evidence.

Executive Summary

In the face of rising antifungal drug resistance, SCY-247 emerges as a promising therapeutic candidate. Exhibiting potent activity against a broad spectrum of fungal pathogens, including multi-drug resistant strains of Candida auris and other Candida species, SCY-247 demonstrates a significant advantage over existing treatments. Its novel mechanism of action, targeting the glucan synthase enzyme at a different binding site than echinocandins, allows it to overcome common resistance mechanisms. This guide summarizes the in vitro and in vivo efficacy of SCY-247 in resistant fungal cell lines, comparing it with standard-of-care antifungal agents.

Mechanism of Action

SCY-247 is a triterpenoid antifungal that inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2] It targets the glucan synthase enzyme, but at a site distinct from that of echinocandins, a current standard-of-care class of antifungals that also target this enzyme.[1][3] This different binding profile is believed to be the reason for SCY-247's activity against many echinocandin-resistant strains.[3]

cluster_fungal_cell Fungal Cell SCY_247 SCY-247 Glucan_Synthase Glucan Synthase (Fks1 subunit) SCY_247->Glucan_Synthase Inhibits (distinct site) Echinocandins Echinocandins Echinocandins->Glucan_Synthase Inhibits Beta_Glucan_Synthesis β-(1,3)-D-glucan Synthesis Glucan_Synthase->Beta_Glucan_Synthesis Catalyzes Cell_Wall Fungal Cell Wall Integrity Beta_Glucan_Synthesis->Cell_Wall Essential for Fungal_Cell_Lysis Fungal Cell Lysis Cell_Wall->Fungal_Cell_Lysis Disruption leads to

Caption: Mechanism of action of SCY-247.

In Vitro Efficacy Against Resistant Fungal Isolates

SCY-247 has demonstrated potent in vitro activity against a wide range of clinically relevant fungal pathogens, including those with acquired resistance to first-line therapies.

Comparative Minimum Inhibitory Concentrations (MICs)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of SCY-247 compared to standard antifungal agents against various resistant Candida species. Lower MIC values indicate greater potency.

Fungal SpeciesResistance ProfileSCY-247 MIC Range (mg/L)Anidulafungin (B1665494) MIC Range (mg/L)Micafungin (B1204384) MIC Range (mg/L)Fluconazole (B54011) MIC Range (mg/L)
Candida auris (65 isolates)FKS1-resistant0.031 - 40.016 - ≥80.016 - ≥82 - ≥64
Candida glabrata (29 isolates)Echinocandin-resistantMaintained in vitro activity--Resistant
Candida albicansFluconazole-resistant0.125 - 2-->64

Data sourced from multiple in vitro studies.[3][4][5]

Notably, against 65 FKS1-resistant C. auris isolates, SCY-247 showed consistently lower MICs compared to the echinocandins anidulafungin and micafungin.[3][4] The MIC50 for SCY-247 against wild-type C. auris was 0.125 mg/L, while for FKS1 mutants it was 1 mg/L, an 8-fold difference. In contrast, the same difference for micafungin and anidulafungin was 256-fold, indicating that FKS1 mutations have a much smaller impact on SCY-247's efficacy.[3]

In Vivo Efficacy in Animal Models

Pre-clinical studies in murine models of invasive fungal infections have demonstrated the in vivo potential of SCY-247.

Murine Model of Invasive Candidiasis

In a murine model of invasive candidiasis caused by C. glabrata, SCY-247 demonstrated a significant reduction in kidney fungal burden at all tested doses. This effect was comparable to the established antifungal caspofungin, while fluconazole was not effective. Furthermore, at medium (32mg/kg) and high (48mg/kg) doses, SCY-247 also significantly reduced lung fungal burden, an effect not observed with caspofungin or fluconazole.[1]

Treatment GroupDoseKidney Fungal Burden ReductionLung Fungal Burden Reduction
SCY-24716 - 48 mg/kg (BID)SignificantSignificant (at ≥32 mg/kg)
Caspofungin-SignificantNot Significant
Fluconazole-Not SignificantNot Significant

Data from a murine model of invasive C. glabrata infection.[1]

In a separate study using a murine model of hematogenously disseminated Candida albicans, oral administration of SCY-247 resulted in a dose-dependent decrease in fungal burden and improved survival rates.[6][7] A 10 mg/kg dose of SCY-247 led to a significant reduction in kidney colony-forming units (CFU) compared to the untreated control (a 3-log decrease on average).[6][7] At a dose of 40 mg/kg, SCY-247 treatment resulted in a 100% survival rate at the end of the study, compared to a 62.5% survival rate in the untreated group.[6][7]

Murine Model of C. auris Infection

In a murine model of C. auris infection, oral treatment with SCY-247 for seven days resulted in a dose-dependent and significant reduction in kidney fungal burden.[4]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

The in vitro activity of SCY-247 and comparator antifungals is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antifungal Susceptibility Testing (EUCAST).[3][8][9]

cluster_workflow Antifungal Susceptibility Testing Workflow Start Start: Prepare Fungal Inoculum Prepare_Plates Prepare 96-well plates with serial dilutions of antifungal agents Start->Prepare_Plates Inoculate Inoculate plates with standardized fungal suspension Prepare_Plates->Inoculate Incubate Incubate plates at 35°C for 24-48 hours Inoculate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End: Report MIC values Read_MIC->End

Caption: Workflow for antifungal susceptibility testing.

Key Steps:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates, and a standardized suspension of fungal cells is prepared in sterile saline or water. The final inoculum concentration is adjusted to a specific range (e.g., 0.5 × 10³ to 2.5 × 10³ cells/mL for yeasts).[9]

  • Drug Dilution: A series of twofold dilutions of each antifungal agent is prepared in 96-well microtiter plates using RPMI 1640 medium.[8]

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are then incubated at 35°C for 24 to 48 hours.[8]

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control well. This can be determined visually or by using a spectrophotometer.[5]

In Vivo Efficacy Murine Model

The in vivo efficacy of SCY-247 is evaluated in immunocompromised murine models of disseminated or localized fungal infections.

General Protocol:

  • Immunosuppression: Mice are typically rendered neutropenic through the administration of cyclophosphamide.

  • Infection: A standardized inoculum of the fungal pathogen (e.g., C. auris, C. glabrata, or C. albicans) is injected intravenously to establish a disseminated infection.[10]

  • Treatment: Treatment with SCY-247 (administered orally or intravenously), a comparator drug, or a vehicle control is initiated at a specified time post-infection and continued for a defined period (e.g., seven days).[4][10]

  • Endpoint Evaluation: The primary endpoint is typically the fungal burden in target organs (e.g., kidneys, lungs), which is determined by homogenizing the tissues and plating serial dilutions to count colony-forming units (CFU).[10] Survival may also be monitored as a secondary endpoint.[6]

Standard of Care for Resistant Fungal Infections

The current treatment landscape for resistant Candida infections primarily relies on two classes of antifungal agents:

  • Echinocandins (e.g., caspofungin, micafungin, anidulafungin): These are generally the first-line therapy for invasive candidiasis.[11][12] However, resistance, particularly in C. glabrata and C. auris, is an increasing concern and is often associated with mutations in the FKS genes.[3]

  • Polyenes (e.g., Amphotericin B): This older class of antifungals has a broad spectrum of activity but is associated with significant toxicities, limiting its use.[13]

  • Azoles (e.g., fluconazole, voriconazole): High rates of resistance in species like C. glabrata and C. krusei often preclude their use as first-line therapy for serious infections.[13][14]

Conclusion

SCY-247 demonstrates significant promise as a novel antifungal agent with potent activity against a range of resistant fungal pathogens, including echinocandin- and azole-resistant Candida species. Its distinct mechanism of action allows it to bypass common resistance pathways. Both in vitro and in vivo data support its continued development as a much-needed therapeutic option for difficult-to-treat invasive fungal infections. Phase 1 clinical trials have shown that orally administered SCY-247 can achieve target exposures for efficacy with favorable tolerability.[15] Further clinical investigation is warranted to fully establish its role in the management of resistant fungal infections.

References

A Head-to-Head Comparison of Cathepsin S Inhibitors: MIV-247 vs. RO5461111

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cathepsin S, a lysosomal cysteine protease, has emerged as a compelling therapeutic target for a range of diseases, primarily due to its critical role in the immune system. This guide provides an objective, data-driven comparison of two potent and selective Cathepsin S inhibitors: MIV-247 (formerly C-247) and RO5461111. We will delve into their specificity, mechanism of action, and the experimental protocols used to characterize them, offering a comprehensive resource for researchers in the field.

Executive Summary

Both MIV-247 and RO5461111 are highly potent inhibitors of Cathepsin S. MIV-247 has been primarily investigated for its potential in treating neuropathic pain, while RO5461111 has been explored in the context of autoimmune diseases.[1] A key differentiator for a successful Cathepsin S inhibitor is its selectivity over other cathepsins (e.g., K, L, and B) to minimize off-target effects. While both compounds are reported to be highly selective, publicly available quantitative data on their direct comparative selectivity profiles against other cathepsins is limited.[1][2]

Data Presentation: Potency and Selectivity

The following tables summarize the available quantitative data for MIV-247 and RO5461111.

Table 1: In Vitro Potency against Cathepsin S

CompoundParameterHuman CatSMurine CatSCynomolgus Monkey CatSReference
MIV-247 Kᵢ (nM)2.14.27.5[1]
RO5461111 IC₅₀ (nM)0.40.5Not Reported[1]
Note: Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are both measures of inhibitor potency, with lower values indicating higher potency. A direct comparison should be made with caution as the specific assay conditions may have differed.

Table 2: Selectivity Profile

CompoundSelectivity against other Cathepsins (K, L, B)Reference
MIV-247 >25,000-fold vs. other cysteine cathepsins (specific data not publicly available)[2]
RO5461111 Described as "highly specific" (specific quantitative data not publicly available)[1]

Mechanism of Action: The Role of Cathepsin S Inhibition

Cathepsin S plays a pivotal role in the adaptive immune response by processing the invariant chain (Ii) associated with major histocompatibility complex (MHC) class II molecules within antigen-presenting cells (APCs). This process is essential for the loading of antigenic peptides onto MHC class II molecules, which are then presented to CD4+ T-helper cells, initiating an immune response. Both MIV-247 and RO5461111 inhibit the enzymatic activity of Cathepsin S, thereby disrupting this pathway and reducing the activation of antigen-specific T-cells.[1]

Mechanism of Action of Cathepsin S Inhibitors cluster_APC Antigen-Presenting Cell Antigen Antigen MHC_II_Ii MHC class II-Ii Complex Antigen->MHC_II_Ii Cathepsin_S Cathepsin S MHC_II_Ii->Cathepsin_S Ii degradation MHC_II_Peptide MHC class II-Peptide Complex Cathepsin_S->MHC_II_Peptide Peptide loading T_Cell CD4+ T-Cell MHC_II_Peptide->T_Cell Antigen Presentation Immune_Response Immune Response T_Cell->Immune_Response Activation Inhibitor MIV-247 or RO5461111 Inhibitor->Cathepsin_S

Caption: Cathepsin S inhibitors block the processing of the invariant chain (Ii), preventing the loading of antigenic peptides onto MHC class II molecules and subsequent T-cell activation.

Experimental Protocols

The following is a detailed methodology for a fluorometric enzyme inhibition assay to determine the selectivity of an inhibitor against a panel of cathepsins.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against Cathepsin S, K, L, and B.

Materials:

  • Recombinant human Cathepsin S, K, L, and B

  • Fluorogenic peptide substrates specific for each cathepsin (e.g., Z-VVR-AMC for Cathepsin S)

  • Assay buffers with optimal pH for each enzyme's activity

  • Test inhibitor (e.g., MIV-247 or RO5461111)

  • DMSO for inhibitor dilution

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of the test inhibitor in DMSO. Perform serial dilutions in the respective assay buffer to achieve a range of concentrations.

  • Enzyme Preparation: Dilute the recombinant cathepsins to their optimal working concentrations in their respective pre-chilled assay buffers.

  • Assay Plate Setup:

    • Add the diluted inhibitor solutions to the wells of the 96-well plate.

    • Include positive control wells (enzyme and assay buffer with DMSO, no inhibitor) and negative control wells (assay buffer with DMSO, no enzyme).

  • Enzyme Addition: Add the diluted enzyme solutions to the appropriate wells.

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the specific fluorogenic substrate to all wells.

  • Fluorescence Measurement: Measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Selectivity Calculation: Calculate the selectivity fold by dividing the IC₅₀ value for the off-target cathepsin (e.g., Cathepsin K) by the IC₅₀ value for Cathepsin S. A higher fold value indicates greater selectivity.

Experimental Workflow for Determining Inhibitor Selectivity Start Start Prepare_Reagents Prepare Serial Dilutions of Inhibitor and Working Solutions of Enzymes Start->Prepare_Reagents Plate_Setup Dispense Inhibitor and Controls into 96-well Plate Prepare_Reagents->Plate_Setup Add_Enzyme Add Cathepsin Enzymes (S, K, L, B) to appropriate wells Plate_Setup->Add_Enzyme Incubate Incubate at 37°C for 15 min Add_Enzyme->Incubate Add_Substrate Add Fluorogenic Substrates Incubate->Add_Substrate Measure_Fluorescence Kinetic Measurement of Fluorescence Add_Substrate->Measure_Fluorescence Analyze_Data Calculate Reaction Velocities and Percent Inhibition Measure_Fluorescence->Analyze_Data Determine_IC50 Determine IC50 Values Analyze_Data->Determine_IC50 Calculate_Selectivity Calculate Selectivity Folds Determine_IC50->Calculate_Selectivity End End Calculate_Selectivity->End

References

Independent Validation of SCY-247: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent validation of the findings related to SCY-247, a second-generation triterpenoid (B12794562) antifungal agent. The performance of SCY-247 is objectively compared with its parent compound, ibrexafungerp, and the echinocandin class of antifungals, which are the current standard of care for many invasive fungal infections. This comparison is supported by experimental data from in vitro and in vivo studies, with a focus on activity against the multidrug-resistant pathogen Candida auris.

Quantitative Data Summary

The following tables summarize the in vitro activity of SCY-247 and comparator antifungal agents against various Candida species, as well as in vivo efficacy data from murine models of disseminated candidiasis.

Table 1: In Vitro Activity (MIC in µg/mL) Against Candida auris

Antifungal AgentMIC RangeMIC₅₀MIC₉₀
SCY-247 0.06 - 1 0.5 0.5
Ibrexafungerp0.06 - 20.51
Caspofungin0.06 - >80.258.0
Micafungin0.03 - >320.120.5
Anidulafungin0.016 - >320.250.5

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the isolates tested, respectively.

Table 2: In Vitro Activity (MIC in µg/mL) of SCY-247 and Ibrexafungerp Against a Broader Range of Candida Species *

Candida SpeciesSCY-247 MIC RangeIbrexafungerp MIC Range
C. albicans0.031 - 80.031 - 4
C. glabrata0.031 - 80.031 - 4
C. parapsilosis0.031 - 80.031 - 4
C. tropicalis0.031 - 80.031 - 4
C. krusei0.031 - 80.031 - 4

Table 3: In Vivo Efficacy in Murine Models of Disseminated Candidiasis

Antifungal AgentCandida SpeciesDosageOutcome
SCY-247 C. albicans10 mg/kgSignificant reduction in kidney fungal burden (3-log decrease)[1]
SCY-247 C. albicans40 mg/kgSignificant reduction in kidney fungal burden and 100% survival[1]
SCY-247 C. glabrata≥16 mg/kgSignificant reduction in kidney fungal burden[2]
SCY-247 C. glabrata≥32 mg/kgSignificant reduction in lung fungal burden[2]
CaspofunginC. albicans0.119 mg/kg99% reduction in kidney fungal burden[3]
CaspofunginC. albicans0.5 - 1.0 mg/kg70-100% of mice with sterile kidneys[3]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

The in vitro activity of the antifungal agents was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) document E.Def 7.3.1.[1][2][4][5][6][7][8]

  • Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a pH of 7.0 was used. For some experiments, the medium was supplemented with 2% glucose.

  • Inoculum Preparation: Fungal isolates were cultured on Sabouraud dextrose agar (B569324) for 24-48 hours. Colonies were then suspended in sterile saline or distilled water, and the turbidity was adjusted to a 0.5 McFarland standard, which corresponds to an inoculum of approximately 1-5 x 10⁶ CFU/mL. This suspension was further diluted in the test medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microdilution wells.

  • Antifungal Agent Preparation: Stock solutions of the antifungal agents were prepared in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted in the test medium to obtain the desired final concentrations.

  • Incubation: The microdilution plates were incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC was determined as the lowest concentration of the antifungal agent that caused a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well. The reading was performed visually or using a spectrophotometer.

In Vivo Murine Model of Disseminated Candidiasis

The in vivo efficacy of the antifungal agents was evaluated in a murine model of disseminated candidiasis.

  • Animal Model: Immunocompetent or immunosuppressed (e.g., using cyclophosphamide) male or female BALB/c or C57BL/6 mice (6-8 weeks old) were used.[3][9][10][11][12]

  • Inoculum Preparation: Candida species were grown in a suitable broth (e.g., YPD) overnight at 30°C with shaking. The yeast cells were harvested by centrifugation, washed with sterile phosphate-buffered saline (PBS), and resuspended in PBS to the desired concentration (e.g., 2.5 x 10⁶ cells/mL). The cell concentration was confirmed by hemacytometer counting and plating serial dilutions for CFU enumeration.[9][10][11]

  • Infection: Mice were infected via intravenous injection into the lateral tail vein with a specific volume of the fungal inoculum (e.g., 200 µL).

  • Antifungal Treatment: Treatment with the antifungal agents or a vehicle control was initiated at a specified time post-infection (e.g., 2 hours). The drugs were administered via an appropriate route, such as oral gavage or intraperitoneal injection, at specified doses and frequencies for a defined duration (e.g., 7 days).

  • Efficacy Endpoints: The primary endpoint was the fungal burden in target organs, typically the kidneys. At the end of the treatment period, mice were euthanized, and the kidneys were aseptically removed, weighed, and homogenized in sterile saline or PBS. Serial dilutions of the homogenates were plated on a suitable agar medium (e.g., Sabouraud dextrose agar), and the number of colony-forming units (CFU) was determined after incubation. The fungal burden was expressed as log₁₀ CFU per gram of tissue.[13][14][15][16] Survival rates were also monitored in some studies.

Mandatory Visualization

(1,3)-β-D-Glucan Synthesis Pathway and Inhibition

G UDP_G UDP-Glucose GS_complex Glucan Synthase (Fks1/Fks2, Rho1) UDP_G->GS_complex Substrate Glucan (1,3)-β-D-Glucan (linear polymer) GS_complex->Glucan Synthesis Cell_Wall Fungal Cell Wall (structural integrity) Glucan->Cell_Wall Incorporation SCY_247 SCY-247 / Ibrexafungerp (Triterpenoids) SCY_247->GS_complex Echinocandins Echinocandins (e.g., Caspofungin) Echinocandins->GS_complex Inhibition Inhibition

Caption: Mechanism of action of SCY-247 and echinocandins.

Experimental Workflow for In Vivo Efficacy Study

G start Start prep_inoculum Prepare Candida Inoculum start->prep_inoculum infect_mice Intravenous Infection of Mice prep_inoculum->infect_mice treat_mice Administer Antifungal (SCY-247 or Comparator) infect_mice->treat_mice monitor Monitor Survival and Health treat_mice->monitor euthanize Euthanize Mice (Day 7) monitor->euthanize harvest_organs Harvest Kidneys euthanize->harvest_organs homogenize Homogenize Tissue harvest_organs->homogenize plate_dilutions Plate Serial Dilutions homogenize->plate_dilutions count_cfu Count CFU plate_dilutions->count_cfu analyze_data Analyze Data (log CFU/gram) count_cfu->analyze_data end End analyze_data->end

Caption: Murine model workflow for assessing antifungal efficacy.

References

Unveiling the Synergistic Potential of C-247 in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, identifying novel therapeutic agents that can work in concert with existing cancer treatments is a paramount goal. C-247, a formulation comprising manganese gluconate, copper gluconate, sodium salicylate, and ascorbic acid, has emerged as a candidate with potential synergistic effects in cancer therapy.[1] This guide provides an objective comparison of this compound's performance in combination with other therapies, supported by available experimental data, to aid in the evaluation of its therapeutic promise.

Overview of this compound and its Therapeutic Rationale

This compound is a multi-component agent designed to modulate the tumor microenvironment and enhance the efficacy of conventional cancer treatments. Its components are known to possess antioxidant and anti-inflammatory properties, which may contribute to its anti-cancer effects.[1][2] While initially explored as a palliative treatment in veterinary oncology, preclinical studies have suggested its potential to be used adjunctively with chemotherapy.[2]

Synergy with Conventional Chemotherapy: Preclinical and Clinical Insights

The primary evidence for this compound's synergistic potential lies in its combination with the chemotherapeutic agent cisplatin. While comprehensive clinical data in humans is not yet available, studies in animal models have shown promising results.

Table 1: Summary of Preclinical and Clinical Data on this compound in Combination Therapy
Combination TherapyModel SystemKey FindingsData Reference
This compound + Cisplatin Canine Cancer Models- Reduced nephrotoxicity associated with cisplatin.[2]- Enhanced anti-tumor effects of cisplatin.[2]- Improved quality of life in canine patients.[2]Anecdotal and early clinical trial data in dogs
This compound Components Human Breast and Prostate Cancer Cell Lines- Greater cytotoxic/cytostatic effect in breast cancer cells compared to prostate cancer cells.[1]- Reduced proliferation rate of cancer cells.[1]In vitro cell-based assays
K-247 (4-aminobenzoic acid-N-xyloside) + Other Anticancer Agents Human Clinical Trial (Advanced Cancers)- No appreciable side effects.[3]- Tendency to rescue white blood cell count from decrease.[3]- One case of significant tumor regression in rectal cancer.[3]Phase I/II clinical trial

Note: The relationship between this compound and K-247 is not explicitly defined in the available literature, but both are presented as investigational cancer therapies.

Experimental Methodologies

Detailed experimental protocols for the studies on this compound are not extensively published. However, based on the nature of the findings, the following methodologies are likely to have been employed.

In Vitro Cell Viability and Cytotoxicity Assays
  • Cell Lines: Human breast cancer cell lines (e.g., MDA-MB-231, MFM-223, T47D) and prostate cancer cell lines (e.g., PC3, 22Rv1, LNCaP) were likely used.[1]

  • Treatment: Cells would be treated with varying concentrations of this compound components, cisplatin, or a combination of both for specific durations (e.g., 24, 48 hours).

  • Assays: Standard assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), SRB (sulforhodamine B), and Crystal Violet would be used to quantify cell viability and determine the cytotoxic or cytostatic effects of the treatments.[1]

Canine Clinical Studies
  • Study Population: Dogs with various types of cancers were enrolled.[2]

  • Treatment Regimen: Dogs would receive standard-of-care chemotherapy, such as cisplatin, with or without concurrent administration of this compound.

  • Endpoints: Primary endpoints would likely include assessment of tumor response, monitoring for adverse events (particularly nephrotoxicity), and evaluation of quality of life through owner-completed questionnaires.[2]

Visualizing the Mechanisms and Workflows

To better understand the potential mechanisms and experimental processes, the following diagrams are provided.

G cluster_0 Experimental Workflow: In Vitro Synergy Cancer Cell Lines Cancer Cell Lines Treatment Groups Treatment Groups Cancer Cell Lines->Treatment Groups This compound Alone This compound Alone Treatment Groups->this compound Alone Chemotherapy Alone Chemotherapy Alone Treatment Groups->Chemotherapy Alone This compound + Chemotherapy This compound + Chemotherapy Treatment Groups->this compound + Chemotherapy Cell Viability Assays Cell Viability Assays This compound Alone->Cell Viability Assays Chemotherapy Alone->Cell Viability Assays This compound + Chemotherapy->Cell Viability Assays Data Analysis Data Analysis Cell Viability Assays->Data Analysis

Caption: A conceptual workflow for assessing the in vitro synergy of this compound with chemotherapy.

G cluster_1 Hypothesized Signaling Pathway of this compound Synergy This compound Components This compound Components ROS Scavenging ROS Scavenging This compound Components->ROS Scavenging Anti-inflammatory Effects Anti-inflammatory Effects This compound Components->Anti-inflammatory Effects Reduced Oxidative Stress Reduced Oxidative Stress ROS Scavenging->Reduced Oxidative Stress Enhanced Cancer Cell Killing Enhanced Cancer Cell Killing Anti-inflammatory Effects->Enhanced Cancer Cell Killing Potentiates Reduced Oxidative Stress->Enhanced Cancer Cell Killing Potentiates Chemotherapy Chemotherapy DNA Damage DNA Damage Chemotherapy->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis Apoptosis->Enhanced Cancer Cell Killing

References

Comparative Analysis of Anti-Androgenic Curcumin Analogues Targeting Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of novel 4-ethoxycarbonylethyl curcumin (B1669340) (ECECur) analogues, developed as potential anti-androgenic agents for the treatment of prostate cancer. The information is targeted towards researchers, scientists, and drug development professionals, offering a concise overview of the compounds' performance based on available experimental data.

Introduction

Prostate cancer is a leading cause of cancer-related death in men, with the androgen receptor (AR) playing a crucial role in its development and progression. Curcumin, a natural compound found in turmeric, has demonstrated anti-cancer properties, including the ability to modulate AR signaling. However, its therapeutic potential is limited by poor bioavailability. The development of synthetic analogues aims to overcome these limitations and enhance anti-cancer efficacy. This guide focuses on a series of curcumin analogues stemming from the lead compound 4-ethoxycarbonylethyl curcumin (ECECur), as detailed in the publication "Antitumor agents 247. New 4-ethoxycarbonylethyl curcumin analogs as potential antiandrogenic agents".[1]

Data Presentation

While specific IC50 values for the inhibition of androgen receptor transcription were not publicly available, the primary research provides a qualitative comparison of the potencies of several key analogues.[1] The following table summarizes the reported anti-androgenic activity in LNCaP and PC-3 prostate cancer cell lines.

Compound IDChemical NameKey Structural FeaturesReported Anti-Androgenic Potency (Qualitative)
3 4-Ethoxycarbonylethyl curcumin (ECECur)Parent CompoundBaseline Activity
4 4-Fluoro-4-ethoxycarbonylethyl curcuminFluoro-substitution on the linkerVarying Potency (Enol-Keto form)
5 4-Ethoxycarbonylethylenyl curcuminDouble bond in the linkerVarying Potency (Enol-Keto form)
9 Di-tetrapyranylated 4-ethoxycarbonylethylenyl curcuminTetrahydropyranylation of phenoxy groups on Compound 5Potent
10 Undisclosed new analogueBased on SAR from previous analoguesMost Potent
-Di-keto analoguesLacking the enol-keto moietyNo Activity

Experimental Protocols

The evaluation of these curcumin analogues involved standard in vitro assays to determine their efficacy in targeting androgen receptor signaling and prostate cancer cell viability.

Androgen Receptor (AR) Transcription Assay

This assay is crucial for quantifying the ability of a compound to inhibit the transcriptional activity of the androgen receptor.

  • Cell Culture and Transfection:

    • Human prostate cancer cells (e.g., LNCaP, which endogenously express AR, or PC-3, which can be transfected with an AR expression vector) are cultured in appropriate media.

    • Cells are seeded in multi-well plates. For AR-negative cells like PC-3, they are co-transfected with a plasmid encoding the human androgen receptor and a reporter plasmid. The reporter plasmid contains a luciferase gene under the control of an androgen-responsive element (ARE).

  • Compound Treatment:

    • Cells are treated with a range of concentrations of the test compounds (e.g., C-247 analogues) in the presence of an AR agonist, such as dihydrotestosterone (B1667394) (DHT), to stimulate AR activity.

  • Luciferase Activity Measurement:

    • After an incubation period (typically 24-48 hours), the cells are lysed.

    • A luciferase substrate is added to the cell lysate.

    • The luminescence, which is proportional to the level of luciferase expression and thus AR transcriptional activity, is measured using a luminometer.

  • Data Analysis:

    • The reduction in luminescence in the presence of the test compound compared to the DHT-only control is used to determine the inhibitory activity.

    • IC50 values are calculated from the dose-response curves.

Cell Viability Assay (e.g., MTT or MTS Assay)

This assay measures the cytotoxic or cytostatic effects of the compounds on prostate cancer cells.

  • Cell Seeding:

    • LNCaP and PC-3 cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Incubation:

    • The cells are then treated with various concentrations of the curcumin analogues for a specified period (e.g., 48 or 72 hours).

  • Reagent Addition:

    • A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan (B1609692) product.

  • Absorbance Measurement:

    • After a few hours of incubation with the reagent, the absorbance of the formazan product is measured using a microplate reader at a specific wavelength.

  • Calculation of Cell Viability:

    • The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells.

Mandatory Visualization

Androgen Receptor Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP_complex AR-HSP Complex Androgen->AR_HSP_complex Binds AR Androgen Receptor (AR) AR->AR AR_dimer_nuc AR Dimer AR->AR_dimer_nuc Translocation HSP Heat Shock Proteins (HSP) AR_HSP_complex->AR HSP Dissociation Curcumin_Analogues Curcumin Analogues (this compound) Curcumin_Analogues->AR Inhibits Transcription ARE Androgen Response Element (ARE) AR_dimer_nuc->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Caption: Androgen Receptor (AR) Signaling Pathway and the inhibitory action of this compound analogues.

Experimental Workflow for Analogue Evaluation

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & SAR Start Design & Synthesize Curcumin Analogues Characterization Structural Characterization (NMR, Mass Spec) Start->Characterization Cell_Culture Culture Prostate Cancer Cells (LNCaP, PC-3) Characterization->Cell_Culture AR_Assay Androgen Receptor Transcription Assay Cell_Culture->AR_Assay Viability_Assay Cell Viability Assay (MTT/MTS) Cell_Culture->Viability_Assay Data_Analysis Calculate IC50 (or qualitative potency) AR_Assay->Data_Analysis Viability_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Selection Identify Lead Compound (e.g., Compound 10) SAR->Lead_Selection

Caption: Experimental workflow for the synthesis and evaluation of anti-androgenic curcumin analogues.

References

C-247 Biomarker Panel: A Comparative Guide for Pancreatic Cancer Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the C-247 biomarker panel, comprising Thrombospondin-2 (THBS2) and CA19-9, for the early detection of Pancreatic Ductal Adenocarcinoma (PDAC). The performance of this panel is evaluated against alternative biomarkers, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Performance of the this compound (THBS2 and CA19-9) Biomarker Panel

The combination of THBS2 and CA19-9 has demonstrated significantly improved accuracy for the detection of early-stage pancreatic cancer compared to either biomarker alone.

Table 1: Diagnostic Performance of this compound (THBS2 + CA19-9) Panel in Discriminating PDAC from Healthy Controls

Biomarker/PanelStageSensitivitySpecificityAUC (Receiver Operating Characteristic)
This compound (THBS2 + CA19-9) Stage I PDAC 87% 98% 0.952 - 0.977 [1]
Stage II PDAC --0.940 - 0.961 [1]
All Stages PDAC --0.956 - 0.970 [1]
THBS2 aloneStage I PDAC--0.839 - 0.896[1]
All Stages PDAC--0.76 - 0.875[1]
CA19-9 aloneAll Stages PDAC--Data not consistently high for early stages[2]

Note: AUC values represent the overall accuracy of the test, with 1.0 being a perfect test. The ranges for AUC values are derived from different phases of a validation study.[1]

Comparison with Other Pancreatic Cancer Biomarkers

While the this compound panel shows great promise, other biomarkers are also under investigation for PDAC detection.

Table 2: Comparison of this compound with Other Investigational Biomarkers for Pancreatic Cancer

Biomarker/PanelTypeKey AdvantagesKey Limitations
This compound (THBS2 + CA19-9) Protein PanelHigh sensitivity and specificity for early-stage disease.[1][2] Inexpensive and uses conventional testing methods.[2]Validation in pre-diagnostic samples is ongoing.[2]
Circulating Tumor DNA (ctDNA)GeneticCan detect common PDAC mutations (e.g., KRAS).Requires highly sensitive detection methods.
Exosomal Proteins (e.g., ALPPL2, THBS2)ProteinCan be used for both diagnosis and monitoring treatment response.[3]Requires specialized techniques for exosome isolation.
HMGA2 and GATA6ProteinDifferentiates between aggressive (basal) and classical PDAC subtypes.[4]Primarily for subtyping, not early detection of all PDAC.

Experimental Protocols

Protocol for this compound (THBS2 and CA19-9) Quantification in Patient Plasma

This protocol outlines the key steps for measuring THBS2 and CA19-9 levels in plasma samples using Enzyme-Linked Immunosorbent Assay (ELISA).

1. Sample Collection and Processing:

  • Collect peripheral blood samples from patients and healthy controls in EDTA tubes.

  • Process the blood samples promptly (within 48 hours) to separate plasma.

  • Store plasma samples at -80°C until analysis.

2. ELISA for THBS2 and CA19-9:

  • Utilize commercial ELISA kits for human THBS2 and CA19-9 according to the manufacturer's instructions.

  • Briefly, coat microplate wells with capture antibodies specific for either THBS2 or CA19-9.

  • Wash the wells and add patient plasma samples and standards to the wells. Incubate to allow the biomarkers to bind to the capture antibodies.

  • Wash the wells to remove unbound substances.

  • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Wash again and add the enzyme substrate.

  • Measure the resulting colorimetric reaction using a microplate reader.

3. Data Analysis:

  • Generate a standard curve using the measurements from the standards with known concentrations.

  • Determine the concentrations of THBS2 and CA19-9 in the patient samples by interpolating their absorbance values from the standard curve.

  • Use statistical software to perform Receiver Operating Characteristic (ROC) curve analysis to determine the diagnostic accuracy (AUC, sensitivity, and specificity) of each biomarker and the combined panel.

Visualizations

Experimental Workflow for this compound Biomarker Validation

G cluster_0 Patient Cohort cluster_1 Sample Processing cluster_2 Biomarker Quantification cluster_3 Data Analysis PDAC_Patients PDAC Patients (All Stages) Blood_Collection Peripheral Blood Collection (EDTA tubes) PDAC_Patients->Blood_Collection Benign_Disease Benign Pancreatic Disease Controls Benign_Disease->Blood_Collection Healthy_Controls Healthy Controls Healthy_Controls->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Storage Storage at -80°C Plasma_Separation->Storage ELISA ELISA for THBS2 & CA19-9 Storage->ELISA ROC_Analysis ROC Curve Analysis ELISA->ROC_Analysis Performance_Metrics Sensitivity, Specificity, AUC ROC_Analysis->Performance_Metrics

Caption: Workflow for this compound (THBS2 and CA19-9) biomarker validation.

Logical Relationship in this compound Panel Development

G cluster_0 Biomarker Discovery & Validation Phases cluster_1 Biomarker Performance cluster_2 Clinical Application Discovery Phase 1: Discovery Validation_2a Phase 2a: Validation Discovery->Validation_2a Initial Findings Validation_2b Phase 2b: Validation Validation_2a->Validation_2b Expanded Cohort THBS2 THBS2 Validation_2b->THBS2 CA19_9 CA19-9 Validation_2b->CA19_9 Combined_Panel This compound Panel (THBS2 + CA19-9) THBS2->Combined_Panel CA19_9->Combined_Panel Improved_Detection Improved Early Detection of PDAC Combined_Panel->Improved_Detection

Caption: Development and validation pathway for the this compound biomarker panel.

References

C-247 vs. siRNA Knockdown of Target Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "C-247": An extensive search of publicly available scientific literature and databases did not yield information on a protein knockdown technology referred to as "this compound." This term may refer to a highly specific, proprietary, or internal research tool not yet described in published literature. Therefore, this guide will provide a comprehensive comparison between the widely used siRNA knockdown technology and another major class of protein abundance modulators, Proteolysis Targeting Chimeras (PROTACs), which represent a distinct and increasingly popular alternative for targeted protein degradation.

Introduction

For researchers, scientists, and drug development professionals, the ability to specifically reduce the levels of a target protein is crucial for understanding its function and for developing novel therapeutics. Small interfering RNA (siRNA) has long been a cornerstone for achieving this through post-transcriptional gene silencing.[1] However, the field of targeted protein degradation has rapidly evolved, offering alternative strategies that act directly at the protein level. This guide provides an objective comparison of siRNA-mediated knockdown and PROTAC-mediated degradation, supported by experimental data and detailed methodologies.

Mechanism of Action

siRNA-mediated Knockdown

Small interfering RNAs are short, double-stranded RNA molecules that leverage the endogenous RNA interference (RNAi) pathway to silence gene expression.[1] Upon introduction into the cytoplasm, the siRNA duplex is recognized and processed by the Dicer enzyme and incorporated into the RNA-Induced Silencing Complex (RISC). The antisense strand of the siRNA then guides the RISC to the complementary messenger RNA (mRNA) of the target protein. This binding leads to the cleavage and subsequent degradation of the target mRNA, thereby preventing its translation into protein.[1]

.

Caption: Mechanism of siRNA-mediated protein knockdown.

siRNA_Mechanism cluster_cytoplasm Cytoplasm siRNA siRNA duplex Dicer Dicer siRNA->Dicer Processing RISC_loading RISC Loading Dicer->RISC_loading RISC_active Active RISC (with guide strand) RISC_loading->RISC_active mRNA Target mRNA RISC_active->mRNA Binding Cleavage mRNA Cleavage mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation No_Protein No Protein Translation Degradation->No_Protein

PROTAC-mediated Degradation

PROTACs are heterobifunctional small molecules that induce the degradation of a target protein rather than inhibiting its corresponding mRNA. A PROTAC molecule consists of three parts: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By simultaneously binding the POI and an E3 ligase, the PROTAC brings them into close proximity, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.[2][3][4][5]

.

Caption: Mechanism of PROTAC-mediated protein degradation.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation

Performance Comparison: siRNA vs. PROTACs

The choice between siRNA and PROTACs depends on the specific research question, the nature of the target protein, and the desired experimental outcome. Below is a summary of key performance characteristics.

FeaturesiRNA KnockdownPROTAC Degradation
Target Molecule mRNAProtein
Mechanism Post-transcriptional gene silencingPost-translational protein degradation
Mode of Action StoichiometricCatalytic
Typical Efficacy 70-95% reduction in mRNA/protein>90% degradation of target protein
Onset of Effect Slower (requires mRNA and protein turnover)Faster (acts directly on existing protein)
Duration of Effect Transient (days)Can be sustained with continuous treatment
Specificity High, but prone to off-target mRNA bindingGenerally high, but depends on ligand specificity
Off-Target Effects Can induce miRNA-like off-target effectsPotential for off-target protein degradation
"Undruggable" Targets Limited by need for accessible mRNA sequenceCan target proteins lacking active sites
Delivery Can be challenging, often requires transfection reagentsCan be designed for cell permeability

Experimental Protocols

Standard siRNA Transfection Protocol for Protein Knockdown

This protocol provides a general guideline for transiently knocking down a target protein in cultured mammalian cells using siRNA. Optimization is crucial for each cell line and target gene.

Materials:

  • Validated siRNA targeting the gene of interest (and a non-targeting control siRNA)

  • Mammalian cell line of interest

  • Appropriate cell culture medium and serum

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Multi-well cell culture plates

  • Reagents for downstream analysis (e.g., qPCR, Western blot)

Workflow:

.

Caption: Experimental workflow for siRNA knockdown.

siRNA_Workflow Day1 Day 1: Seed Cells Day2 Day 2: Prepare siRNA-Lipid Complex & Transfect Day1->Day2 Day3_4 Day 3-4: Incubate (24-72h) Day2->Day3_4 Analysis Analysis (qPCR, Western Blot) Day3_4->Analysis

Procedure:

  • Cell Seeding (Day 1):

    • 24 hours prior to transfection, seed cells in a multi-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Transfection (Day 2):

    • For each well to be transfected, prepare two tubes:

      • Tube A: Dilute the required amount of siRNA (e.g., to a final concentration of 10-50 nM) in Opti-MEM. Mix gently.

      • Tube B: Dilute the appropriate volume of transfection reagent in Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.

    • Combine the contents of Tube A and Tube B. Mix gently and incubate for 15-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.

    • Add the siRNA-lipid complex mixture drop-wise to the cells in each well containing fresh culture medium.

    • Gently rock the plate to ensure even distribution.

  • Incubation (Days 2-4):

    • Incubate the cells at 37°C in a CO2 incubator for 24 to 72 hours. The optimal incubation time depends on the turnover rate of the target mRNA and protein.

  • Analysis:

    • mRNA Knockdown (qPCR): Harvest cells 24-48 hours post-transfection to assess target mRNA levels using quantitative real-time PCR (qPCR).

    • Protein Knockdown (Western Blot): Harvest cells 48-72 hours post-transfection to assess target protein levels by Western blot analysis.

General Protocol for PROTAC-mediated Protein Degradation

This protocol outlines a typical experiment to evaluate the degradation of a target protein in cultured cells upon treatment with a PROTAC.

Materials:

  • PROTAC molecule specific to the protein of interest

  • Control compound (e.g., inactive epimer or a ligand that only binds the POI)

  • Mammalian cell line expressing the target protein

  • Cell culture medium and serum

  • DMSO (for dissolving compounds)

  • Reagents for Western blot or other protein quantification methods

Workflow:

.

Caption: Experimental workflow for PROTAC degradation.

PROTAC_Workflow Seed Seed Cells Treat Treat with PROTAC (various concentrations and times) Seed->Treat Lyse Lyse Cells Treat->Lyse Analysis Analysis (Western Blot, Mass Spec) Lyse->Analysis

References

C-247: A Comparative Selectivity Profile Assessment for a New Generation Antifungal Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of antifungal drug development, the emergence of C-247, a second-generation triterpenoid (B12794562), marks a significant advancement in the pursuit of potent and selective therapies against invasive fungal infections. This guide provides a comprehensive comparison of this compound's selectivity profile with established and contemporary glucan synthase inhibitors, namely the echinocandin Caspofungin and the first-in-class triterpenoid Ibrexafungerp. The assessment is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of available preclinical data.

Mechanism of Action: A Shared Foundation of Selectivity

This compound, along with Caspofungin and Ibrexafungerp, derives its primary selectivity from its mechanism of action: the inhibition of (1,3)-β-D-glucan synthase.[1][2] This enzyme is a critical component in the synthesis of the fungal cell wall, a structure essential for fungal viability and absent in mammalian cells.[2][3][4] This fundamental difference forms the basis of the high therapeutic index of this class of antifungals.

The signaling pathway for (1,3)-β-D-glucan synthesis, the target of this compound and its comparators, is illustrated below.

Fungal Cell Wall Synthesis Pathway and Inhibitor Action UDP_Glucose UDP-Glucose Glucan_Synthase (1,3)-β-D-Glucan Synthase (FKS1 subunit) UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan β-(1,3)-D-Glucan Polymer Glucan_Synthase->Beta_Glucan Polymerization Cell_Wall Fungal Cell Wall Integrity Beta_Glucan->Cell_Wall C247 This compound C247->Glucan_Synthase Inhibition Comparators Caspofungin Ibrexafungerp Comparators->Glucan_Synthase Inhibition

Caption: Mechanism of action of this compound and comparator glucan synthase inhibitors.

Comparative In Vitro Activity

This compound has demonstrated broad-spectrum activity against a range of fungal pathogens, including Candida and Aspergillus species.[1] Notably, it retains activity against multi-drug resistant strains, such as Candida auris.[5] This profile is comparable to Ibrexafungerp, which also shows a wide spectrum of activity, including against echinocandin-resistant isolates.[6][7] Caspofungin is a first-line therapy for many Candida infections but may have reduced activity against certain resistant strains.[8][9]

CompoundTarget OrganismIn Vitro Activity (MIC/IC50)Reference
This compound Candida auris (FKS1 mutants)Lower MICs than echinocandins[5][10]
Candida glabrata (echinocandin-resistant)Maintained in vitro activity[5]
Caspofungin Candida albicans (glucan synthase)IC50: ~0.24 µM[11]
Candida spp.IC50 range: 0.032 - 1 µg/ml[12]
Rhizopus oryzae (glucan synthase)Susceptible to inhibition[13]
Ibrexafungerp Candida spp.MIC50: 0.5 µg/mL, MIC90: 1.0 µg/mL[14][15]
Candida glabrata (FKS mutants)Good activity against echinocandin-resistant isolates[7]

Selectivity Profile: Beyond the Fungal Cell Wall

A comprehensive assessment of selectivity requires evaluation of off-target effects in mammalian cells. While the primary mechanism of action of glucan synthase inhibitors confers a high degree of selectivity, a thorough investigation of potential interactions with mammalian enzymes and receptors is crucial for a complete safety profile.

This compound: Preclinical data indicates an "excellent safety profile" and a Phase 1 study in healthy volunteers showed this compound to be well-tolerated with no safety concerns or dose-limiting toxicities observed.[16][17] However, to date, specific data from broad-panel off-target screening against a wide range of mammalian kinases, GPCRs, ion channels, and other enzymes have not been made publicly available.

Ibrexafungerp: Ibrexafungerp is also reported to have a low risk of off-target effects due to its fungal-specific target.[2] It has a low potential for CYP-mediated drug interactions.[13] Similar to this compound, comprehensive data from broad-panel off-target screens are not extensively detailed in publicly available literature.

Mammalian Cell Cytotoxicity

An important aspect of the selectivity profile is the direct cytotoxic effect on mammalian cells. The following table summarizes available data, though it should be noted that direct comparative studies under identical conditions are limited.

CompoundMammalian Cell LineCytotoxicity (IC50/CC50)Reference
This compound Not Publicly AvailableData not publicly available-
Caspofungin Murine macrophage-like (J774.16), hybridoma linesNo influence on cellular characteristics at <512 µg/ml[21][22]
Ibrexafungerp General statementGenerally well-tolerated in clinical trials[3]

Experimental Protocols

To ensure transparency and facilitate independent evaluation, the methodologies for key experiments are outlined below.

In Vitro Glucan Synthase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the target enzyme.

Glucan Synthase Inhibition Assay Workflow Fungal_Culture 1. Fungal Culture (e.g., Candida albicans) Microsome_Prep 2. Prepare Microsomal Fraction (Source of Glucan Synthase) Fungal_Culture->Microsome_Prep Reaction_Setup 3. Set up Reaction: - Microsomes - UDP-[14C]glucose (substrate) - Test Compound (e.g., this compound) Microsome_Prep->Reaction_Setup Incubation 4. Incubate at 30°C Reaction_Setup->Incubation Precipitation 5. Precipitate Glucan Product Incubation->Precipitation Quantification 6. Quantify Radioactivity (Scintillation Counting) Precipitation->Quantification IC50_Calc 7. Calculate IC50 Quantification->IC50_Calc

References

A New Era in Antifungal Therapy: A Comparative Analysis of SCY-247 Phase 1 Clinical Trial Results

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

JERSEY CITY, N.J. – December 19, 2025 – SCYNEXIS, Inc. has announced positive topline results from the Phase 1 clinical trial of their second-generation triterpenoid (B12794562) antifungal, SCY-247. This novel, orally administered fungerp (fungal glucan synthase inhibitor) has demonstrated a favorable safety, tolerability, and pharmacokinetic profile, positioning it as a promising candidate for the treatment and prevention of invasive fungal infections, including those caused by drug-resistant strains.[1][2] This guide provides a comprehensive comparison of the available Phase 1 data for SCY-247 with established antifungal agents, offering valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

The Phase 1, randomized, double-blind, placebo-controlled study evaluated single ascending doses (SAD) and multiple ascending doses (MAD) of SCY-247 in healthy volunteers. The trial met its primary objectives, demonstrating that SCY-247 is well-tolerated with no serious adverse events reported.[1] Furthermore, the pharmacokinetic data suggests dose-proportional exposure and the potential for both oral and intravenous formulations.[1] This positions SCY-247 as a significant advancement over first-generation fungerps and a potentially valuable addition to the arsenal (B13267) against invasive fungal diseases.

Mechanism of Action: Triterpenoid Glucan Synthase Inhibition

SCY-247 belongs to the triterpenoid class of antifungals, which act by inhibiting (1,3)-β-D-glucan synthase, a critical enzyme for the synthesis of the fungal cell wall. This targeted mechanism disrupts the structural integrity of the fungal cell, leading to cell death. As this pathway is absent in mammals, it offers a high degree of selectivity and a favorable safety profile.

Simplified Signaling Pathway of Triterpenoid Antifungals cluster_fungal_cell Fungal Cell SCY-247 SCY-247 Glucan_Synthase 1,3-β-D-Glucan Synthase SCY-247->Glucan_Synthase Inhibits Glucan_Synthesis β-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Catalyzes Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Maintains Cell_Lysis Cell Lysis Glucan_Synthesis->Cell_Lysis Disruption leads to

Figure 1: Mechanism of action of SCY-247.

Experimental Protocols

SCY-247 Phase 1 Clinical Trial

The Phase 1 study was a randomized, double-blind, placebo-controlled trial conducted in healthy adult volunteers. The study consisted of two parts:

  • Single Ascending Dose (SAD): Participants received a single oral dose of SCY-247 or placebo. Dose cohorts ranged from 50 mg to 900 mg.[1]

  • Multiple Ascending Dose (MAD): Participants received daily oral doses of SCY-247 or placebo for seven days. Dose cohorts ranged from 50 mg to 300 mg.[1]

In each cohort, participants were randomized in a 3:1 ratio to receive either SCY-247 or a placebo.[2] The primary endpoints were safety and tolerability, assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms. The secondary endpoint was to characterize the pharmacokinetic profile of SCY-247.[3]

Data Presentation: Comparative Analysis

While detailed quantitative data from the SCY-247 Phase 1 trial has not yet been fully published, the initial results provide a strong basis for comparison with other antifungal agents. The following tables summarize the available data for SCY-247 and compare it with the first-generation fungerp, ibrexafungerp, and representatives from the echinocandin and azole classes.

Table 1: Comparison of Phase 1 Pharmacokinetic Parameters in Healthy Volunteers (Oral Administration)

Drug (Class)Dose RangeTmax (hours)Key Pharmacokinetic Findings
SCY-247 (Triterpenoid)50 - 900 mg (SAD) 50 - 300 mg (MAD)3 - 7Dose-proportional pharmacokinetics. Systemic exposure (Cmax and AUC) increased with dose.[1]
Ibrexafungerp (Triterpenoid)10 - 1600 mg4 - 6Approximately 20% increase in Cmax and AUC with a high-fat meal. Half-life of around 30 hours at steady state.[4]
Voriconazole (Azole)200 mg (oral)~1-2Extensive interindividual variability and nonlinear pharmacokinetics.[5]
Fluconazole (Azole)50 - 150 mg (oral)~2.5Well-absorbed orally with a long half-life of approximately 30 hours.[6]

Note: Detailed Cmax and AUC values for SCY-247 are pending presentation at an upcoming scientific meeting.

Table 2: Comparison of Phase 1 Safety and Tolerability in Healthy Volunteers (Oral Administration)

Drug (Class)Most Common Adverse EventsSerious Adverse Events
SCY-247 (Triterpenoid)Mild to moderate headache (16.7%), Diarrhea (9%)[1]None reported.[1]
Ibrexafungerp (Triterpenoid)Gastrointestinal symptoms (diarrhea, nausea, abdominal pain).[7]Not specified in available Phase 1 data for healthy volunteers.
Voriconazole (Azole)Visual disturbances, rash, elevated liver enzymes.Not specified in available Phase 1 data for healthy volunteers.
Fluconazole (Azole)Headache, nausea, abdominal pain.Rare, but can include liver toxicity.

Note: The incidence of adverse events for comparator drugs is based on general clinical experience and may not be directly comparable to the specific Phase 1 trial data for SCY-247.

Experimental Workflow

The clinical development of a novel antifungal agent like SCY-247 follows a structured path from preclinical research to market approval. The successful completion of the Phase 1 trial is a critical milestone in this journey.

Clinical Trial Workflow for a New Antifungal Agent Preclinical Preclinical Studies (In vitro & In vivo) IND Investigational New Drug (IND) Application Preclinical->IND Phase1 Phase 1 Trial (Safety & Pharmacokinetics in Healthy Volunteers) IND->Phase1 Phase2 Phase 2 Trial (Efficacy & Dose-Ranging in Patients) Phase1->Phase2 Phase3 Phase 3 Trial (Large-scale Efficacy & Safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Approval & Post-Market Surveillance NDA->Approval

Figure 2: A typical clinical trial workflow.

Conclusion and Future Directions

The initial Phase 1 results for SCY-247 are highly encouraging, demonstrating a favorable safety and pharmacokinetic profile. The ability to achieve target exposures at lower doses compared to its predecessor suggests a potential for improved tolerability.[1] As SCYNEXIS prepares to present more detailed data, the scientific community awaits a clearer picture of SCY-247's potential to address the significant unmet medical need for new, effective, and safe antifungal agents, particularly for invasive and drug-resistant fungal infections. Future clinical trials will be crucial to establish the efficacy and optimal dosing of SCY-247 in patient populations.

References

A Head-to-Head Comparison of Osimertinib (C-247) and Gefitinib (Compound X) in EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, Osimertinib, and the first-generation EGFR inhibitor, Gefitinib, in the context of EGFR-mutated non-small cell lung cancer (NSCLC). The information presented is supported by preclinical and clinical data to assist researchers and drug development professionals in understanding the key differentiators between these two targeted therapies.

Executive Summary

Osimertinib and Gefitinib are both tyrosine kinase inhibitors (TKIs) that target the EGFR, a key driver in a subset of NSCLCs.[1][2] Gefitinib, a first-generation TKI, is effective against sensitizing EGFR mutations but is limited by the development of resistance, most commonly through the T790M mutation.[3] Osimertinib, a third-generation TKI, was designed to be effective against both sensitizing EGFR mutations and the T790M resistance mutation, while also demonstrating a higher selectivity for mutant EGFR over wild-type EGFR.[4][5] This guide will delve into the comparative efficacy, mechanism of action, and supporting experimental data for both compounds.

Data Presentation

In Vitro Efficacy: Potency Against Key EGFR Mutations

The differential activity of Osimertinib and Gefitinib is most evident when tested against various EGFR mutations in cell-based assays.[3] Osimertinib consistently demonstrates superior potency against cell lines harboring the T790M resistance mutation, a key liability for Gefitinib.[3]

Cell LineEGFR Mutation StatusGefitinib (IC50, nM)Osimertinib (IC50, nM)
PC-9Exon 19 deletion~7~13
H1975L858R + T790M>1000~5
Data compiled from multiple in vitro studies.[6]
Clinical Efficacy: The FLAURA Trial

The pivotal Phase III FLAURA trial provided a definitive head-to-head comparison of Osimertinib versus standard-of-care (SoC) EGFR-TKIs, including Gefitinib, in the first-line treatment of patients with EGFR-mutated advanced NSCLC.[7]

Progression-Free Survival (PFS)

Osimertinib demonstrated a statistically significant and clinically meaningful improvement in PFS compared to the SoC arm.[7]

EndpointOsimertinib (n=279)SoC (Gefitinib/Erlotinib) (n=277)Hazard Ratio (95% CI)p-value
Median PFS18.9 months10.2 months0.46 (0.37 - 0.57)<0.001
Data from the FLAURA trial primary analysis.[7]

Overall Survival (OS)

The final analysis of the FLAURA trial also demonstrated a significant improvement in the key secondary endpoint of overall survival for patients treated with Osimertinib.[7][8]

EndpointOsimertinib (n=279)SoC (Gefitinib/Erlotinib) (n=277)Hazard Ratio (95% CI)p-value
Median OS38.6 months31.8 months0.80 (0.64 - 1.00)0.046
Data from the FLAURA trial final OS analysis.[7][9]

Mandatory Visualization

EGFR Signaling Pathway and TKI Inhibition

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Osimertinib Osimertinib (Irreversible) Osimertinib->EGFR Inhibits Gefitinib Gefitinib (Reversible) Gefitinib->EGFR Inhibits

Caption: EGFR Signaling Pathway Inhibition by Osimertinib and Gefitinib.

FLAURA Phase III Clinical Trial Workflow

FLAURA_Trial_Workflow Patient_Population Untreated Patients with EGFR-Mutated (Ex19del or L858R) Advanced NSCLC (n=556) Randomization Randomization (1:1) Patient_Population->Randomization Osimertinib_Arm Osimertinib Arm (n=279) Randomization->Osimertinib_Arm SoC_Arm Standard-of-Care Arm (Gefitinib or Erlotinib) (n=277) Randomization->SoC_Arm Primary_Endpoint Primary Endpoint: Progression-Free Survival (PFS) Osimertinib_Arm->Primary_Endpoint Secondary_Endpoint Secondary Endpoint: Overall Survival (OS) Osimertinib_Arm->Secondary_Endpoint SoC_Arm->Primary_Endpoint SoC_Arm->Secondary_Endpoint

Caption: Simplified workflow of the FLAURA Phase III clinical trial.

Experimental Protocols

In Vitro Cell Viability (IC50 Determination) Assay

This protocol is used to assess the cytotoxic effects of Gefitinib and Osimertinib on NSCLC cell lines with different EGFR mutation statuses.[10]

1. Cell Culture and Seeding:

  • Culture NSCLC cell lines (e.g., PC-9 for Exon 19 deletion, H1975 for L858R/T790M) in appropriate media and conditions.
  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of Osimertinib and Gefitinib in culture medium.
  • Remove the existing medium from the wells and add the medium containing the various concentrations of the compounds. Include a vehicle-only control.
  • Incubate the plates for 72 hours.

3. Cell Viability Assessment (MTT Assay):

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]
  • Measure the absorbance at 570 nm using a microplate reader.[10]

4. Data Analysis:

  • Calculate cell viability as a percentage of the untreated control.
  • Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 values.[10]

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a novel EGFR inhibitor in a subcutaneous xenograft mouse model.[11]

1. Cell Line Selection and Animal Model:

  • Choose a cancer cell line with a known EGFR mutation status (e.g., H1975 for EGFR T790M).[11]
  • Use immunocompromised mice (e.g., athymic nude mice), typically 6-8 weeks old.[11]

2. Tumor Implantation:

  • Harvest cultured cancer cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.[11]
  • Inject a specific number of cells (typically 1 x 10⁶ to 10 x 10⁶ cells) subcutaneously into the flank of each mouse.[11]

3. Tumor Growth Monitoring and Randomization:

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[11]
  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.[11]
  • Randomize mice into treatment groups (vehicle control, Osimertinib, Gefitinib).

4. Drug Formulation and Administration:

  • Formulate Osimertinib and Gefitinib in a suitable vehicle for the chosen route of administration (e.g., oral gavage).[11]
  • Administer the drugs according to the planned dosing schedule.[11]

5. Data Collection and Endpoints:

  • Continue to monitor tumor volume and body weight 2-3 times per week.[11]
  • The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include body weight changes and survival.

Conclusion

Osimertinib represents a significant advancement over Gefitinib in the treatment of EGFR-mutated NSCLC.[10] Its ability to effectively inhibit the T790M resistance mutation, coupled with superior progression-free and overall survival in the first-line setting, has established it as a standard of care.[10] The experimental protocols outlined in this guide provide a framework for the continued evaluation of these and other novel EGFR-TKIs, facilitating further progress in the field of targeted cancer therapy.

References

Safety Operating Guide

Identifying "C-247" for Proper Disposal

Author: BenchChem Technical Support Team. Date: December 2025

The designation "C-247" is associated with multiple substances, each requiring distinct disposal procedures. To ensure safety and regulatory compliance, it is crucial to correctly identify the specific chemical . The information below outlines the proper disposal procedures for the most likely candidates based on available safety data.

Option 1: Sigma-Aldrich Product C247 (Non-Hazardous)

A substance identified by the product number C247 from Sigma-Aldrich is classified as non-hazardous.

Disposal Procedures:

According to the safety data sheet (SDS), this substance is not considered a hazardous mixture. Standard procedures for non-hazardous solid waste are applicable.

  • Step 1: Containment: Ensure the material is in a sealed, properly labeled container to prevent dust generation.

  • Step 2: Collection: Collect, bind, and pump off any spills. The material should be taken up in a dry state.

  • Step 3: Disposal: Dispose of the contained material as regular waste, observing any local regulations for chemical waste. It is important to alert maintenance staff if chemicals are disposed of in the trash to avoid accidents.[1]

Quantitative Data Summary:

ParameterValue
Hazard Classification Not a hazardous substance or mixture
pH Data not available
Flash Point Data not available
Boiling Point Data not available

Experimental Protocols:

No specific experimental protocols for disposal are provided in the SDS, as the substance is non-hazardous. Standard laboratory practices for handling non-hazardous materials should be followed.

Logical Workflow for Disposal (Non-Hazardous Solid):

start Identify Waste as Sigma-Aldrich C247 (Non-Hazardous) contain Ensure waste is in a sealed and labeled container start->contain collect Collect any spills and take up dry contain->collect dispose Dispose of as non-hazardous solid waste collect->dispose end Disposal Complete dispose->end

Caption: Disposal workflow for a non-hazardous solid chemical.

Option 2: Nicotine (B1678760) (Boiling Point 247°C)

The boiling point of nicotine is 247°C, which may lead to it being referred to as "this compound" in some contexts. Nicotine is a toxic substance and requires careful handling and disposal.

Disposal Procedures:

Nicotine is classified as a hazardous waste. Disposal must comply with federal, state, and local regulations.[2]

  • Step 1: Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "Nicotine".[2]

  • Step 2: Containment: Use a leak-proof, closable container. Leave at least 5% of the container volume as empty space to allow for thermal expansion.[3]

  • Step 3: Storage: Store in a designated, secure area away from incompatible materials.[2]

  • Step 4: Professional Disposal: Arrange for pickup by a licensed hazardous waste disposal service. Do not dispose of nicotine down the drain or in regular trash.[2][4]

Quantitative Data Summary:

ParameterValue
Boiling Point 247 °C (477 °F)[5]
Molar Mass 162.236 g·mol−1[5]
Density 1.01 g/cm³[5]
Classification Potent neurotoxin[5]

Experimental Protocols:

Due to its toxicity, no on-site treatment or disposal protocols are recommended for laboratory personnel. All nicotine waste must be handled by professional hazardous waste management services.

Logical Workflow for Disposal (Hazardous Liquid):

start Identify Waste as Nicotine (Hazardous) label Label container with 'Hazardous Waste - Nicotine' start->label contain Store in a sealed, leak-proof container label->contain store Segregate and store in a designated secure area contain->store pickup Arrange for pickup by a licensed disposal service store->pickup end Disposal Complete pickup->end

Caption: Disposal workflow for hazardous nicotine waste.

Other Possibilities

The identifier "this compound" could also refer to:

  • C24/7 Natura-Ceuticals: A nutritional supplement.[6][7] As a food-grade product, it can typically be disposed of in regular trash.

  • Certanium 247 Hardfacing: A welding product containing heavy metals.[8] This is an industrial product and must be disposed of as hazardous waste in accordance with regulations for heavy metal contamination.

  • MultiTech G247LK81806: A flammable and hazardous liquid.[9] Disposal must follow procedures for flammable hazardous waste, including using explosion-proof equipment and arranging for professional disposal.

To ensure proper and safe disposal, please verify the exact identity of "this compound" by checking the container's label for a full chemical name, manufacturer, and CAS number. If the substance cannot be identified, it must be treated as an unknown chemical and handled by a professional hazardous waste disposal service.[4]

References

Personal protective equipment for handling C-247

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a chemical substance identified as "C-247" have not yielded a recognized chemical compound with this designation. The term "this compound" does not correspond to a standard chemical identifier in publicly available databases.

Further investigation into the term has revealed several alternative interpretations, none of which align with the user's request for specific laboratory safety and handling protocols for a chemical substance:

  • REACH Substance List: The European Chemicals Agency (ECHA) maintains a Candidate List of Substances of Very High Concern (SVHC) for authorization. As of early 2025, this list contains 247 substances.[1][2][3][4][5] It is possible that the query refers to this list in its entirety, rather than a single substance.

  • Nutritional Supplement: "C24/7" is the brand name of a publicly marketed nutritional supplement.[6][7][8] This product is a food concentrate containing various phytonutrients and antioxidants.

  • Physical Property of Nicotine (B1678760): The boiling point of the chemical nicotine is 247 °C.[9] However, "this compound" is not a standard nomenclature for nicotine.

Without a valid and recognized chemical identifier, it is not possible to provide accurate and essential safety information, including personal protective equipment (PPE) recommendations, operational guidelines, or disposal plans. The handling of chemical substances requires precise identification to ensure the safety of researchers and professionals.

It is recommended that the user verify the chemical name, CAS number, or other standard identifiers for the substance to obtain the necessary safety and handling information from a reliable source, such as a Safety Data Sheet (SDS).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.